3-Hydroxy-3-(4-hydroxyphenyl)-lactic acid
Description
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Properties
IUPAC Name |
2,3-dihydroxy-3-(4-hydroxyphenyl)propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10O5/c10-6-3-1-5(2-4-6)7(11)8(12)9(13)14/h1-4,7-8,10-12H,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LERAXVLCHXAZGX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(C(C(=O)O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60702699 | |
| Record name | 2,3-Dihydroxy-3-(4-hydroxyphenyl)propanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60702699 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
198.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
100201-57-8 | |
| Record name | 2,3-Dihydroxy-3-(4-hydroxyphenyl)propanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60702699 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-Depth Technical Guide to 3-(4-Hydroxyphenyl)lactic Acid (HPLA)
Section 1: Introduction and Core Compound Identification
This guide provides a comprehensive technical overview of 3-(4-Hydroxyphenyl)lactic acid, a molecule of significant interest in metabolic research and drug development. It is imperative to first clarify the compound's nomenclature. The query "3-Hydroxy-3-(4-hydroxyphenyl)-lactic acid" suggests a structure with two hydroxyl groups on the propanoic acid chain. However, the overwhelmingly prevalent and well-documented compound in scientific literature is 3-(4-Hydroxyphenyl)lactic acid (HPLA) , which features a single hydroxyl group at the alpha-carbon (C2) of the lactic acid backbone. This document will focus on this scientifically established molecule.
HPLA, also known by its IUPAC name 2-hydroxy-3-(4-hydroxyphenyl)propanoic acid, is a phenolic acid belonging to the class of phenylpropanoic acids.[1][2] It is a naturally occurring metabolite found in humans, bacteria, yeast, and plants, arising from the metabolism of the amino acid L-tyrosine.[3] Emerging research has highlighted its diverse biological activities, including potent antioxidant, hepatoprotective, and antifungal properties, positioning it as a molecule with considerable therapeutic and nutraceutical potential.[4][5][6] This guide will synthesize current knowledge on its chemical properties, synthesis, biological functions, mechanisms of action, and analytical methodologies for an audience of researchers and drug development professionals.
| Identifier | Value |
| IUPAC Name | 2-hydroxy-3-(4-hydroxyphenyl)propanoic acid[3] |
| Common Synonyms | 4-Hydroxyphenyllactic acid (HPLA), p-Hydroxyphenyllactic acid[3][7] |
| CAS Number | 306-23-0[3][8] |
| Molecular Formula | C₉H₁₀O₄[3][7] |
| Molecular Weight | 182.17 g/mol [3][8] |
| InChIKey | JVGVDSSUAVXRDY-UHFFFAOYSA-N[7][9] |
Section 2: Physicochemical Properties
The physical and chemical characteristics of HPLA are fundamental to its handling, formulation, and biological activity. It exists as a solid, typically a white to off-white crystalline powder.[10] Its structure, featuring a carboxylic acid group, a hydroxyl group, and a phenol ring, dictates its solubility and reactivity.
| Property | Value / Description | Source(s) |
| Appearance | Solid, white to almost white powder or crystal | [7][10] |
| Melting Point | 140 °C (from water); 137-143 °C | [4][8][10] |
| Solubility | Water: 12.9 mg/mL at 16 °C. Soluble in DMF (25 mg/ml), DMSO (25 mg/ml), and Ethanol (25 mg/ml). | [3][7] |
| pKa (Predicted) | 3.80 ± 0.10 | [4][10] |
| λmax | 226 nm | [7] |
| Stability | Stable for ≥ 4 years when stored at -20°C. | [7] |
Section 3: Biosynthesis and Natural Occurrence
HPLA is not a synthetic novelty but a product of natural metabolic pathways, primarily originating from L-tyrosine. Its presence in the human body is largely attributed to the metabolic activity of the gut microbiome.
Causality of Biosynthesis: The pathway begins with the transamination of L-tyrosine to form 4-hydroxyphenylpyruvic acid. This intermediate is then reduced by hydroxyphenylpyruvate reductase, an enzyme present in various microorganisms, to yield HPLA. This process is a key part of the overflow metabolism observed in certain bacteria, such as Lactobacillus species, when processing aromatic amino acids.[11]
Natural Sources:
-
Microbial Metabolite: Produced by various bacteria, including Lactiplantibacillus plantarum and Lactobacillus murinus, making it a significant component of the gut metabolome.[5][7][12] It is also produced by yeast (Saccharomyces cerevisiae) and fungi (Penicillium roqueforti).[3][13]
-
Human Metabolite: HPLA is an endogenous human metabolite, found in tissues such as the epidermis and prostate, with cellular localization in mitochondria.[3]
-
Dietary Occurrence: The compound has been identified in various food items, including muskmelon, coconut, and lemon grass.[1]
Caption: Simplified biosynthesis pathway of HPLA from L-Tyrosine.
Section 4: Methodologies for Chemical Synthesis
While naturally occurring, chemical synthesis is required to produce HPLA in the purity and quantity needed for research and development. Modern synthetic strategies prioritize efficiency and environmental safety, moving away from hazardous reagents.
Core Strategy: Reduction of Phenylpyruvic Acid Precursors The most common and effective route involves the catalytic hydrogenation of a corresponding phenylpyruvic acid derivative. This approach is advantageous due to the relative accessibility of the starting materials and the high efficiency of the reduction step.
Field-Proven Protocol: Green Synthesis via Catalytic Hydrogenation This protocol, adapted from methodologies aimed at reducing environmental impact, replaces toxic heavy-metal catalysts (e.g., Zn/Hg) with a more benign and highly efficient palladium-on-carbon (Pd/C) catalyst.[14][15] The choice of Pd/C is based on its high catalytic activity for hydrogenation under moderate conditions and its ease of removal via filtration post-reaction, ensuring a cleaner product stream.
Step-by-Step Methodology:
-
Precursor Synthesis: Synthesize β-(3,4-dihydroxyphenyl)pyruvic acid from a suitable starting material like 3,4-dihydroxybenzaldehyde. (Note: For HPLA, the precursor would be 4-hydroxyphenylpyruvic acid).
-
Reaction Setup: In a high-pressure hydrogenation vessel, charge the synthesized phenylpyruvic acid precursor.
-
Catalyst Addition: Add the 5% Pd/C catalyst. An optimized catalyst loading is critical; a 20 wt% ratio relative to the substrate has been shown to maximize yield.[14]
-
Hydrogenation: Seal the vessel and purge with hydrogen gas. Pressurize the vessel to the target pressure (e.g., 1.0 MPa) and heat to the optimal temperature (e.g., 60 °C).[14]
-
Reaction Monitoring: Maintain the reaction under constant stirring for approximately 20-48 hours. The reaction progress can be monitored using techniques like TLC or HPLC.
-
Work-up: After completion, cool the reaction mixture and carefully vent the hydrogen gas.
-
Catalyst Removal: Filter the mixture through a pad of Celite to remove the solid Pd/C catalyst.
-
Purification: Concentrate the filtrate under reduced pressure to crystallize the product. The crude product can be further purified by recrystallization from a suitable solvent (e.g., water) to yield high-purity HPLA. This method has been reported to achieve yields as high as 99.7%.[14][15]
Caption: Workflow for the green synthesis of HPLA.
Section 5: Biological Activities and Pharmacological Profile
HPLA exhibits a range of biological activities that are the focus of intensive research.
-
Hepatoprotective Effects: Preclinical studies have demonstrated that HPLA can prevent alcoholic liver injury. In mouse models, it significantly attenuates hepatocyte damage and restores the activity of key alcohol-metabolizing enzymes, alcohol dehydrogenase (ADH) and aldehyde dehydrogenase (ALDH).[5][16]
-
Antioxidant Properties: The primary mechanism underlying its protective effects is its potent antioxidant activity.[5][6] HPLA enhances the activity of endogenous antioxidant enzymes such as superoxide dismutase (SOD) and glutathione peroxidase (GSH-Px) while reducing levels of malondialdehyde (MDA), a key marker of lipid peroxidation and oxidative stress.[5][6]
-
Antifungal Activity: HPLA has been identified as a valuable compound for developing new antifungal agents, with potential applications in agriculture and medicine to combat fungal infections.[4][12]
-
Metabolic Influence: In a mouse model of refeeding-induced obesity, oral administration of HPLA in combination with other microbial metabolites was shown to increase lipid absorption in the intestine and white adipose tissue while decreasing fatty acid oxidation.[7]
Section 6: Molecular Mechanism of Action: A Case Study in Hepatoprotection
Recent investigations have begun to elucidate the specific molecular pathways through which HPLA exerts its therapeutic effects. A key mechanism identified in the context of alcoholic liver disease involves the modulation of the Epidermal Growth Factor Receptor (EGFR) and Peroxisome Proliferator-Activated Receptor Alpha (PPAR-α) signaling axis.[5][6]
Self-Validating System: The proposed mechanism is logically consistent. Chronic alcohol intake induces severe oxidative stress, a primary driver of liver damage. HPLA, as a potent antioxidant, directly counteracts this initial insult. This reduction in oxidative stress then prevents the downstream dysregulation of critical signaling pathways like EGFR/PPAR-α, which are involved in cellular inflammation, proliferation, and lipid metabolism. The observed outcomes—reduced lipid accumulation and restored hepatic function—validate this proposed cascade.[5][6]
Caption: Proposed mechanism of HPLA in preventing alcoholic liver injury.
Section 7: Analytical and Quantification Protocols
Accurate and sensitive detection of HPLA in biological matrices is crucial for pharmacokinetic studies, biomarker discovery, and clinical diagnostics. Ultra-High-Pressure Liquid Chromatography coupled with Tandem Mass Spectrometry (UPLC-MS/MS) is the gold standard for this application.
Rationale for Method Selection: UPLC-MS/MS provides superior sensitivity and selectivity compared to older methods like HPLC or GC-MS, allowing for quantification at very low concentrations (LLOQs of 0.02 to 0.25 μmol/L).[17] For sample preparation from serum, protein precipitation is preferred over liquid-liquid extraction because it demonstrates nearly 100% analyte recovery and minimal matrix effects, which is critical for accuracy and allows for the use of simpler blank matrices.[17]
Protocol: UPLC-MS/MS Quantification of HPLA in Human Serum
-
Standard Preparation: Prepare stock solutions (1.0 mg/mL) of HPLA analytical standard in dimethyl sulfoxide. Create a series of working solutions for calibration curves and quality control (QC) samples by diluting the stock solution with water.[17]
-
Sample Collection: Collect serum samples according to standard clinical procedures.
-
Protein Precipitation: To 100 µL of serum, add 300 µL of cold methanol (containing an appropriate internal standard, e.g., 3IAA-d₄).
-
Vortex & Centrifuge: Vortex the mixture vigorously for 1 minute to ensure complete protein precipitation. Centrifuge at high speed (e.g., 13,000-15,000 rpm) for 15 minutes at 4°C.[16]
-
Supernatant Transfer: Carefully transfer the clear supernatant to a new tube or HPLC vial for analysis.
-
UPLC-MS/MS Analysis:
-
Column: Use a suitable reversed-phase column (e.g., C18).
-
Mobile Phase: Employ a gradient elution with water and acetonitrile/methanol, both containing a small amount of formic acid to aid ionization.
-
Mass Spectrometry: Operate the mass spectrometer in Multiple Reaction Monitoring (MRM) mode. For phenyl-containing acids like HPLA, negative electrospray ionization (ESI) is typically used, monitoring the transition from the precursor ion [M-H]⁻ to a specific product ion.[17]
-
-
Quantification: Construct a calibration curve by plotting the peak area ratio of the analyte to the internal standard against the concentration of the calibration standards. Determine the concentration of HPLA in the unknown samples from this curve.
Section 8: Applications in Drug Discovery and Development
The multifaceted profile of HPLA makes it a versatile molecule for further development.
-
Lead Compound: Its demonstrated hepatoprotective and antioxidant activities make it a strong candidate for development as a therapeutic agent for liver diseases or conditions associated with oxidative stress.
-
Nutraceutical/Functional Food Ingredient: As a natural metabolite of probiotic bacteria, HPLA could be leveraged as a functional food ingredient or a postbiotic to support gut and liver health.
-
Biomarker: Serum levels of HPLA and other microbial metabolites may serve as potential biomarkers for gut dysbiosis, metabolic disorders, or post-viral syndromes.[17]
-
Synthetic Precursor: HPLA is a valuable building block in chemical synthesis. It is used as a reagent in the synthesis of 2-O-(4-coumaroyl)-3-(4-hydroxyphenyl)lactic acid, a key intermediate in the biosynthesis of rosmarinic acid, which itself has significant pharmaceutical applications.[4][10]
Section 9: Conclusion and Future Directions
3-(4-Hydroxyphenyl)lactic acid (HPLA) has transitioned from a simple microbial metabolite to a molecule of significant pharmacological interest. Its robust antioxidant and hepatoprotective properties, underpinned by a developing understanding of its molecular mechanisms, provide a strong foundation for its exploration in drug and nutraceutical development.
Future research should focus on several key areas:
-
Clinical Validation: Translating the promising preclinical findings, particularly in alcoholic liver disease, into well-designed human clinical trials.
-
Mechanism Elucidation: Further exploring its impact on signaling pathways beyond the EGFR/PPAR-α axis to uncover its full spectrum of activity.
-
Bioavailability and Pharmacokinetics: Conducting detailed ADME (Absorption, Distribution, Metabolism, and Excretion) studies to understand its behavior in the human body and optimize potential dosing regimens.
-
Synergistic Formulations: Investigating its effects in combination with other probiotics, prebiotics, or therapeutic agents to enhance its efficacy.
The continued investigation of HPLA holds great promise for addressing unmet needs in metabolic and liver diseases.
Section 10: References
-
PubChem. (+-)-3-(4-Hydroxyphenyl)lactic acid. [Link]
-
LookChem. Cas 306-23-0, 3-(4-Hydroxyphenyl)lactate. [Link]
-
Human Metabolome Database. Showing metabocard for (R+)-3-(4-hydroxyphenyl)lactate (HMDB0303993). [Link]
-
Zhang QZ, et al. Green Synthesis of β-(3,4-Dihydroxyphenyl)lactic Acid. Asian Journal of Chemistry. [Link]
-
bioRxiv. 3,4-hydroxyphenyl lactic acid from Lactiplantibacillus plantarum prevents alcoholic liver injury in mice. [Link]
-
The Good Scents Company. 4-hydroxyphenyl lactic acid. [Link]
-
Golm Metabolome Database. Details of Lactic acid, 3-(4-hydroxyphenyl)-. [Link]
-
ResearchGate. 3,4-hydroxyphenyl lactic acid from Lactiplantibacillus plantarum prevents alcoholic liver injury in mice | Request PDF. [Link]
-
Grebneva D, et al. Analysis of 4-Hydroxyphenyllactic Acid and Other Diagnostically Important Metabolites of α-Amino Acids in Human Blood Serum Using a Validated and Sensitive Ultra-High-Pressure Liquid Chromatography-Tandem Mass Spectrometry Method. PubMed Central. [Link]
-
ResearchGate. Green Synthesis of b-(3,4-Dihydroxyphenyl)lactic Acid. [Link]
-
EMBL-EBI. 3-(4-hydroxyphenyl)lactic acid (CHEBI:17385). [Link]
-
ResearchGate. Production of 4-hydroxyphenyllactic acid by Lactobacillus sp. SK007 fermentation | Request PDF. [Link]
-
bioRxiv. 3,4-hydroxyphenyl lactic acid from Lactiplantibacillus plantarum prevents alcoholic liver injury in mice. [Link]
-
Exposome-Explorer. p-Hydroxyphenyllactic acid (Compound). [Link]
-
National Institutes of Health. A Comprehensive Review of Bioactive Compounds from Lactic Acid Bacteria: Potential Functions as Functional Food in Dietetics and the Food Industry. [Link]
Sources
- 1. Human Metabolome Database: Showing metabocard for (R+)-3-(4-hydroxyphenyl)lactate (HMDB0303993) [hmdb.ca]
- 2. Exposome-Explorer - p-Hydroxyphenyllactic acid (Compound) [exposome-explorer.iarc.fr]
- 3. (+-)-3-(4-Hydroxyphenyl)lactic acid | C9H10O4 | CID 9378 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. lookchem.com [lookchem.com]
- 5. 3,4-hydroxyphenyl lactic acid from Lactiplantibacillus plantarum prevents alcoholic liver injury in mice | bioRxiv [biorxiv.org]
- 6. researchgate.net [researchgate.net]
- 7. caymanchem.com [caymanchem.com]
- 8. DL - p -羟基苯乳酸 analytical standard | Sigma-Aldrich [sigmaaldrich.com]
- 9. GMD - Lactic acid, 3-(4-hydroxyphenyl)- - InChI=1S/C9H10O4/c10-7-3-1-6(2-4-7)5-8(11)9(12)13/h1-4,8,10-11H,5H2,(H,12,13) [gmd.mpimp-golm.mpg.de]
- 10. 3-(4-Hydroxyphenyl)lactate | 306-23-0 [m.chemicalbook.com]
- 11. 4-hydroxyphenyl lactic acid, 306-23-0 [thegoodscentscompany.com]
- 12. researchgate.net [researchgate.net]
- 13. medchemexpress.com [medchemexpress.com]
- 14. asianpubs.org [asianpubs.org]
- 15. researchgate.net [researchgate.net]
- 16. biorxiv.org [biorxiv.org]
- 17. Analysis of 4-Hydroxyphenyllactic Acid and Other Diagnostically Important Metabolites of α-Amino Acids in Human Blood Serum Using a Validated and Sensitive Ultra-High-Pressure Liquid Chromatography-Tandem Mass Spectrometry Method - PMC [pmc.ncbi.nlm.nih.gov]
3-Hydroxy-3-(4-hydroxyphenyl)-lactic acid natural sources and discovery
An In-Depth Technical Guide to 3-Hydroxy-3-(4-hydroxyphenyl)-lactic acid: Natural Sources, Discovery, and Analysis
Abstract
This compound, also known as 4-Hydroxyphenyllactic acid (HPLA), is a phenolic acid and a key metabolite derived from the amino acid L-tyrosine. Initially identified as a product of microbial and human metabolism, HPLA is now recognized for its widespread natural occurrence and diverse biological activities. It is produced by a variety of microorganisms, including gut commensals like Lactobacillus and fungi such as Penicillium roqueforti, and is also found in numerous plant-based foods.[1][2][3] Its biosynthesis primarily involves the reduction of the tyrosine intermediate, 4-hydroxyphenylpyruvic acid. HPLA exhibits notable antifungal and antioxidant properties and serves as a potential biomarker for gut dysbiosis and certain metabolic disorders.[3][4][5] This guide provides a comprehensive overview of the discovery, natural distribution, biosynthesis, and analytical methodologies for the isolation and characterization of HPLA, tailored for researchers in natural products and drug development.
Introduction
This compound (HPLA) is a 2-hydroxy carboxylic acid where a methyl hydrogen of lactic acid is substituted by a 4-hydroxyphenyl group.[6][7] It is a significant metabolite found across various biological kingdoms, from bacteria and fungi to plants and humans.[1][2][6] As a tyrosine metabolite, its presence and concentration can provide critical insights into metabolic pathways, gut microbiota activity, and the host's health status.[4][5]
Historically viewed as a simple metabolic byproduct, research has unveiled its functional significance, including its role as an antimicrobial agent and a modulator of host metabolic processes.[3][8] This dual role as both a biomarker and a bioactive compound makes HPLA a molecule of increasing interest for pharmaceutical, nutraceutical, and clinical diagnostic applications.
Discovery and Historical Context
The discovery of HPLA is not linked to a single seminal event but rather to its gradual identification in various biological matrices over several decades. It was first recognized as a significant human metabolite in clinical biochemistry, with elevated levels observed in the urine of patients with inherited metabolic disorders of tyrosine metabolism, such as phenylketonuria (PKU) and tyrosinemia.[5]
Later, with the advancement of analytical techniques and the growing interest in the gut microbiome, HPLA was identified as a prominent product of microbial metabolism.[5][8] Studies revealed that various gut bacteria, particularly species of Lactobacillus and Bifidobacterium, produce considerable amounts of HPLA from dietary phenols and tyrosine.[3][5] Its identification in fermented foods, such as blue cheese, further highlighted its microbial origin and contribution to the food metabolome.[1] This transition from a marker of disease to a key product of a healthy microbiome underscores its complex role in host-microbe interactions.
Natural Occurrence and Distribution
HPLA is widely distributed in nature. Its presence is well-documented in microbial systems, a variety of plant-based foods, and as an endogenous metabolite in humans.
| Category | Specific Source | Significance / Context | Citations |
| Microbial | Lactobacillus species (e.g., L. plantarum, Lactobacillus sp. SK007) | Produced during fermentation; contributes to antifungal and preservative properties of fermented foods. | [3] |
| Bifidobacterium species | Key gut microbes that produce HPLA from tyrosine, influencing host health. | [5] | |
| Penicillium roqueforti | A key metabolite found in blue-mold cheese, contributing to its metabolic profile. | [1][9] | |
| Saccharomyces cerevisiae | Identified as a metabolite in yeast. | [6] | |
| General Gut Microbiota | The D-form of HPLA is considered of bacterial origin and can indicate bacterial overgrowth. | [5] | |
| Plant-Based Foods | Fruits | Muskmelon, coconut, lemon, lime, grapefruit, orange. | [2] |
| Vegetables | Kohlrabi, lettuce, spinach, swiss chard, common beet. | [2] | |
| Grains & Seeds | Quinoa, chia, lotus. | [2] | |
| Human | Endogenous Metabolite | Found in urine and cerebrospinal fluid. Elevated levels are biomarkers for tyrosinemia and PKU. | [5] |
Biosynthesis
The primary biosynthetic pathway for HPLA originates from the aromatic amino acid L-tyrosine. The process is a two-step conversion common in both microorganisms and humans.
-
Transamination: L-tyrosine is first converted to its α-keto acid analogue, 4-hydroxyphenylpyruvic acid (4-HPP). This reaction is catalyzed by a tyrosine aminotransferase.
-
Reduction: The ketone group of 4-HPP is then reduced to a hydroxyl group, forming this compound. This reduction is typically carried out by a dehydrogenase enzyme, such as a lactate dehydrogenase or a specific 2-hydroxyacid dehydrogenase.[10]
Supplementing fermentation media with tyrosine or 4-hydroxyphenylpyruvic acid has been shown to significantly increase the production yield of HPLA by Lactobacillus species.[3]
Sources
- 1. medchemexpress.com [medchemexpress.com]
- 2. Human Metabolome Database: Showing metabocard for (R+)-3-(4-hydroxyphenyl)lactate (HMDB0303993) [hmdb.ca]
- 3. researchgate.net [researchgate.net]
- 4. 4-Hydroxyphenyllactic Acid | Rupa Health [rupahealth.com]
- 5. Human Metabolome Database: Showing metabocard for Hydroxyphenyllactic acid (HMDB0000755) [hmdb.ca]
- 6. (+-)-3-(4-Hydroxyphenyl)lactic acid | C9H10O4 | CID 9378 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. 3-(4-hydroxyphenyl)lactic acid (CHEBI:17385) [ebi.ac.uk]
- 8. caymanchem.com [caymanchem.com]
- 9. file.medchemexpress.com [file.medchemexpress.com]
- 10. researchgate.net [researchgate.net]
Biosynthesis of 4-Hydroxyphenyllactic Acid in Microorganisms: A Technical Guide for Researchers and Drug Development Professionals
<Technical Guide >
Authored by: Gemini, Senior Application Scientist
Abstract
4-hydroxyphenyllactic acid (4-HPLA) is a phenolic acid with significant antioxidant, antimicrobial, and anti-inflammatory properties, drawing considerable interest from the pharmaceutical and nutraceutical industries. As a tyrosine metabolite, its microbial production offers a sustainable and scalable alternative to chemical synthesis.[1][2] This guide provides an in-depth technical overview of the core biosynthetic pathways for 4-HPLA in microorganisms, focusing on the key enzymes, metabolic engineering strategies to enhance production, and detailed experimental protocols for strain development and analysis. We will explore the conversion of the precursor L-tyrosine to 4-HPLA via the intermediate 4-hydroxyphenylpyruvic acid (4-HPPA) and discuss the critical roles of aminotransferases and reductases in this process. Furthermore, this guide will delve into advanced metabolic engineering techniques, including precursor supply enhancement and cofactor engineering, to optimize microbial cell factories for high-titer 4-HPLA production.
Introduction to 4-Hydroxyphenyllactic Acid (4-HPLA)
4-Hydroxyphenyllactic acid (4-HPLA) is a naturally occurring phenolic compound found in various biological systems, including plants, microorganisms, and humans.[1] It is a derivative of the amino acid L-tyrosine and has garnered significant attention for its potential therapeutic applications.[1] The D-isomer of hydroxyphenyllactate is often associated with bacterial metabolism, while the L-form is a metabolite of tyrosine in humans. Elevated levels of 4-HPLA in humans can be indicative of certain metabolic disorders such as phenylketonuria and tyrosinemia.[1] In microorganisms, 4-HPLA is often produced as a secondary metabolite and has been identified as a potent antifungal agent in some lactic acid bacteria.[3][4] The growing demand for natural and sustainably produced bioactive compounds has spurred research into the microbial biosynthesis of 4-HPLA as a promising alternative to traditional chemical synthesis methods.
Core Biosynthetic Pathways of 4-HPLA
The microbial biosynthesis of 4-HPLA primarily originates from the aromatic amino acid L-tyrosine. The central pathway involves a two-step enzymatic conversion.
2.1. Step 1: Transamination of L-Tyrosine to 4-Hydroxyphenylpyruvic Acid (4-HPPA)
The initial step in the biosynthesis of 4-HPLA is the conversion of L-tyrosine to 4-hydroxyphenylpyruvic acid (4-HPPA). This reaction is catalyzed by a tyrosine aminotransferase (TAT) .[5][6][7][8] This enzyme facilitates the transfer of an amino group from L-tyrosine to an α-keto acid acceptor, typically α-ketoglutarate, resulting in the formation of 4-HPPA and L-glutamate. The selection of an efficient TAT is crucial for channeling the metabolic flux from the central carbon metabolism towards the desired product.
2.2. Step 2: Reduction of 4-HPPA to 4-HPLA
The second and final step is the reduction of the keto group of 4-HPPA to a hydroxyl group, yielding 4-HPLA. This reduction is catalyzed by a hydroxyphenylpyruvate reductase (HPPR) or a D-lactate dehydrogenase (D-LDH) .[5][6][7][8][9][10][11][12]
-
Hydroxyphenylpyruvate Reductase (HPPR): These enzymes specifically catalyze the reduction of 4-HPPA to 4-HPLA.[6][7][8][9][12] HPPRs have been identified and characterized from various plant sources, such as Salvia miltiorrhiza and Arabidopsis thaliana, and have been successfully expressed in microbial hosts for 4-HPLA production.[5][7][8][9][12] The choice of HPPR can influence the stereospecificity of the final product.
-
D-lactate Dehydrogenase (D-LDH): Certain D-LDHs exhibit broad substrate specificity and can efficiently reduce 4-HPPA to D-4-HPLA.[10][11] Enzymes from organisms like Sporolactobacillus inulinus and Pediococcus pentosaceus have demonstrated high catalytic efficiency for this reaction.[10][11] These enzymes are particularly attractive for producing the D-enantiomer of 4-HPLA.
Caption: Core biosynthetic pathway of 4-HPLA from L-Tyrosine.
Metabolic Engineering Strategies for Enhanced 4-HPLA Production
To achieve high-titer production of 4-HPLA in microbial hosts like Escherichia coli and Saccharomyces cerevisiae, several metabolic engineering strategies are employed.[13] These strategies aim to increase the precursor supply, enhance the expression of key biosynthetic enzymes, and reduce the formation of competing byproducts.
3.1. Enhancing the Precursor (L-Tyrosine) Pool
A critical bottleneck in the production of aromatic compounds is the limited availability of the precursor amino acids. To increase the intracellular pool of L-tyrosine, the following approaches are commonly used:
-
Overexpression of Key Enzymes in the Shikimate Pathway: The shikimate pathway is the central metabolic route for the biosynthesis of aromatic amino acids. Overexpressing feedback-resistant versions of key enzymes such as 3-deoxy-D-arabino-heptulosonate-7-phosphate (DAHP) synthase (encoded by aroG or aroF) and chorismate mutase/prephenate dehydrogenase (encoded by tyrA) can significantly increase the carbon flux towards L-tyrosine.[2]
-
Deletion of Competing Pathways: Deleting genes that divert intermediates of the shikimate pathway to other products can further enhance L-tyrosine availability. For instance, knocking out genes involved in the biosynthesis of phenylalanine (pheA) and tryptophan (trpE) can redirect the metabolic flux towards tyrosine.
3.2. Cofactor Engineering for Improved Reductase Activity
The reduction of 4-HPPA to 4-HPLA is a cofactor-dependent reaction, typically requiring NADH or NADPH. Ensuring a sufficient intracellular supply of these reducing equivalents is crucial for high-yield production.
-
CRISPRi-based Screening: A powerful technique for identifying gene targets for cofactor engineering is CRISPR interference (CRISPRi) screening.[14][15] By systematically repressing the expression of genes encoding NADPH- and ATP-consuming enzymes, it is possible to identify knockouts that lead to increased cofactor availability and, consequently, higher 4-HPLA production.[14][15] For example, the deletion of the NADPH-consuming enzyme-encoding gene yahK has been shown to improve the production of related compounds.[14][15]
3.3. Heterologous Expression and Enzyme Selection
The choice of enzymes for the biosynthetic pathway is paramount. Screening and selecting highly active and stable enzymes from different organisms can significantly impact the final product titer. For instance, co-expressing a highly active TAT with a robust HPPR or D-LDH is a common strategy.[5] The heterologous expression of these enzymes in well-characterized microbial hosts like E. coli allows for predictable and scalable production.[16][17]
Experimental Protocols
This section provides a generalized workflow for the development of a 4-HPLA producing microbial strain and a protocol for the quantification of the product.
4.1. Workflow for Engineering a 4-HPLA Producing Microorganism
Caption: General workflow for engineering a 4-HPLA producing microorganism.
4.2. Step-by-Step Protocol for Quantification of 4-HPLA by HPLC
Accurate quantification of 4-HPLA is essential for evaluating the performance of engineered strains. High-Performance Liquid Chromatography (HPLC) is a widely used analytical technique for this purpose.
Objective: To quantify the concentration of 4-HPLA in fermentation broth.
Materials:
-
HPLC system with a UV or fluorescence detector.
-
C18 reverse-phase HPLC column.
-
Mobile phase: A mixture of an acidic aqueous buffer (e.g., 50 mM potassium dihydrogen phosphate, pH 4.5) and an organic solvent (e.g., acetonitrile).[18]
-
4-HPLA standard of known concentration.
-
Fermentation broth samples.
-
Syringe filters (0.22 µm).
Procedure:
-
Sample Preparation:
-
Centrifuge the fermentation broth to pellet the cells.
-
Collect the supernatant.
-
Filter the supernatant through a 0.22 µm syringe filter to remove any remaining particulate matter.
-
-
Standard Curve Preparation:
-
Prepare a series of 4-HPLA standards of known concentrations in the range expected for the samples.
-
-
HPLC Analysis:
-
Set up the HPLC system with the C18 column and the appropriate mobile phase. A common isocratic mobile phase is a mixture of potassium dihydrogen phosphate buffer and acetonitrile (e.g., 94:6, v/v) at a flow rate of 1.5 mL/min.[18]
-
Set the UV detector to a wavelength of 205 nm or use a fluorescence detector for higher sensitivity.[18]
-
Inject the prepared standards and samples onto the HPLC system.
-
-
Data Analysis:
-
Integrate the peak corresponding to 4-HPLA in the chromatograms of the standards and samples.
-
Construct a standard curve by plotting the peak area versus the concentration of the 4-HPLA standards.
-
Determine the concentration of 4-HPLA in the samples by interpolating their peak areas on the standard curve.
-
For enhanced sensitivity and specificity, Ultra-High-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) can also be employed.[19][20]
Data Summary: Production Titers of 4-HPLA and Related Compounds
The following table summarizes reported production titers for 4-HPLA and a structurally related compound, 4-hydroxyphenylacetic acid (4-HPAA), in various microorganisms. This data provides a benchmark for evaluating the success of metabolic engineering efforts.
| Compound | Host Organism | Production Titer | Reference |
| 4-Hydroxyphenyllactic acid | Lactobacillus sp. SK007 | 1.26 g/L | [4] |
| 4-Hydroxyphenylacetic acid | Escherichia coli | 25.42 g/L | [21] |
| 4-Hydroxyphenylacetic acid | Escherichia coli | 28.57 g/L | [14][15] |
| 4-Hydroxyphenylacetic acid | Escherichia coli | 31.95 g/L | [22] |
| Phenyllactic acid | Escherichia coli | 52.89 g/L | [16] |
Conclusion
The microbial biosynthesis of 4-HPLA represents a promising avenue for the sustainable production of this valuable bioactive compound. By understanding the core biosynthetic pathways and implementing targeted metabolic engineering strategies, it is possible to develop high-performance microbial cell factories. The selection of efficient enzymes, optimization of precursor and cofactor supply, and the use of robust analytical techniques are all critical components for success in this field. This guide provides a foundational understanding and practical insights for researchers and professionals seeking to harness the power of microorganisms for the production of 4-HPLA and other valuable natural products.
References
-
Recent Advances in Metabolically Engineered Microorganisms for the Production of Aromatic Chemicals Derived From Aromatic Amino Acids. (2023). ResearchGate. [Link]
-
HPPR encodes the hydroxyphenylpyruvate reductase required for the biosynthesis of hydrophilic phenolic acids in Salvia miltiorrhiza. (2018). PubMed. [Link]
-
Biological characterization of D-lactate dehydrogenase responsible for high-yield production of D-phenyllactic acid in Sporolactobacillus inulinus. (2022). PubMed. [Link]
-
Recent Advances in Transcription Factor–Mediated Regulation of Salvianolic Acid Biosynthesis in Salvia miltiorrhiza. (n.d.). MDPI. [Link]
-
Biosensor-assisted evolution for high-level production of 4-hydroxyphenylacetic acid in Escherichia coli. (2021). PubMed. [Link]
-
ATP and NADPH engineering of Escherichia coli to improve the production of 4-hydroxyphenylacetic acid using CRISPRi. (2021). ResearchGate. [Link]
-
ATP and NADPH engineering of Escherichia coli to improve the production of 4-hydroxyphenylacetic acid using CRISPRi. (2021). ProQuest. [Link]
-
Characterization of D-lactate dehydrogenase producing D-3-phenyllactic acid from Pediococcus pentosaceus. (n.d.). PubMed. [Link]
-
Characterization of Arabidopsis thaliana Hydroxyphenylpyruvate Reductases in the Tyrosine Conversion Pathway. (n.d.). FAO AGRIS. [Link]
-
The role of HPPR in the tyrosine conversion pathway. TAT, tyrosine aminotransferase; HPPR, hydroxyphenylpyruvate reductase. (n.d.). ResearchGate. [Link]
-
A bacterial platform for the production of 4-hydroxyphenylacetic acid and its derivatives. (2025). PubMed. [Link]
-
Characterization of Arabidopsis thaliana Hydroxyphenylpyruvate Reductases in the Tyrosine Conversion Pathway. (2018). Frontiers in Plant Science. [Link]
-
Characterization of Arabidopsis thaliana Hydroxyphenylpyruvate Reductases in the Tyrosine Conversion Pathway. (2018). PMC - NIH. [Link]
-
4-Hydroxyphenyllactic Acid. (n.d.). Rupa Health. [Link]
-
Production of 4-hydroxyphenyllactic acid by Lactobacillus sp. SK007 fermentation. (2010). ResearchGate. [Link]
-
Biosynthetic pathway of 4-hydroxyphenylacetic acid (4HPAA). tyrA/pheA... (n.d.). ResearchGate. [Link]
-
Production of 4-hydroxyphenyllactic acid by Lactobacillus sp. SK007 fermentation. (2010). PubMed. [Link]
-
Metabolic Engineering of Saccharomyces cerevisiae for Rosmarinic Acid Production. (2020). PMC. [Link]
-
Simultaneous determination of 4-hydroxyphenyl lactic acid, 4-hydroxyphenyl acetic acid, and 3-4-hydroxyphenyl propionic acid in human urine by Ultra high performance liquid chromatography with fluorescence detection. (n.d.). ResearchGate. [Link]
-
Metabolic engineering of Chinese hamster ovary cells towards reduced biosynthesis and accumulation of novel growth inhibitors in fed-batch cultures. (2022). ResearchGate. [Link]
-
Efficient production of phenyllactic acid in Escherichia coli via metabolic engineering and fermentation optimization strategies. (2024). PMC - PubMed Central. [Link]
-
Metabolic Engineering of Saccharomyces cerevisiae for Rosmarinic Acid Production. (2020). ACS Synthetic Biology. [Link]
-
Showing metabocard for Hydroxyphenyllactic acid (HMDB0000755). (2005). Human Metabolome Database. [Link]
-
Analysis of 4-Hydroxyphenyllactic Acid and Other Diagnostically Important Metabolites of α-Amino Acids in Human Blood Serum Using a Validated and Sensitive Ultra-High-Pressure Liquid Chromatography-Tandem Mass Spectrometry Method. (2023). PMC - PubMed Central. [Link]
-
Metabolic Engineering of Escherichia coli for Production of Polyhydroxyalkanoates with Hydroxyvaleric Acid Derived from Levulinic Acid. (2020). PMC - NIH. [Link]
-
Analysis of 4-Hydroxyphenyllactic Acid and Other Diagnostically Important Metabolites of α-Amino Acids in Human Blood Serum Using a Validated and Sensitive Ultra-High-Pressure Liquid Chromatography-Tandem Mass Spectrometry Method. (2023). PubMed. [Link]
-
Metabolic Engineering. (n.d.). Keasling Lab. [Link]
-
(PDF) Implementation of a Hplc Method for the Evaluation of Urinary 4-Hydroxyphenylacetic Acid in Patients with Neuroendocrine Tumors. (2017). ResearchGate. [Link]
-
Advancements in metabolic engineering: unlocking the potential of key organic acids for sustainable industrial applications. (2023). PMC. [Link]
-
Major role of lactate dehydrogenase D-LDH1 for the synthesis of lactic acid in Fructobacillus tropaeoli CRL 2034. (2020). PubMed. [Link]
-
D-Lactate Dehydrogenase. (n.d.). Hzymes Biotechnology. [Link]
Sources
- 1. 4-Hydroxyphenyllactic Acid | Rupa Health [rupahealth.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Production of 4-hydroxyphenyllactic acid by Lactobacillus sp. SK007 fermentation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. Frontiers | Characterization of Arabidopsis thaliana Hydroxyphenylpyruvate Reductases in the Tyrosine Conversion Pathway [frontiersin.org]
- 8. Characterization of Arabidopsis thaliana Hydroxyphenylpyruvate Reductases in the Tyrosine Conversion Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 9. HPPR encodes the hydroxyphenylpyruvate reductase required for the biosynthesis of hydrophilic phenolic acids in Salvia miltiorrhiza - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Biological characterization of D-lactate dehydrogenase responsible for high-yield production of D-phenyllactic acid in Sporolactobacillus inulinus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Characterization of D-lactate dehydrogenase producing D-3-phenyllactic acid from Pediococcus pentosaceus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Characterization of Arabidopsis thaliana Hydroxyphenylpyruvate Reductases in the Tyrosine Conversion Pathway [agris.fao.org]
- 13. Metabolic Engineering [keaslinglab.lbl.gov]
- 14. researchgate.net [researchgate.net]
- 15. ATP and NADPH engineering of <i>Escherichia coli</i> to improve the production of 4-hydroxyphenylacetic acid using CRISPRi - ProQuest [proquest.com]
- 16. Efficient production of phenyllactic acid in Escherichia coli via metabolic engineering and fermentation optimization strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Metabolic Engineering of Escherichia coli for Production of Polyhydroxyalkanoates with Hydroxyvaleric Acid Derived from Levulinic Acid - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. Analysis of 4-Hydroxyphenyllactic Acid and Other Diagnostically Important Metabolites of α-Amino Acids in Human Blood Serum Using a Validated and Sensitive Ultra-High-Pressure Liquid Chromatography-Tandem Mass Spectrometry Method - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Analysis of 4-Hydroxyphenyllactic Acid and Other Diagnostically Important Metabolites of α-Amino Acids in Human Blood Serum Using a Validated and Sensitive Ultra-High-Pressure Liquid Chromatography-Tandem Mass Spectrometry Method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Biosensor-assisted evolution for high-level production of 4-hydroxyphenylacetic acid in Escherichia coli - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. A bacterial platform for the production of 4-hydroxyphenylacetic acid and its derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to the Core Mechanism of Action of 4-Hydroxyphenyllactic Acid
Foreword for the Modern Researcher
In the dynamic landscape of drug discovery and molecular biology, our focus is increasingly drawn to endogenous molecules and microbial metabolites that orchestrate cellular homeostasis. Among these, 4-hydroxyphenyllactic acid (4-HPLA), a tyrosine metabolite of both human and microbial origin, has emerged as a molecule of significant interest.[1] This guide eschews a conventional, rigid structure in favor of a narrative that mirrors the scientific process itself—from broad observations of its antioxidant and anti-inflammatory properties to a deeper, more nuanced exploration of its core molecular mechanisms. As researchers, scientists, and drug development professionals, our goal is not merely to observe but to understand causality. This document is crafted to be a comprehensive resource, providing not only a thorough understanding of 4-HPLA's mechanism of action but also the practical, validated methodologies required to investigate it further.
Section 1: The Biochemical Identity and Biological Significance of 4-Hydroxyphenyllactic Acid
4-Hydroxyphenyllactic acid (4-HPLA) is a phenolic acid, a terminal metabolite of the amino acid tyrosine.[1] It is produced endogenously in humans and by certain species of gut microbiota.[1] Clinically, elevated levels of 4-HPLA have been identified as a potential biomarker for a range of conditions, including inborn errors of metabolism such as phenylketonuria and tyrosinemia, as well as in critically ill patients and those with post-COVID-19 syndrome.[1] This association with various pathological states underscores the importance of elucidating its fundamental mechanism of action.
While direct, comprehensive studies on the molecular targets of 4-HPLA are still emerging, a significant body of evidence for the closely related tyrosine metabolite, 4-hydroxyphenylacetic acid (4-HPAA), provides a strong foundation for hypothesizing and investigating the pathways modulated by 4-HPLA. The structural similarity between these two molecules suggests they may share common or overlapping mechanisms of action. This guide will, therefore, draw upon the established bioactivities of 4-HPAA to illuminate the probable mechanistic pathways of 4-HPLA, while clearly delineating between established facts and scientifically-grounded hypotheses.
Section 2: The Antioxidant Powerhouse: Quenching Reactive Oxygen Species
One of the most well-documented properties of phenolic acids is their antioxidant capacity. 4-HPLA is no exception. The primary mechanism underlying its antioxidant effect is the quenching of reactive oxygen species (ROS), highly reactive molecules that can damage DNA, proteins, and lipids, leading to cellular dysfunction and contributing to a multitude of diseases.
Direct Radical Scavenging Activity
The phenolic hydroxyl group on the aromatic ring of 4-HPLA is the key to its direct antioxidant activity. This hydroxyl group can donate a hydrogen atom to neutralize free radicals, thereby terminating the damaging chain reactions they initiate.
Table 1: Quantitative Antioxidant Activity of 4-Hydroxyphenyllactic Acid (Hypothetical Data)
| Assay | IC50 (µg/mL) | Description |
| DPPH Radical Scavenging | 50 ± 5 | Concentration required to scavenge 50% of the DPPH radical. |
| ABTS Radical Scavenging | 35 ± 4 | Concentration required to scavenge 50% of the ABTS radical. |
Note: The data presented in this table is hypothetical and for illustrative purposes. Actual IC50 values may vary depending on the specific experimental conditions.
Upregulation of Endogenous Antioxidant Defenses: The Nrf2 Pathway
Beyond direct radical scavenging, a more sophisticated and impactful antioxidant mechanism involves the upregulation of the cell's own antioxidant defense systems. The Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway is a master regulator of this process. While direct evidence for 4-HPLA is still under investigation, studies on the related molecule 4-HPAA have shown potent activation of the Nrf2 pathway.[2]
This protocol describes a method to investigate the activation of the Nrf2 pathway by 4-HPLA by assessing the translocation of Nrf2 to the nucleus.
Materials:
-
Cell line (e.g., human keratinocytes HaCaT, or murine macrophages RAW 264.7)
-
4-Hydroxyphenyllactic acid (4-HPLA)
-
Cell lysis buffer (RIPA buffer)
-
Nuclear and cytoplasmic extraction kit
-
Primary antibodies: anti-Nrf2, anti-Lamin B1 (nuclear marker), anti-GAPDH (cytoplasmic marker)
-
Secondary antibody (HRP-conjugated)
-
Chemiluminescent substrate
Procedure:
-
Cell Culture and Treatment: Plate cells and allow them to adhere overnight. Treat cells with varying concentrations of 4-HPLA for a specified time (e.g., 6, 12, 24 hours). Include a vehicle control (e.g., DMSO).
-
Fractionation of Nuclear and Cytoplasmic Extracts: Following treatment, harvest the cells and perform nuclear and cytoplasmic fractionation according to the manufacturer's instructions of the extraction kit.
-
Protein Quantification: Determine the protein concentration of both the nuclear and cytoplasmic fractions using a BCA or Bradford assay.
-
Western Blotting:
-
Separate equal amounts of protein from each fraction by SDS-PAGE.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with the primary anti-Nrf2 antibody overnight at 4°C.
-
Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the protein bands using a chemiluminescent substrate and an imaging system.
-
Probe the same membrane with anti-Lamin B1 and anti-GAPDH antibodies to confirm the purity of the nuclear and cytoplasmic fractions, respectively.
-
Expected Outcome: An increase in the intensity of the Nrf2 band in the nuclear fraction of 4-HPLA-treated cells compared to the control would indicate activation of the Nrf2 pathway.
Diagram 1: The Nrf2 Signaling Pathway
Caption: The Nrf2 signaling pathway and the putative role of 4-HPLA.
Section 3: Taming the Flames of Inflammation: Modulation of NF-κB and MAPK Pathways
Chronic inflammation is a hallmark of numerous diseases. The anti-inflammatory properties of phenolic compounds are, therefore, of significant therapeutic interest. The primary signaling pathways governing the inflammatory response are the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways.
Inhibition of the NF-κB Signaling Pathway
The NF-κB transcription factor is a master regulator of inflammatory gene expression, including cytokines, chemokines, and adhesion molecules. In its inactive state, NF-κB is sequestered in the cytoplasm by its inhibitor, IκB. Upon stimulation by pro-inflammatory signals, IκB is phosphorylated and degraded, allowing NF-κB to translocate to the nucleus and initiate the transcription of inflammatory genes. Evidence from studies on 4-HPAA suggests that it can inhibit this pathway, likely by preventing the degradation of IκB.
This assay provides a quantitative measure of NF-κB transcriptional activity.
Materials:
-
HEK293T cells stably expressing an NF-κB luciferase reporter construct
-
4-Hydroxyphenyllactic acid (4-HPLA)
-
Lipopolysaccharide (LPS) or Tumor Necrosis Factor-alpha (TNF-α) as a pro-inflammatory stimulus
-
Luciferase assay reagent
-
Luminometer
Procedure:
-
Cell Culture and Transfection (if not using a stable cell line): Plate HEK293T cells and transfect them with a plasmid containing the firefly luciferase gene under the control of an NF-κB response element.
-
Treatment: Pre-treat the cells with various concentrations of 4-HPLA for 1 hour. Then, stimulate the cells with LPS or TNF-α for 6-8 hours.
-
Cell Lysis and Luciferase Assay: Lyse the cells and measure the luciferase activity using a luminometer according to the manufacturer's instructions.
-
Data Analysis: Normalize the luciferase activity to a co-transfected control (e.g., Renilla luciferase) or to total protein concentration.
Expected Outcome: A dose-dependent decrease in luciferase activity in cells pre-treated with 4-HPLA before inflammatory stimulation would indicate inhibition of the NF-κB pathway.
Diagram 2: The NF-κB Signaling Pathway
Caption: The NF-κB signaling pathway and the putative inhibitory role of 4-HPLA.
Modulation of the MAPK Signaling Pathway
The MAPK family of kinases, including p38, JNK, and ERK, are key players in transducing extracellular signals into cellular responses, including inflammation. The phosphorylation of these kinases leads to the activation of downstream transcription factors that regulate the expression of inflammatory mediators. Studies on related phenolic compounds suggest that they can inhibit the phosphorylation of p38 and JNK.
This protocol is designed to assess the effect of 4-HPLA on the activation of MAPK signaling pathways.
Materials:
-
Cell line (e.g., RAW 264.7 macrophages)
-
4-Hydroxyphenyllactic acid (4-HPLA)
-
Lipopolysaccharide (LPS)
-
Cell lysis buffer
-
Primary antibodies: anti-phospho-p38, anti-p38, anti-phospho-JNK, anti-JNK
-
Secondary antibody (HRP-conjugated)
-
Chemiluminescent substrate
Procedure:
-
Cell Culture and Treatment: Plate RAW 264.7 cells and pre-treat with 4-HPLA for 1 hour before stimulating with LPS for 30 minutes.
-
Cell Lysis and Protein Quantification: Lyse the cells and determine the protein concentration.
-
Western Blotting:
-
Perform SDS-PAGE and transfer proteins to a PVDF membrane.
-
Block the membrane and incubate with primary antibodies against the phosphorylated and total forms of p38 and JNK.
-
Incubate with the secondary antibody and detect the protein bands using a chemiluminescent substrate.
-
Expected Outcome: A decrease in the ratio of phosphorylated to total p38 and JNK in 4-HPLA-treated cells would indicate an inhibitory effect on these MAPK pathways.
Diagram 3: The MAPK Signaling Pathway
Caption: The MAPK signaling cascade and the putative inhibitory role of 4-HPLA.
Section 4: Concluding Remarks and Future Directions
The available evidence, largely extrapolated from its close structural analog 4-HPAA, strongly suggests that 4-hydroxyphenyllactic acid exerts its biological effects through a multi-pronged mechanism of action. Its potent antioxidant properties likely stem from both direct radical scavenging and the upregulation of endogenous antioxidant defenses via the Nrf2 pathway. Furthermore, its anti-inflammatory effects are probably mediated by the inhibition of the pro-inflammatory NF-κB and MAPK signaling pathways.
However, to move from well-founded hypotheses to established mechanisms, further direct investigation into the molecular interactions of 4-HPLA is imperative. Future research should focus on:
-
Directly assessing the activation of the Nrf2 pathway by 4-HPLA using techniques such as Western blotting for nuclear translocation and reporter gene assays.
-
Quantifying the inhibitory effects of 4-HPLA on the NF-κB and MAPK pathways through luciferase assays and phosphorylation-specific Western blots.
-
Identifying specific receptor or enzyme targets of 4-HPLA through binding assays and molecular docking studies.
-
Validating these in vitro findings in relevant in vivo models of diseases characterized by oxidative stress and inflammation.
This in-depth technical guide provides a robust framework for understanding and investigating the mechanism of action of 4-hydroxyphenyllactic acid. The detailed protocols and conceptual diagrams are intended to empower researchers to rigorously test these hypotheses and unlock the full therapeutic potential of this promising endogenous metabolite.
References
-
Zhao, H., Jiang, Z., Chang, X., Xue, H., Yahefu, W., & Zhang, X. (2018). 4-Hydroxyphenylacetic Acid Prevents Acute APAP-Induced Liver Injury by Increasing Phase II and Antioxidant Enzymes in Mice. Frontiers in Physiology, 9, 689. [Link]
-
Rupa Health. (n.d.). 4-Hydroxyphenyllactic Acid. Retrieved from [Link]
Sources
Whitepaper: A Multi-Modal In Silico Framework for Predicting Protein Targets of 3-Hydroxy-3-(4-hydroxyphenyl)-lactic acid
Abstract
The deconvolution of a bioactive small molecule's protein targets is a critical and often rate-limiting step in drug discovery and chemical biology. 3-Hydroxy-3-(4-hydroxyphenyl)-lactic acid, a known human and bacterial metabolite, presents a compelling case for target identification to elucidate its physiological roles and potential therapeutic applications. This technical guide presents a robust, multi-modal in silico framework for the prediction of its protein targets. By synergistically combining ligand-based and structure-based computational methodologies, this workflow is designed to maximize predictive accuracy and generate a high-confidence, prioritized list of candidate targets for subsequent experimental validation. We detail the causality behind each methodological choice, provide step-by-step protocols for key platforms, and emphasize a consensus-based approach to ensure the trustworthiness and scientific integrity of the results.
Introduction: The Target Deconvolution Challenge
This compound is an endogenous metabolite found in humans and produced by various bacteria.[1] Its presence in biological systems suggests inherent interactions with host or microbial proteins. Identifying these molecular targets is the first step toward understanding its mechanism of action, potential role in signaling pathways, and its viability as a therapeutic agent or biomarker.
Traditional experimental methods for target identification can be resource-intensive and time-consuming. In silico target prediction offers a powerful, cost-effective alternative to rapidly generate and refine hypotheses.[2][3] This guide eschews a single-method approach, which can be prone to specific algorithmic biases. Instead, we advocate for an integrated workflow that leverages the orthogonal strengths of different computational strategies, thereby building a more robust and reliable body of predictive evidence.
A Strategic In Silico Workflow
The core principle of this framework is to move from broad, rapid hypothesis generation to more computationally intensive, structure-based refinement. By requiring a consensus among diverse methods, we establish a self-validating system that increases the confidence in our final predictions.
Caption: Overall workflow for in silico target prediction.
Phase 1: Ligand-Based Hypothesis Generation
Causality: We begin with ligand-based methods because they are computationally efficient and leverage the vast, existing knowledge of known ligand-target interactions. The underlying principle, "guilt by association," posits that molecules with similar structures or properties are likely to interact with similar proteins. This phase casts a wide net to generate a comprehensive list of potential targets.
Tool Comparison
| Tool/Platform | Underlying Principle | Input Format | Key Output | Field-Proven Insight |
| SwissTargetPrediction | Combination of 2D fingerprint and 3D shape similarity to a library of known active ligands.[4][5] | SMILES or 2D sketch | Ranked list of targets with a probability score. | Excellent for a quick, broad overview. The probability score reflects similarity to known ligands, not necessarily binding affinity.[6] |
| PharmMapper | Reverse pharmacophore mapping. The query molecule is fitted against a database of >7,000 receptor-based pharmacophore models.[7][8][9] | 3D structure (e.g., MOL2) | Ranked list of targets with a fit score. | Identifies targets based on the spatial arrangement of essential interaction features (e.g., H-bond donors/acceptors), providing a different perspective than pure shape similarity.[10][11] |
| TargetNet | Quantitative Structure-Activity Relationship (QSAR) models and machine learning. | SMILES or SDF | A profile of predicted bioactivities across hundreds of human proteins.[12][13] | Powerful for identifying potential off-targets and understanding a molecule's broader interaction profile, as it's trained on large-scale chemogenomics data. |
Protocol: Target Prediction with SwissTargetPrediction
-
Navigate to the SwissTargetPrediction web server.
-
Input Molecule: Obtain the canonical SMILES string for this compound from a database like PubChem (CID 9378): C1=CC(=CC=C1CO)O)O.[1] Paste this string into the input field. The server will automatically render the 2D structure.
-
Select Organism: Choose "Homo sapiens" from the dropdown menu to focus the search on human proteins.
-
Run Prediction: Click the "Predict targets" button.
-
Analyze Results: The output will be a list of protein targets, ranked by probability.[14] A high probability indicates a strong similarity between the query molecule and known ligands for that target. Examine the top 15-30% of predictions and note the associated target classes (e.g., enzymes, G-protein coupled receptors).
Phase 2: Structure-Based Hypothesis Refinement
Causality: While ligand-based methods suggest potential targets, they do not provide information about the physical plausibility of the binding interaction. Structure-based methods, specifically molecular docking, address this by simulating the binding of the small molecule into the 3D structure of a potential protein target. A favorable docking score provides strong, complementary evidence for a predicted interaction.
Method: Reverse Docking
Reverse docking flips the conventional paradigm: instead of screening many ligands against one target, we screen one ligand against many potential targets.[15][16] This is ideal for refining the list of candidates generated in Phase 1.
Protocol: Conceptual Reverse Docking Workflow
-
Curate Target List: From the consensus results of Phase 1, select the top 10-20 high-confidence protein targets for which high-quality 3D structures are available in the Protein Data Bank (PDB). If an experimental structure is unavailable, a high-quality homology model (e.g., from SWISS-MODEL) or an AlphaFold prediction may be considered.[17][18]
-
Prepare Protein Structures: For each selected PDB entry, prepare the receptor by removing water molecules and existing ligands, adding hydrogen atoms, and assigning charges using software like MGL-Tools or Schrödinger's Protein Preparation Wizard.[19]
-
Prepare Ligand: The 3D structure of this compound, prepared in Phase 0, must be converted to the appropriate format for the docking software (e.g., PDBQT for AutoDock Vina), with rotatable bonds defined.[20]
-
Define Binding Site: For each protein, define the search space for docking. The most logical starting point is the known active site or orthosteric binding pocket. If this is unknown, blind docking, where the entire protein surface is searched, can be performed.[20]
-
Execute Docking: Perform molecular docking for the ligand against each prepared protein target using a validated program like AutoDock Vina.
-
Analyze Results: Rank the targets based on the predicted binding affinity (e.g., kcal/mol). A lower binding energy score indicates a more favorable predicted interaction. Critically, visualize the top-ranked poses to ensure the interaction is chemically sensible (e.g., formation of hydrogen bonds, hydrophobic contacts).
Phase 3: Data Integration and Prioritization
Causality: No single in silico method is infallible. The highest-confidence predictions are those that are supported by multiple, mechanistically distinct lines of computational evidence. This consensus approach minimizes the risk of false positives and produces a tightly focused list of targets for experimental follow-up.
Caption: Logic of the consensus scoring and prioritization approach.
Protocol: Generating a Consensus Rank
-
Collate Data: Create a master table of all predicted targets from the ligand-based methods.
-
Score and Rank: For each method, convert the output metric (e.g., probability, fit score) into a rank.
-
Identify Overlap: Identify targets that appear in the top results of two or more methods. These are your initial high-confidence candidates.
-
Incorporate Docking Data: For the targets that were analyzed via reverse docking, add the binding affinity score to the table. A target that is highly ranked by ligand-based methods and shows a strong predicted binding affinity is a top-tier candidate.
-
Perform Pathway Analysis: Use tools like KEGG or Reactome to determine if the top-ranked targets are part of a common biological pathway or protein-protein interaction network. A set of predicted targets that are functionally related provides a compelling biological narrative and strengthens the overall hypothesis.
The Bridge to Experimental Validation
It is imperative to recognize that in silico predictions are hypotheses that require experimental validation. The prioritized list generated through this framework provides a strong foundation for focused, efficient laboratory testing. Suggested initial validation experiments include:
-
Biophysical Assays: Techniques like Surface Plasmon Resonance (SPR) or Thermal Shift Assays (TSA) can directly confirm binding between the compound and a purified protein target.
-
Enzymatic Assays: If the predicted target is an enzyme, an in vitro assay can determine if the compound modulates its activity (inhibition or activation).
Conclusion
This technical guide outlines a systematic, multi-modal, and self-validating in silico strategy for identifying the protein targets of this compound. By integrating the outputs of ligand-based similarity searches, pharmacophore mapping, machine learning models, and structure-based docking, this framework moves beyond single-method predictions to generate a robust, evidence-based, and prioritized list of candidate targets. This approach significantly de-risks the subsequent experimental validation phase, accelerating the journey from a bioactive molecule to a well-understood biological modulator with potential therapeutic value.
References
-
ChEMBL - Wikipedia. Available from: [Link]
-
ChEMBL - EMBL-EBI. Available from: [Link]
-
PharmMapper - bio.tools. Available from: [Link]
-
SWISS Target Prediction Full Tutorial: Free Online Tool #bioinformatics - YouTube. Available from: [Link]
-
Liu, X., Ouyang, S., Yu, B., et al. PharmMapper server: A web server for potential drug target identification using pharmacophore mapping approach. East China Normal University. Available from: [Link]
-
(PDF) In Silico Methods for Identification of Potential Active Sites of Therapeutic Targets. ResearchGate. Available from: [Link]
-
Computational methods revolutionize drug discovery by predicting protein target sites. EurekAlert!. Available from: [Link]
-
Liu, X., Ouyang, S., Yu, B., et al. (2010). PharmMapper server: a web server for potential drug target identification using pharmacophore mapping approach. Nucleic Acids Research, 38(Web Server issue), W609–W614. Available from: [Link]
-
ChEMBL - Database Commons. Available from: [Link]
-
Kaserer, T., Beck, K.R., Akram, M., et al. (2015). Truly Target-Focused Pharmacophore Modeling: A Novel Tool for Mapping Intermolecular Surfaces. Molecules, 20(10), 17830-17849. Available from: [Link]
-
PharmMapper - ecust. Available from: [Link]
-
Al-Sha'er, M.A., Al-Ghazawi, M.Z., & Al-Qirim, T.M. (2025). Pharmacophore modeling in drug design. Seminars in Cancer Biology, 100, 102874. Available from: [Link]
-
Li, Z., Li, Y., Zhang, Y., et al. (2023). In silico protein function prediction: the rise of machine learning-based approaches. Cell Communication and Signaling, 21(1), 297. Available from: [Link]
-
In Silico Target Prediction - Creative Biolabs. Available from: [Link]
-
What is pharmacophore modeling and its applications? - Patsnap Synapse. Available from: [Link]
-
Cheng, F., Li, W., Zhou, Y., et al. (2021). In Silico Methods for Identification of Potential Active Sites of Therapeutic Targets. International Journal of Molecular Sciences, 22(4), 1563. Available from: [Link]
-
Qiu, T., Qiu, J., Feng, J., et al. (2016). The recent progress in proteochemometric modelling: focusing on target descriptors, cross-term descriptors and application scope. Briefings in Bioinformatics, 18(4), 614-626. Available from: [Link]
-
Pharmacophore modeling | PDF - Slideshare. Available from: [Link]
-
Wang, X., Shen, Y., Wang, S., et al. (2017). PharmMapper 2017 update: a web server for potential drug target identification with a comprehensive target pharmacophore database. Nucleic Acids Research, 45(W1), W356–W361. Available from: [Link]
-
Proteochemometric (PCM) Modelling: A Machine Learning Technique for Drug Designing - Research Journal of Pharmacy and Technology. Available from: [Link]
-
The recent progress in proteochemometric modelling: Focusing on target descriptors, cross-term descriptors and application scope | Request PDF. ResearchGate. Available from: [Link]
-
Pharmacophore Modeling: A Detailed Guide to the Concept, Process, and Applications. Available from: [Link]
-
Proteochemometric modeling as a tool to design selective compounds and for extrapolating to novel targets | Semantic Scholar. Available from: [Link]
-
(+-)-3-(4-Hydroxyphenyl)lactic acid | C9H10O4 | CID 9378 - PubChem. Available from: [Link]
-
ChEMBL EBI Small Molecules Database - Kaggle. Available from: [Link]
-
van Westen, G. J. P., Wegner, J. K., IJzerman, A. P., et al. (2011). Proteochemometric modeling as a tool to design selective compounds and for extrapolating to novel targets. MedChemComm, 2(1), 16-27. Available from: [Link]
-
Zdrazil, B., Felix, E., Hunter, F., et al. (2023). The ChEMBL Database in 2023: a drug discovery platform spanning multiple bioactivity data types and time periods. Nucleic Acids Research, 52(D1), D1241-D1251. Available from: [Link]
-
TargetNet: Index-Home. Available from: [Link]
-
Therapeutic Target Database: TTD. Available from: [Link]
-
MultiDock Screening Tool - Reverse docking demonstration - YouTube. Available from: [Link]
-
TargetNet: a web service for predicting potential drug–target interaction profiling via multi-target SAR models | Semantic Scholar. Available from: [Link]
-
Overview of SWISS Target Prediction | Bioinformatics Projects Idea - YouTube. Available from: [Link]
-
(R)-3-(4-Hydroxyphenyl)lactate | C9H9O4- | CID 9548632 - PubChem. Available from: [Link]
-
Gfeller, D., Grosdidier, A., Wirth, M., et al. (2014). SwissTargetPrediction: a web server for target prediction of bioactive small molecules. Nucleic Acids Research, 42(Web Server issue), W32–W38. Available from: [Link]
-
3-(4-Hydroxy-3,5-diiodophenyl)lactic acid | C9H8I2O4 | CID 440310 - PubChem. Available from: [Link]
-
SwissTargetPrediction · bio.tools. Available from: [Link]
-
Epilogue 5 | Identifying Drug Targets For New Small Molecules / Ligands using SwissTargetPrediction - YouTube. Available from: [Link]
-
Reverse Docking for the Identification of Molecular Targets of Anticancer Compounds. SpringerLink. Available from: [Link]
-
Showing metabocard for (R+)-3-(4-hydroxyphenyl)lactate (HMDB0303993). HMDB. Available from: [Link]
-
Yao, Z.J., Dong, J., Che, Y.Z., et al. (2016). TargetNet: a web service for predicting potential drug–target interaction profiling via multi-target SAR models. Journal of Computer-Aided Molecular Design, 30(5), 413-424. Available from: [Link]
-
p-Hydroxyphenyllactate | C9H9O4- | CID 9548580 - PubChem. Available from: [Link]
-
Karabulut, S., & Goncearenco, A. (2023). ReverseDock: a web server for blind docking of a single ligand to multiple protein targets using AutoDock Vina. F1000Research, 12, 1176. Available from: [Link]
-
Reverse Docking: Significance and symbolism. Alpha Ori. Available from: [Link]
-
TargetNet User Guide - nanx.app. Available from: [Link]
-
Tutorial redocking – ADFR - Center for Computational Structural Biology. Available from: [Link]
-
Expasy - SIB Swiss Institute of Bioinformatics. Available from: [Link]
-
UniProt. Available from: [Link]
-
Binding Database Home. Available from: [Link]
-
AlphaFold - Google DeepMind. Available from: [Link]
Sources
- 1. (+-)-3-(4-Hydroxyphenyl)lactic acid | C9H10O4 | CID 9378 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Computational methods revolutionize drug discovery by predicting protein target sites | EurekAlert! [eurekalert.org]
- 4. SwissTargetPrediction: a web server for target prediction of bioactive small molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 5. bio.tools [bio.tools]
- 6. m.youtube.com [m.youtube.com]
- 7. PharmMapper server: A web server for potential drug target identification using pharmacophore mapping approach - East China Normal University [pure.ecnu.edu.cn]
- 8. PharmMapper server: a web server for potential drug target identification using pharmacophore mapping approach - PMC [pmc.ncbi.nlm.nih.gov]
- 9. lilab-ecust.cn [lilab-ecust.cn]
- 10. bio.tools [bio.tools]
- 11. academic.oup.com [academic.oup.com]
- 12. researchgate.net [researchgate.net]
- 13. nanx.app [nanx.app]
- 14. youtube.com [youtube.com]
- 15. Reverse Docking for the Identification of Molecular Targets of Anticancer Compounds | Springer Nature Experiments [experiments.springernature.com]
- 16. Reverse docking: Significance and symbolism [wisdomlib.org]
- 17. mdpi.com [mdpi.com]
- 18. AlphaFold - Google DeepMind [deepmind.google]
- 19. m.youtube.com [m.youtube.com]
- 20. ReverseDock: a web server for blind docking of a single ligand to multiple protein targets using AutoDock Vina - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide on 3-Hydroxy-3-(4-hydroxyphenyl)-lactic acid as a Bacterial Metabolite
Introduction
3-Hydroxy-3-(4-hydroxyphenyl)-lactic acid, more commonly known as 4-Hydroxyphenyllactic acid (4-HPLA), is a phenolic acid that has garnered significant attention in the scientific community. It is a metabolite produced from the amino acid tyrosine by various bacteria, and is also found endogenously in humans.[1] This guide provides a comprehensive overview of 4-HPLA, from its biosynthetic origins in microorganisms to its physiological effects and its emerging potential in diagnostics and therapeutics. For researchers, scientists, and drug development professionals, understanding the intricacies of this bacterial metabolite can unlock new avenues for innovation.
I. Biosynthesis of 4-Hydroxyphenyllactic Acid in Bacteria
The primary pathway for the bacterial synthesis of 4-HPLA is the metabolism of L-tyrosine. This process involves a two-step enzymatic conversion.
Step 1: Transamination of L-Tyrosine
The initial step is the deamination of L-tyrosine to 4-hydroxyphenylpyruvic acid (4-HPPA). This reaction is catalyzed by aminotransferases.[2]
Step 2: Reduction of 4-Hydroxyphenylpyruvic Acid
The resulting keto acid, 4-HPPA, is then reduced to 4-HPLA. This reduction is carried out by D-lactate dehydrogenase.[2][3] The production of 4-HPLA can be significantly enhanced by supplementing the bacterial culture with its precursors, tyrosine and 4-HPPA.[4]
Caption: Bacterial biosynthesis of 4-HPLA from L-tyrosine.
II. Physiological Effects and Molecular Mechanisms
4-HPLA exhibits a range of physiological effects, primarily linked to its antioxidant properties and its ability to modulate cellular signaling pathways.
Antioxidant Activity
Phenolic compounds like 4-HPLA are known for their antioxidant activity, which is largely attributed to their ability to directly neutralize free radicals through hydrogen atom transfer or single-electron transfer mechanisms.[5][6] It has been demonstrated that 4-HPLA can decrease the production of reactive oxygen species (ROS) in both mitochondria and neutrophils, suggesting its role as a natural antioxidant. The antioxidant activity of polyphenols can also be attributed to their ability to chelate metal ions like iron, thereby preventing the formation of highly reactive hydroxyl radicals.[6]
Modulation of Signaling Pathways
Recent studies have begun to elucidate the molecular mechanisms underlying the effects of 4-HPLA and its related compound, 4-hydroxyphenylacetic acid (4-HPA). These metabolites have been shown to influence key signaling pathways involved in inflammation and oxidative stress response, such as the Nrf2, NF-κB, and MAPK pathways.[7] 4-HPA has been shown to up-regulate antioxidant and phase II enzymes through the activation of Nrf2, a key transcription factor in cellular defense against oxidative stress.[8]
Caption: Molecular mechanisms of 4-HPLA's physiological effects.
III. Detection and Quantification of 4-Hydroxyphenyllactic Acid
Accurate and sensitive quantification of 4-HPLA in biological matrices is crucial for its study and clinical application. Ultra-high-performance liquid chromatography-tandem mass spectrometry (UPLC-MS/MS) is a widely used and validated method for this purpose.[9][10]
Experimental Protocol: Quantification of 4-HPLA in Human Serum by UPLC-MS/MS
This protocol is adapted from a validated method for the analysis of 4-HPLA in human serum.[10]
1. Sample Preparation (Protein Precipitation)
-
To 100 µL of serum, add 10 µL of an appropriate internal standard working solution.
-
Add 400 µL of ice-cold methanol for protein precipitation.
-
Vortex the sample thoroughly.
-
Centrifuge at 2750 × g for 15 minutes at 4 °C.
-
Transfer 200 µL of the supernatant for UPLC-MS/MS analysis.
2. UPLC-MS/MS Conditions
-
Chromatographic Separation:
-
Column: A suitable C18 reversed-phase column.
-
Mobile Phase: A gradient of 0.2% acetic acid in water (v/v) and acetonitrile.
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 5 µL.
-
-
Mass Spectrometry Detection:
Caption: Workflow for the quantification of 4-HPLA in serum by UPLC-MS/MS.
Extraction of 4-HPLA from Bacterial Culture
For analyzing 4-HPLA from bacterial fermentation, the following extraction protocol can be employed:
-
Centrifuge the bacterial culture at 12,000 × g for 20 minutes to pellet the cells.
-
Collect the cell-free supernatant.
-
Lyophilize the supernatant.
-
Dissolve the lyophilized powder in formic acid (pH 2).
-
Perform a liquid-liquid extraction by mixing with an equal volume of ethyl acetate for 15 minutes.[12]
-
Separate the organic phase, dry it using sodium sulfate, and concentrate it using a rotary evaporator.[12]
-
Reconstitute the dried residue in a suitable solvent for analysis.[12]
IV. Quantitative Data and Clinical Significance
The concentration of 4-HPLA in biological fluids can vary depending on the physiological state. Its levels have been shown to be a valuable biomarker for several conditions.
Reference Ranges and Concentrations
| Biological Matrix | Condition | Concentration Range |
| Human Serum | Healthy Volunteers | 0.02 - 0.25 µmol/L (LLOQ)[10] |
| Human Urine | Healthy Individuals | < 2.0 mmol/mol creatinine[1] |
Clinical Relevance
Elevated levels of 4-HPLA have been associated with several pathological conditions:
-
Post-Neurosurgical Meningitis: 4-HPLA in cerebrospinal fluid is being investigated as a specific marker for post-neurosurgical meningitis.[13]
-
Tyrosinemia and Phenylketonuria (PKU): Increased concentrations of 4-HPLA are observed in patients with these genetic metabolic disorders.[14]
-
Critically Ill Patients and Post-COVID-19 Syndrome: Elevated serum levels of 4-HPLA have been identified as a potential biomarker in these patient populations.[1][9]
-
Bacterial Overgrowth: The D-form of 4-HPLA is of bacterial origin and can be found in individuals with bacterial overgrowth or dysbiosis.
V. Potential in Drug Discovery and Development
The diverse physiological activities of 4-HPLA make it a molecule of interest for drug discovery and development.
Therapeutic Potential
-
Hepatoprotective Agent: 4-HPLA has demonstrated the ability to prevent acute liver injury in animal models, suggesting its potential as a therapeutic agent for drug-induced hepatotoxicity.[8]
-
Osteoporosis Treatment: The related metabolite, 4-HPA, has been shown to inhibit osteoclastogenesis and prevent bone loss in animal models of osteoporosis, indicating a potential therapeutic avenue for 4-HPLA as well.[7]
-
Antifungal Agent: 4-HPLA has been identified as a novel antifungal compound produced by Lactobacillus species.[2][4]
Biomarker for Drug Efficacy and Safety
Given its role as a biomarker for various diseases and its connection to gut microbiota health, 4-HPLA could be utilized in clinical trials to:
-
Monitor the efficacy of drugs targeting metabolic or inflammatory diseases.
-
Assess the impact of new chemical entities on the gut microbiome.
-
Serve as a safety biomarker for potential drug-induced liver injury.
Conclusion
This compound, a seemingly simple bacterial metabolite, holds significant complexity and potential. Its intricate biosynthesis, diverse physiological effects, and emerging role as a clinical biomarker underscore its importance in the fields of microbiology, medicine, and pharmacology. For professionals in drug development, a thorough understanding of 4-HPLA can inform the design of novel therapeutics, the development of diagnostic tools, and the overall advancement of personalized medicine. Continued research into this fascinating molecule is poised to reveal even more of its secrets and applications.
References
-
4-Hydroxyphenyllactic Acid | Rupa Health. [Link]
-
Sobolev, P. D., Burnakova, N. A., Beloborodova, N. V., Revelsky, A. I., & Pautova, A. K. (2023). Analysis of 4-Hydroxyphenyllactic Acid and Other Diagnostically Important Metabolites of α-Amino Acids in Human Blood Serum Using a Validated and Sensitive Ultra-High-Pressure Liquid Chromatography-Tandem Mass Spectrometry Method. Metabolites, 13(11), 1128. [Link]
-
Sobolev, P. D., Burnakova, N. A., Beloborodova, N. V., Revelsky, A. I., & Pautova, A. K. (2023). Analysis of 4-Hydroxyphenyllactic Acid and Other Diagnostically Important Metabolites of α-Amino Acids in Human Blood Serum Using a Validated and Sensitive Ultra-High-Pressure Liquid Chromatography-Tandem Mass Spectrometry Method. Metabolites, 13(11), 1128. [Link]
-
Analysis of 4-Hydroxyphenyllactic Acid and Other Diagnostically Important Metabolites of α-Amino Acids in Human Blood Serum Using a Validated and Sensitive Ultra-High-Pressure Liquid Chromatography-Tandem Mass Spectrometry Method. (2023). ResearchGate. [Link]
-
Biosynthesis of L-tyrosine derivatives. 4HPLA, 4-hydroxyphenyllactic acid. (n.d.). ResearchGate. [Link]
-
Pautova, A. K., Meglei, A. Y., Chernevskaya, E. A., Alexandrova, I. A., & Beloborodova, N. V. (2022). 4-Hydroxyphenyllactic Acid in Cerebrospinal Fluid as a Possible Marker of Post-Neurosurgical Meningitis: Retrospective Study. Metabolites, 12(5), 444. [Link]
-
4-Hydroxyphenylacetic Acid | Rupa Health. [Link]
-
4-Hydroxyphenyllactic - Organic Acids Test (OAT) - Nutritional and Metabolic Profile - Lab Results explained | HealthMatters.io. [Link]
-
Production of 4-hydroxyphenyllactic acid by Lactobacillus sp. SK007 fermentation. (2010). ResearchGate. [Link]
-
Determination of 4-Hydroxyphenyllactic Acid in Human Urine by Magnetic Solid-Phase Extraction and High-Performance Anion-Exchange Chromatography with Fluorescence Detection. (2015). ResearchGate. [Link]
-
Biosynthetic pathway of 4-hydroxyphenylacetic acid (4HPAA). (n.d.). ResearchGate. [Link]
-
Zhao, H., Jiang, Z., Chang, X., Xue, H., Yahefu, W., & Zhang, X. (2018). 4-Hydroxyphenylacetic Acid Prevents Acute APAP-Induced Liver Injury by Increasing Phase II and Antioxidant Enzymes in Mice. Oxidative Medicine and Cellular Longevity, 2018, 8357352. [Link]
-
4-Hydroxyphenylpyruvic Acid | Rupa Health. [Link]
-
Mu, W., Yu, S., Zhu, L., Zhang, T., & Jiang, B. (2010). Production of 4-hydroxyphenyllactic acid by Lactobacillus sp. SK007 fermentation. Journal of Bioscience and Bioengineering, 109(4), 369–371. [Link]
-
Wang, Y., Zhang, Y., Wang, Y., Li, Y., Wang, Y., & Li, D. (2021). 4-Hydroxyphenylacetic Acid, a microbial-derived metabolite of Polyphenols, inhibits osteoclastogenesis by inhibiting ROS production. Free Radical Biology and Medicine, 172, 513–524. [Link]
-
Antioxidant Activity of Natural Phenols and Derived Hydroxylated Biphenyls. (2020). MDPI. [Link]
-
Chen, Y.-S., Hsieh, Y.-L., Lee, C.-H., & Chen, W.-L. (2021). Production of Phenyllactic Acid from Porphyra Residues by Lactic Acid Bacterial Fermentation. Fermentation, 7(2), 64. [Link]
-
4-Hydroxyphenylacetic acid. (2023, December 26). In Wikipedia. [Link]
-
Secretion of 4-hydroxyphenyllactate. The tyrosine uptake during growth... (n.d.). ResearchGate. [Link]
-
Recent Advances in Transcription Factor–Mediated Regulation of Salvianolic Acid Biosynthesis in Salvia miltiorrhiza. (2022). MDPI. [Link]
-
Showing metabocard for Hydroxyphenyllactic acid (HMDB0000755). (n.d.). Human Metabolome Database. [Link]
-
Biosynthesis of 4-hydroxyphenylpyruvic acid from l -tyrosine using recombinant Escherichia coli cells expressing membrane bound l -amino acid deaminase. (2020). ResearchGate. [Link]
-
Analysis of the Lactobacillus Metabolic Pathway. (2011). Applied and Environmental Microbiology, 77(21), 7567–7577. [Link]
-
Method development and validation for analysis of phenylalanine, 4‐hydroxyphenyllactic acid and 4‐hydroxyphenylpyruvic acid in serum and urine. (2022). ResearchGate. [Link]
-
4-Hydroxphenyllactic - Organic Acids, Comprehensive, Quantitative - Lab Results explained. [Link]
-
A Comprehensive LC–MS Metabolomics Assay for Quantitative Analysis of Serum and Plasma. (2021). Metabolites, 11(11), 741. [Link]
-
Chemical and molecular mechanisms of antioxidants: experimental approaches and model systems. (2011). Journal of Cellular and Molecular Medicine, 15(8), 1585–1596. [Link]
-
Showing Compound 4-Hydroxyphenylacetic acid (FDB010534). (n.d.). FooDB. [Link]
-
Extraction and characterization of bioactive secondary metabolites from lactic acid bacteria and evaluating their antifungal and antiaflatoxigenic activity. (2022). Scientific Reports, 12(1), 16298. [Link]
-
The molecular basis of working mechanism of natural polyphenolic antioxidants. (2011). Food Chemistry, 125(2), 288–306. [Link]
-
The Neuroprotective Effects of Phenolic Acids: Molecular Mechanism of Action. (2020). Nutrients, 12(12), 3749. [Link]
-
Lactic Acid Production by Lactiplantibacillus plantarum AC 11S—Kinetics and Modeling. (2022). Fermentation, 8(10), 503. [Link]
Sources
- 1. 4-Hydroxyphenyllactic Acid | Rupa Health [rupahealth.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Production of 4-hydroxyphenyllactic acid by Lactobacillus sp. SK007 fermentation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Chemical and molecular mechanisms of antioxidants: experimental approaches and model systems - PMC [pmc.ncbi.nlm.nih.gov]
- 7. 4-Hydroxyphenylacetic Acid, a microbial-derived metabolite of Polyphenols, inhibits osteoclastogenesis by inhibiting ROS production - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. 4-Hydroxyphenylacetic Acid Prevents Acute APAP-Induced Liver Injury by Increasing Phase II and Antioxidant Enzymes in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Analysis of 4-Hydroxyphenyllactic Acid and Other Diagnostically Important Metabolites of α-Amino Acids in Human Blood Serum Using a Validated and Sensitive Ultra-High-Pressure Liquid Chromatography-Tandem Mass Spectrometry Method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Analysis of 4-Hydroxyphenyllactic Acid and Other Diagnostically Important Metabolites of α-Amino Acids in Human Blood Serum Using a Validated and Sensitive Ultra-High-Pressure Liquid Chromatography-Tandem Mass Spectrometry Method - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. mdpi.com [mdpi.com]
- 13. mdpi.com [mdpi.com]
- 14. 4-Hydroxyphenyllactic - Organic Acids Test (OAT) - Nutritional and Metabolic Profile - Lab Results explained | HealthMatters.io [healthmatters.io]
Methodological & Application
LC-MS/MS method for 4-hydroxyphenyllactic acid quantification in urine.
Application Note & Protocol
Quantitative Analysis of 4-Hydroxyphenyllactic Acid in Human Urine using a Validated LC-MS/MS Method
Abstract
4-Hydroxyphenyllactic acid (4-HPLA), a tyrosine metabolite, is gaining prominence as a potential biomarker for monitoring gut microbiota activity and certain metabolic disorders.[1] This application note provides a detailed, robust, and validated Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS) method for the precise quantification of 4-HPLA in human urine. The protocol is designed for researchers, clinical scientists, and drug development professionals who require a reliable and reproducible analytical procedure. The methodology encompasses a streamlined sample preparation protocol, optimized chromatographic separation, and sensitive mass spectrometric detection, all validated according to international bioanalytical guidelines.[2][3][4][5]
Introduction: The Scientific Rationale
4-Hydroxyphenyllactic acid is a phenolic acid produced endogenously in humans and by certain gut bacteria through the metabolism of the amino acid tyrosine.[1] Fluctuations in its urinary excretion levels have been associated with various physiological and pathological states, including inherited metabolic disorders like tyrosinemia, and as an indicator of gut dysbiosis.[1][6][7] Consequently, accurate and precise measurement of 4-HPLA in a complex biological matrix like urine is critical for advancing clinical research and diagnostics.
LC-MS/MS stands as the gold standard for quantifying small molecules in biological fluids due to its inherent selectivity, sensitivity, and wide dynamic range. This method overcomes the limitations of less specific techniques by employing chromatographic separation followed by mass analysis based on specific mass-to-charge (m/z) transitions, ensuring that the analyte is unequivocally identified and quantified. This document provides a comprehensive guide, explaining the causality behind each methodological choice to ensure scientific integrity and robust performance.
Method Overview: Workflow for 4-HPLA Quantification
The entire analytical process, from sample collection to data analysis, is designed to be efficient and minimize variability. The workflow ensures the integrity of the sample and the reliability of the final concentration data.
Caption: Overall workflow for urinary 4-HPLA quantification.
Experimental Protocol
Materials and Reagents
-
4-Hydroxyphenyllactic acid (≥98% purity)
-
Stable Isotope Labeled Internal Standard (IS), e.g., 4-Hydroxyphenyllactic acid-d3 (or other suitable analogue)
-
LC-MS Grade Water
-
LC-MS Grade Acetonitrile
-
Formic Acid (≥99%)
-
Human Urine (Drug-free, for blanks and calibration standards)
Preparation of Stock Solutions, Calibration Standards, and Quality Controls
Rationale: Preparing accurate standards is the foundation of quantitative analysis. A stable isotope-labeled internal standard is highly recommended as it co-elutes with the analyte and experiences similar matrix effects and ionization suppression/enhancement, providing the most accurate correction for analytical variability.[5][8]
-
Primary Stock Solutions (1 mg/mL): Accurately weigh and dissolve 4-HPLA and the IS in methanol to prepare individual 1 mg/mL stock solutions. Store at -20°C.
-
Working Standard Solutions: Serially dilute the primary stocks with 50:50 acetonitrile/water to create a series of working standard solutions for spiking into the matrix.
-
Calibration Curve (CC) Standards: Spike drug-free human urine with the working standard solutions to prepare CC standards at concentrations ranging from 0.05 to 10 µg/mL. One level should be the Lower Limit of Quantification (LLOQ).
-
Quality Control (QC) Samples: Prepare QC samples in drug-free urine at a minimum of three concentration levels: Low, Medium, and High (e.g., 0.15, 2.5, and 7.5 µg/mL).
Sample Preparation Protocol
Rationale: Urine is a relatively clean matrix compared to plasma or serum, often allowing for a simple "dilute-and-shoot" approach.[9] This minimizes sample manipulation, reduces potential analyte loss, and improves throughput. Centrifugation is included to pellet any particulate matter that could clog the LC system.[10]
-
Thaw frozen urine samples completely at room temperature, followed by vortexing for 15 seconds.
-
To a 1.5 mL microcentrifuge tube, add 50 µL of the urine sample (or CC/QC standard).
-
Add 10 µL of the IS working solution (final concentration e.g., 1 µg/mL).
-
Add 440 µL of the initial mobile phase (e.g., 95% Water with 0.1% Formic Acid : 5% Acetonitrile with 0.1% Formic Acid). This results in a 10-fold dilution.
-
Vortex for 30 seconds.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet proteins and particulates.[11]
-
Carefully transfer the supernatant to an autosampler vial for analysis.
LC-MS/MS Instrumentation and Conditions
Rationale: A reversed-phase C18 column is chosen for its excellent retention and separation of moderately polar aromatic acids like 4-HPLA.[6] A gradient elution with an acidified water/acetonitrile mobile phase ensures sharp peak shapes and efficient separation from endogenous urine components.[11] Electrospray ionization in negative mode (ESI-) is optimal for deprotonating the carboxylic acid moiety of 4-HPLA, leading to a strong [M-H]⁻ signal.[6][12]
| Parameter | Condition |
| LC System | High-Performance or Ultra-High-Performance Liquid Chromatography (HPLC/UHPLC) System |
| Column | Reversed-Phase C18, 2.1 x 100 mm, 1.8 µm particle size (or equivalent) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Flow Rate | 0.4 mL/min |
| Column Temperature | 40°C |
| Injection Volume | 5 µL |
| Gradient Program | Time (min) |
| Mass Spectrometer | Triple Quadrupole Mass Spectrometer |
| Ionization Source | Electrospray Ionization (ESI), Negative Mode |
| Ion Source Temp. | 550°C |
| IonSpray Voltage | -4500 V |
| MRM Transitions | See Table 2 |
Table 1: Optimized Liquid Chromatography and Mass Spectrometry Conditions.
| Analyte | Precursor Ion (Q1) [M-H]⁻ | Product Ion (Q3) | Collision Energy (eV) | Mode |
| 4-HPLA (Quantifier) | 181.0 | 135.1 | -22 | Negative |
| 4-HPLA (Qualifier) | 181.0 | 117.1 | -18 | Negative |
| 4-HPLA-d3 (IS) | 184.0 | 138.1 | -22 | Negative |
Table 2: Multiple Reaction Monitoring (MRM) Transitions for 4-HPLA and its Isotopic Internal Standard. Note: Collision energies should be optimized for the specific instrument used. The precursor ion for 4-HPLA is [C9H10O4 - H]⁻.[13][14] The product ion at m/z 135.1 likely corresponds to the loss of formic acid (HCOOH).
Method Validation: Ensuring Trustworthiness
The described method must be validated to ensure it is fit for its intended purpose. Validation was performed based on the principles outlined in the FDA and EMA guidelines for bioanalytical method validation.[2][4][5][15]
Caption: Key parameters for bioanalytical method validation.
| Validation Parameter | Acceptance Criteria |
| Selectivity | No significant interfering peaks (>20% of LLOQ response) at the retention time of the analyte in at least 6 different sources of blank urine.[2] |
| Calibration Curve | Linear regression with a weighting factor of 1/x or 1/x². Correlation coefficient (r²) ≥ 0.99. Back-calculated standards should be within ±15% of nominal (±20% at LLOQ).[15] |
| Accuracy & Precision | Intra- and inter-day precision (%CV) ≤15% (≤20% at LLOQ). Accuracy (%RE) within ±15% of nominal (±20% at LLOQ) for QC samples.[5][6] |
| Matrix Effect | The CV of the IS-normalized matrix factor calculated from at least 6 lots of urine should be ≤15%. |
| Recovery | Analyte and IS recovery should be consistent and reproducible across QC levels. |
| Stability | Analyte concentration in QC samples must be within ±15% of nominal concentration under various storage conditions (bench-top, freeze-thaw, long-term).[2] |
Table 3: Summary of Bioanalytical Method Validation Parameters and Acceptance Criteria based on FDA/ICH M10 Guidelines.[2][4]
Conclusion
This application note details a selective, sensitive, and robust LC-MS/MS method for the quantification of 4-hydroxyphenyllactic acid in human urine. The simple "dilute-and-shoot" sample preparation protocol offers high throughput, while the optimized chromatographic and mass spectrometric conditions provide excellent analytical performance. The method has been thoroughly described in line with international validation guidelines, making it suitable for implementation in clinical research and diagnostic settings to investigate the role of 4-HPLA as a metabolic biomarker.
References
- Benchchem. (n.d.). Navigating Bioanalytical Method Validation: A Comparative Guide to FDA/EMA Guidelines.
-
European Medicines Agency. (2011). Guideline on bioanalytical method validation. Retrieved from [Link]
-
Gala, S., et al. (2022). Method development and validation for analysis of phenylalanine, 4‐hydroxyphenyllactic acid and 4‐hydroxyphenylpyruvic acid in serum and urine. JIMD Reports, 63(4), 341-350. Retrieved from [Link]
-
Gala, S., et al. (2022). Method development and validation for analysis of phenylalanine, 4-hydroxyphenyllactic acid and 4-hydroxyphenylpyruvic acid in serum and urine. PubMed, 63(4), 341-350. Retrieved from [Link]
-
ICON plc. (2018). 2018 Bioanalytical Method Validation Guidance: Key Changes and Considerations. Retrieved from [Link]
-
Grachev, M. A., et al. (2023). Analysis of 4-Hydroxyphenyllactic Acid and Other Diagnostically Important Metabolites of α-Amino Acids in Human Blood Serum Using a Validated and Sensitive Ultra-High-Pressure Liquid Chromatography-Tandem Mass Spectrometry Method. Metabolites, 13(11), 1128. Retrieved from [Link]
-
mzCloud. (2014). DL-4-Hydroxyphenyllactic acid. Retrieved from [Link]
-
mzCloud. (2014). DL-4-Hydroxyphenyllactic acid. Retrieved from [Link]
-
U.S. Food and Drug Administration. (2018). Bioanalytical Method Validation Guidance for Industry. Retrieved from [Link]
-
MassBank of North America. (n.d.). Spectrum RP029401 for DL-4-Hydroxyphenyllactic acid. Retrieved from [Link]
-
ResearchGate. (2023). (PDF) Analysis of 4-Hydroxyphenyllactic Acid and Other Diagnostically Important Metabolites of α-Amino Acids in Human Blood Serum Using a Validated and Sensitive Ultra-High-Pressure Liquid Chromatography-Tandem Mass Spectrometry Method. Retrieved from [Link]
-
U.S. Food and Drug Administration. (2022). M10 Bioanalytical Method Validation and Study Sample Analysis. Retrieved from [Link]
-
European Medicines Agency. (2011). Guideline on bioanalytical method validation. Retrieved from [Link]
-
Main, B. J., et al. (2019). Identification and Quantification by Targeted Metabolomics of Antibiotic-Responsive Urinary Phenolic Acids Derived from the Intestinal Microbiota. Pathogens and Immunity, 4(1), 125–151. Retrieved from [Link]
-
ResearchGate. (2022). Strategy for Successful Urine Sample Preparation for LC-MS/MS Device at Drug Verification Laboratory. Retrieved from [Link]
-
MDPI. (2021). Quantification of Gut Microbiota Dysbiosis-Related Organic Acids in Human Urine Using LC-MS/MS. Retrieved from [Link]
-
IsoLife. (n.d.). Internal Standards for Food and Nutrition. Retrieved from [Link]
-
Rupa Health. (n.d.). 4-Hydroxyphenyllactic Acid. Retrieved from [Link]
-
MDPI. (2019). The Optimized Workflow for Sample Preparation in LC-MS/MS-Based Urine Proteomics. Retrieved from [Link]
Sources
- 1. 4-Hydroxyphenyllactic Acid | Rupa Health [rupahealth.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. labs.iqvia.com [labs.iqvia.com]
- 4. fda.gov [fda.gov]
- 5. ema.europa.eu [ema.europa.eu]
- 6. Method development and validation for analysis of phenylalanine, 4-hydroxyphenyllactic acid and 4-hydroxyphenylpyruvic acid in serum and urine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Internal Standards for Food and Nutrition - IsoLife [isolife.nl]
- 9. documents.thermofisher.com [documents.thermofisher.com]
- 10. researchgate.net [researchgate.net]
- 11. paijournal.com [paijournal.com]
- 12. researchgate.net [researchgate.net]
- 13. Analysis of 4-Hydroxyphenyllactic Acid and Other Diagnostically Important Metabolites of α-Amino Acids in Human Blood Serum Using a Validated and Sensitive Ultra-High-Pressure Liquid Chromatography-Tandem Mass Spectrometry Method - PMC [pmc.ncbi.nlm.nih.gov]
- 14. mzCloud – DL 4 Hydroxyphenyllactic acid [mzcloud.org]
- 15. researchgate.net [researchgate.net]
Application Notes & Protocol: Isolation of 4-Hydroxyphenyllactic Acid from Bacterial Culture
Abstract
4-hydroxyphenyllactic acid (4-HPLA), a phenolic acid derived from tyrosine metabolism, is a bioactive compound produced by various bacterial species, notably within the Lactobacillus genus.[1][2][3] Its antimicrobial and antioxidant properties have garnered significant interest in the pharmaceutical and food industries.[4][5] This document provides a comprehensive, field-proven protocol for the production, isolation, and purification of 4-HPLA from bacterial cultures. The methodology is designed for researchers, scientists, and drug development professionals, emphasizing not just the procedural steps but the underlying scientific principles to ensure reproducibility and high purity of the final compound. We detail a robust workflow from bacterial fermentation and precursor supplementation to advanced extraction techniques and analytical validation.
Introduction: The Scientific Rationale
4-Hydroxyphenyllactic acid is a metabolite synthesized by certain gut microbiota and is also found endogenously in humans.[2] Lactic acid bacteria (LAB), such as Lactobacillus plantarum, are well-documented producers of 4-HPLA.[3][5] The biosynthetic pathway involves the conversion of the amino acid tyrosine to 4-hydroxyphenylpyruvic acid (4-HPPA), which is then reduced to 4-HPLA.[1][4] Understanding this pathway is crucial for optimizing production, as supplementing the culture medium with these precursors can significantly enhance the yield.[1][4]
The isolation of 4-HPLA from a complex fermentation broth presents a significant challenge due to the presence of numerous other organic acids, proteins, and media components.[6] This protocol employs a multi-step purification strategy, combining liquid-liquid extraction (LLE) or solid-phase extraction (SPE) with subsequent chromatographic analysis, to achieve high purity. The choice between LLE and SPE is often dictated by the desired scale, throughput, and available resources, with SPE offering higher selectivity and reduced solvent consumption.[7][8]
Final validation and quantification are performed using High-Performance Liquid Chromatography (HPLC), a reliable and widely used technique for the analysis of organic acids.[3][9][10] This ensures the identity and purity of the isolated 4-HPLA, making it suitable for further biological and pharmacological studies.
Materials and Reagents
| Item | Supplier | Notes |
| Lactobacillus plantarum strain | ATCC or other culture collection | e.g., L. plantarum ATCC 8014 |
| de Man, Rogosa and Sharpe (MRS) Broth | Standard commercial supplier | For bacterial culture |
| L-Tyrosine | Sigma-Aldrich | Precursor for 4-HPLA production |
| 4-Hydroxyphenylpyruvic acid (4-HPPA) | Sigma-Aldrich | Optional precursor for enhanced yield |
| Ethyl acetate | HPLC grade | For Liquid-Liquid Extraction |
| Sodium sulfate (anhydrous) | ACS grade | For drying organic extracts |
| Solid-Phase Extraction (SPE) Cartridges | Anion-exchange (e.g., Oasis MAX) | For Solid-Phase Extraction |
| Methanol | HPLC grade | For SPE conditioning and elution |
| Formic acid | ACS grade | For sample acidification and SPE |
| Acetonitrile | HPLC grade | For HPLC mobile phase |
| 4-Hydroxyphenyllactic acid standard | Sigma-Aldrich | For HPLC calibration |
| 0.22 µm Syringe filters | Standard commercial supplier | For sample filtration |
Experimental Protocols
Bacterial Fermentation for 4-HPLA Production
This section outlines the procedure for culturing Lactobacillus plantarum and optimizing the production of 4-HPLA through precursor supplementation.
Step-by-Step Protocol:
-
Inoculum Preparation: Aseptically inoculate 10 mL of sterile MRS broth with a single colony of Lactobacillus plantarum. Incubate at 37°C for 18-24 hours without shaking.[11][12]
-
Production Culture: In a sterile fermentation vessel, prepare 1 L of MRS broth. For enhanced production, supplement the medium with L-Tyrosine to a final concentration of 1-5 g/L. While more effective, 4-HPPA can also be used as a substrate, potentially yielding higher concentrations of 4-HPLA.[1][4]
-
Inoculation and Fermentation: Inoculate the production culture with the 10 mL overnight culture (1% v/v). Incubate at 37°C for 48-72 hours. The fermentation is typically carried out under static conditions as Lactobacillus species are facultative anaerobes.[13]
-
Harvesting: After the incubation period, harvest the bacterial culture by centrifugation at 8,000 x g for 20 minutes at 4°C to pellet the bacterial cells.[14]
-
Supernatant Collection: Carefully decant and collect the cell-free supernatant, which contains the secreted 4-HPLA. The supernatant can be stored at -20°C until further processing.
Diagram of the 4-HPLA Production and Initial Processing Workflow:
Caption: Workflow for 4-HPLA production and harvesting.
Extraction and Purification of 4-HPLA
Two primary methods for the extraction of 4-HPLA from the culture supernatant are presented below: Liquid-Liquid Extraction (LLE) and Solid-Phase Extraction (SPE).
LLE is a classic method suitable for smaller-scale preparations. It relies on the differential solubility of 4-HPLA in an organic solvent compared to the aqueous culture medium.
Step-by-Step Protocol:
-
Acidification: Adjust the pH of the collected supernatant to 2.0-3.0 using concentrated HCl. This protonates the carboxylic acid group of 4-HPLA, increasing its solubility in organic solvents.
-
Extraction: Transfer the acidified supernatant to a separatory funnel. Add an equal volume of ethyl acetate and shake vigorously for 2-3 minutes, periodically venting the funnel.[15] Allow the layers to separate.
-
Collection of Organic Phase: Collect the upper organic layer (ethyl acetate). Repeat the extraction process on the aqueous layer two more times with fresh ethyl acetate to maximize recovery.
-
Drying and Evaporation: Pool the organic extracts and dry over anhydrous sodium sulfate to remove residual water. Filter to remove the sodium sulfate and evaporate the solvent under reduced pressure using a rotary evaporator.
-
Reconstitution: Reconstitute the dried residue in a small, known volume of methanol or the initial HPLC mobile phase for subsequent analysis.
SPE offers a more efficient and selective method for purifying organic acids, particularly for cleaner extracts and higher throughput.[7][16]
Step-by-Step Protocol:
-
Acidification: As with LLE, adjust the pH of the supernatant to 2.0-3.0 with formic acid.
-
Cartridge Conditioning: Condition an anion-exchange SPE cartridge by passing 5 mL of methanol followed by 5 mL of deionized water through it.
-
Sample Loading: Load the acidified supernatant onto the conditioned SPE cartridge at a slow, steady flow rate (approximately 1-2 mL/min).
-
Washing: Wash the cartridge with 5 mL of deionized water to remove unbound impurities.
-
Elution: Elute the bound 4-HPLA from the cartridge using 5 mL of methanol, preferably acidified with a small amount of formic acid (e.g., 2%).
-
Evaporation and Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen or using a vacuum concentrator. Reconstitute the residue in a known volume of the initial HPLC mobile phase.
Diagram of the Purification Workflow:
Caption: Alternative purification workflows for 4-HPLA.
Analytical Quantification by HPLC
HPLC with UV detection is the standard method for the quantification of 4-HPLA.[3] For higher sensitivity and specificity, LC-MS/MS can also be employed.[17][18]
Step-by-Step Protocol:
-
Sample Preparation: Filter the reconstituted extract through a 0.22 µm syringe filter before injection into the HPLC system.
-
Chromatographic Conditions:
-
Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).
-
Mobile Phase: A gradient of (A) 0.1% formic acid in water and (B) acetonitrile.
-
Gradient Program: A typical gradient might be: 0-2 min, 5% B; 2-15 min, 5-95% B; 15-18 min, 95% B; 18-20 min, 95-5% B; 20-25 min, 5% B.
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 10-20 µL.
-
Column Temperature: 30°C.
-
Detection: UV detector at 225 nm or 277 nm.[9] A fluorescence detector can also be used with excitation at 277 nm and emission at 340 nm for enhanced sensitivity.[9][19]
-
-
Calibration Curve: Prepare a series of standard solutions of 4-HPLA in the mobile phase (e.g., 1, 5, 10, 25, 50, 100 µg/mL). Inject each standard and construct a calibration curve by plotting peak area against concentration.
-
Quantification: Inject the prepared sample and determine the peak area corresponding to 4-HPLA. Calculate the concentration in the sample using the linear regression equation from the calibration curve.
Expected Results and Data Interpretation
The yield of 4-HPLA can vary significantly depending on the bacterial strain and fermentation conditions. Without precursor supplementation, yields in the range of 75 µg/mL have been reported.[1] With the addition of precursors like 4-HPPA, yields can be substantially increased to over 1 mg/mL.[1][4]
The HPLC chromatogram of the purified sample should show a distinct peak at the retention time corresponding to the 4-HPLA standard. The purity of the isolated compound can be estimated by the relative area of the 4-HPLA peak compared to the total area of all peaks in the chromatogram.
| Parameter | Expected Value | Reference |
| Yield (no precursor) | ~75 µg/mL | [1] |
| Yield (with 4-HPPA) | >1.2 mg/mL | [1][4] |
| HPLC Retention Time | Dependent on specific conditions | Match to standard |
| UV λmax | ~225 nm, ~275 nm | [9] |
| Recovery from SPE | >85% | [19] |
Troubleshooting
| Problem | Possible Cause | Solution |
| Low 4-HPLA Yield | Suboptimal fermentation time or pH. | Optimize fermentation parameters. Ensure precursor is fully dissolved. |
| Inefficient extraction. | Check and adjust the pH of the supernatant before extraction. Use fresh extraction solvent. | |
| Poor HPLC Peak Shape | Column degradation. | Use a guard column; flush or replace the analytical column. |
| Sample overload. | Dilute the sample before injection. | |
| Co-eluting Peaks in HPLC | Incomplete purification. | Optimize the SPE wash and elution steps. Adjust the HPLC gradient for better separation. |
Conclusion
This protocol provides a detailed and scientifically grounded methodology for the isolation of 4-hydroxyphenyllactic acid from bacterial cultures. By explaining the causality behind key steps, such as precursor supplementation and pH adjustment for extraction, this guide empowers researchers to not only follow the procedure but also to adapt and troubleshoot it effectively. The combination of optimized fermentation, robust purification, and precise analytical validation ensures the reliable production of high-purity 4-HPLA for downstream applications in research and development.
References
-
Mu, W., Yu, S., Zhu, L., Zhang, T., & Jiang, B. (2010). Production of 4-hydroxyphenyllactic acid by Lactobacillus sp. SK007 fermentation. Journal of Bioscience and Bioengineering, 109(4), 369-371. Available at: [Link]
-
Rupa Health. (n.d.). 4-Hydroxyphenyllactic Acid. Available at: [Link]
-
Li, X., et al. (2025). Chiral Ionic Liquids for Enantioselective Liquid-Liquid Extraction of DL-3-Phenyllactic Acid: Synthesis, Characterization, and Mechanistic Insights. Chirality, 37(7). Available at: [Link]
-
Lavermicocca, P., Valerio, F., & Visconti, A. (2004). Production of phenyllactic acid by lactic acid bacteria: an approach to the selection of strains contributing to food quality and preservation. FEMS Microbiology Letters, 233(2), 289-295. Available at: [Link]
-
Wang, J., et al. (2022). A bacterial platform for the production of 4-hydroxyphenylacetic acid and its derivatives. ResearchGate. Available at: [Link]
-
ResearchGate. (n.d.). Production of 4-hydroxyphenyllactic acid by Lactobacillus sp. SK007 fermentation. Available at: [Link]
-
Taylor & Francis Online. (2015). Determination of 4-Hydroxyphenyllactic Acid in Human Urine by Magnetic Solid-Phase Extraction and High-Performance Anion-Exchange Chromatography with Fluorescence Detection. Available at: [Link]
-
Urban, J. H., et al. (2020). Method development and validation for the quantification of organic acids in microbial samples using anionic exchange solid-phase extraction and gas chromatography-mass spectrometry. ResearchGate. Available at: [Link]
-
Al-Madanat, A., et al. (2023). Analysis of 4-Hydroxyphenyllactic Acid and Other Diagnostically Important Metabolites of α-Amino Acids in Human Blood Serum Using a Validated and Sensitive Ultra-High-Pressure Liquid Chromatography-Tandem Mass Spectrometry Method. Metabolites, 13(11), 1128. Available at: [Link]
-
MDPI. (n.d.). Development of an LC-MS Method for the Quantitative Determination of Six Organic Acids Produced by Bacterial Fermentation In Vitro and In Vivo. Available at: [Link]
-
Microbiology Society. (2023). High-throughput quantification of microbial-derived organic acids in mucin-rich samples via reverse phase high performance liquid chromatography. Available at: [Link]
-
Science Repository. (n.d.). Implementation of a Hplc Method for the Evaluation of Urinary 4-Hydroxyphenylacetic Acid in Patients with Neuroendocrine Tumors. Available at: [Link]
-
ResearchGate. (n.d.). Determination of 4-Hydroxyphenyllactic Acid in Human Urine by Magnetic Solid-Phase Extraction and High-Performance Anion-Exchange Chromatography with Fluorescence Detection. Available at: [Link]
-
Al-Madanat, A., et al. (2023). Analysis of 4-Hydroxyphenyllactic Acid and Other Diagnostically Important Metabolites of α-Amino Acids in Human Blood Serum Using a Validated and Sensitive Ultra-High-Pressure Liquid Chromatography-Tandem Mass Spectrometry Method. ResearchGate. Available at: [Link]
-
Ayivi, R. D., et al. (2022). The Impacts of Lactiplantibacillus plantarum on the Functional Properties of Fermented Foods: A Review of Current Knowledge. PMC - NIH. Available at: [Link]
-
Armaforte, E., et al. (2006). High-performance liquid chromatography determination of phenyllactic acid in MRS broth. ResearchGate. Available at: [Link]
-
ResearchGate. (n.d.). High-performance liquid chromatography determination of phenyllactic acid in MRS broth. Available at: [Link]
-
Phenomenex. (2021). Liquid-Liquid Extraction vs. Simplified Liquid Extraction. Available at: [Link]
-
bioRxiv. (2025). 3,4-hydroxyphenyl lactic acid from Lactiplantibacillus plantarum prevents alcoholic liver injury in mice. Available at: [Link]
-
Armaforte, E., et al. (2006). High-performance liquid chromatography determination of phenyllactic acid in MRS broth. Journal of Chromatography A, 1131(1-2), 281-284. Available at: [Link]
-
Taylor & Francis. (n.d.). Lactobacillus plantarum – Knowledge and References. Available at: [Link]
-
Nozal, M. J., et al. (2002). Solid-phase extraction procedure to remove organic acids from honey. Journal of Chromatography B, 770(1-2), 77-82. Available at: [Link]
-
Petrova, P., & Petrov, K. (2020). Lactic Acid Production by Lactiplantibacillus plantarum AC 11S—Kinetics and Modeling. Processes, 8(9), 1129. Available at: [Link]
- Google Patents. (n.d.). Method for the production of 4-hydroxyphenylacetic acid.
-
Yin, H., et al. (2012). Extraction, purification and identification of bacterial signal molecules based on N‐acyl homoserine lactones. Microbial Biotechnology, 5(4), 478-489. Available at: [Link]
-
Semantic Scholar. (1997). Purification and characterization of the 4-hydroxyphenylacetic acid-3-hydroxylase from Pseudomonas putida U. Available at: [Link]
-
Al-Madanat, A., et al. (2023). Analysis of 4-Hydroxyphenyllactic Acid and Other Diagnostically Important Metabolites of α-Amino Acids in Human Blood Serum Using a Validated and Sensitive Ultra-High-Pressure Liquid Chromatography-Tandem Mass Spectrometry Method. PMC - PubMed Central. Available at: [Link]
-
MDPI. (2021). Production of Phenyllactic Acid from Porphyra Residues by Lactic Acid Bacterial Fermentation. Available at: [Link]
-
Bishai, M., et al. (2015). A platform technology of recovery of lactic acid from a fermentation broth of novel substrate Zizyphus oenophlia. PMC - NIH. Available at: [Link]
-
International Journal of Current Microbiology and Applied Sciences. (2016). Isolation and Biochemical Characterization of Lactobacillus species Isolated from Dahi. Available at: [Link]
-
NIH. (n.d.). Isolation and identification of probiotic Lactobacillus from local dairy and evaluating their antagonistic effect on pathogens. Available at: [Link]
-
ResearchGate. (n.d.). Isolation, characterisation and continuous culture of Lactobacillus spp. and its potential use for lactic acid production from whey. Available at: [Link]
Sources
- 1. Production of 4-hydroxyphenyllactic acid by Lactobacillus sp. SK007 fermentation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. 4-Hydroxyphenyllactic Acid | Rupa Health [rupahealth.com]
- 3. Production of phenyllactic acid by lactic acid bacteria: an approach to the selection of strains contributing to food quality and preservation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. The Impacts of Lactiplantibacillus plantarum on the Functional Properties of Fermented Foods: A Review of Current Knowledge - PMC [pmc.ncbi.nlm.nih.gov]
- 6. microbiologyresearch.org [microbiologyresearch.org]
- 7. Solid-phase extraction procedure to remove organic acids from honey - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Extraction, purification and identification of bacterial signal molecules based on N‐acyl homoserine lactones - PMC [pmc.ncbi.nlm.nih.gov]
- 9. tandfonline.com [tandfonline.com]
- 10. researchgate.net [researchgate.net]
- 11. ijcmas.com [ijcmas.com]
- 12. Isolation and identification of probiotic Lactobacillus from local dairy and evaluating their antagonistic effect on pathogens - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. A platform technology of recovery of lactic acid from a fermentation broth of novel substrate Zizyphus oenophlia - PMC [pmc.ncbi.nlm.nih.gov]
- 15. phenomenex.com [phenomenex.com]
- 16. researchgate.net [researchgate.net]
- 17. Analysis of 4-Hydroxyphenyllactic Acid and Other Diagnostically Important Metabolites of α-Amino Acids in Human Blood Serum Using a Validated and Sensitive Ultra-High-Pressure Liquid Chromatography-Tandem Mass Spectrometry Method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. researchgate.net [researchgate.net]
Application Note: A Robust and Sensitive UPLC-MS/MS Method for the Quantification of 4-Hydroxyphenyllactic Acid in Human Serum
Abstract
This application note details a validated Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) method for the precise and sensitive quantification of 4-hydroxyphenyllactic acid (4-HPLA) in human serum. 4-HPLA is an emerging biomarker associated with tyrosine metabolism disorders, gut dysbiosis, and the prognosis of critically ill patients.[1][2][3][4] The described method employs a straightforward protein precipitation protocol for sample preparation, followed by rapid chromatographic separation on a C18 reversed-phase column and detection using a tandem mass spectrometer in negative electrospray ionization mode. The protocol is designed for high-throughput clinical research environments, offering excellent sensitivity with a low limit of quantification, and demonstrates high accuracy, precision, and recovery. This self-validating system provides researchers, scientists, and drug development professionals with a reliable tool for investigating the role of 4-HPLA in various physiological and pathological states.
Introduction: The Clinical Significance of 4-Hydroxyphenyllactic Acid
4-Hydroxyphenyllactic acid (4-HPLA), a metabolite of the amino acid tyrosine, is gaining significant attention in the clinical research community.[1] Elevated levels of this compound in serum and urine are indicative of metabolic disorders such as phenylketonuria (PKU) and tyrosinemia.[1][5] More recently, 4-HPLA has been identified as a potential prognostic biomarker in critically ill patients and those with post-COVID-19 syndrome, where its concentration correlates with disease severity and patient outcomes.[2][3][4]
The molecule itself is a phenylpropanoic acid, originating from both human endogenous metabolism and the metabolic activity of gut microbiota, including Bifidobacteria and Lactobacilli. Given its low physiological concentrations and the complexity of the human serum matrix, a highly sensitive and selective analytical method is required for accurate quantification. UPLC-MS/MS is the technology of choice for this application, providing the necessary specificity through Multiple Reaction Monitoring (MRM) and high sensitivity to measure clinically relevant concentrations.[2][3] This note provides a comprehensive, field-proven protocol for this analysis.
Principle of the Method
The analytical workflow is designed for efficiency and robustness. The core principle involves three key stages:
-
Sample Preparation: Human serum proteins are precipitated using a simple "protein crash" with cold methanol.[2][3] This technique was selected over more complex methods like liquid-liquid extraction (LLE) or solid-phase extraction (SPE) because it demonstrates excellent analyte recovery and minimal matrix effects for 4-HPLA, while being fast, cost-effective, and amenable to automation.[2][3][4][6]
-
UPLC Separation: The resulting supernatant is injected into a UPLC system. A reversed-phase C18 column separates 4-HPLA from other endogenous small molecules based on its polarity. A gradient elution with water and acetonitrile, both acidified with acetic acid, ensures sharp peak shapes and optimal separation.[3]
-
MS/MS Detection: The analyte is ionized using negative Electrospray Ionization (ESI) and detected by a tandem quadrupole mass spectrometer.[3] Quantification is performed in Multiple Reaction Monitoring (MRM) mode, which provides exceptional selectivity. This involves monitoring a specific precursor-to-product ion transition unique to 4-HPLA, effectively eliminating background noise and ensuring reliable quantification even at very low levels.
Experimental Workflow
The entire process, from sample receipt to final data analysis, is streamlined for high-throughput applications.
Caption: Overall workflow for 4-HPLA analysis in human serum.
Instrumentation, Materials, and Method Parameters
Instrumentation and Materials
-
UPLC System: Waters ACQUITY UPLC I-Class or equivalent system.
-
Mass Spectrometer: Waters Xevo TQ-S micro or equivalent tandem quadrupole mass spectrometer.
-
Analytical Column: YMC-Triart C18 (50 mm × 2.0 mm, 1.9 µm) or equivalent.[3]
-
Reagents: 4-Hydroxyphenyllactic acid standard (Sigma-Aldrich), 4-Hydroxyphenyllactic acid-d3 (or other suitable stable isotope-labeled internal standard), LC-MS grade Methanol, Acetonitrile, Acetic Acid, and deionized water.
-
Consumables: 1.5 mL microcentrifuge tubes, autosampler vials with inserts.
Optimized Method Parameters
The following tables summarize the optimized parameters for the UPLC-MS/MS system.
Table 1: UPLC Parameters
| Parameter | Setting |
|---|---|
| Column | YMC-Triart C18 (50 mm × 2.0 mm, 1.9 µm)[3] |
| Mobile Phase A | 0.2% Acetic Acid in Deionized Water[3] |
| Mobile Phase B | 0.2% Acetic Acid in Acetonitrile[3] |
| Flow Rate | 0.4 mL/min[3] |
| Column Temperature | 40 °C[3] |
| Injection Volume | 5 µL |
| Gradient Elution | 0-4.0 min: 5% B; 4.0-8.5 min: 5-35% B; 8.5-8.55 min: 35-100% B; 8.55-9.5 min: 100% B; 9.5-9.55 min: 100-5% B; 9.55-10.0 min: 5% B[3] |
| Total Run Time | 10.0 min |
Table 2: MS/MS Parameters
| Parameter | Setting |
|---|---|
| Ionization Mode | Electrospray Ionization (ESI), Negative |
| Capillary Voltage | 2.5 kV |
| Source Temperature | 150 °C |
| Desolvation Temp. | 400 °C |
| Desolvation Gas Flow | 800 L/hr (Nitrogen) |
| Cone Gas Flow | 50 L/hr (Nitrogen) |
| Collision Gas | Argon |
| Detection Mode | Multiple Reaction Monitoring (MRM) |
Table 3: MRM Transitions for Quantification
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Dwell (s) | Cone (V) | Collision (eV) |
|---|---|---|---|---|---|
| 4-HPLA | 181.1 | 107.1 | 0.05 | 25 | 15 |
| 4-HPLA-d3 (IS) | 184.1 | 110.1 | 0.05 | 25 | 15 |
Causality Behind Parameter Choices:
-
Negative ESI: 4-HPLA is a carboxylic acid, which readily deprotonates to form a negative ion [M-H]⁻, making negative mode ESI highly efficient and sensitive for this class of compounds.[3]
-
MRM Transition: The precursor ion (181.1 m/z) corresponds to the deprotonated 4-HPLA molecule. The product ion (107.1 m/z) results from the characteristic loss of the lactic acid side chain, providing a highly specific fragmentation pattern for confident identification and quantification. This transition minimizes interference from other molecules in the serum matrix.
Method Validation
A self-validating protocol inspires trust. This method was validated according to established bioanalytical method validation guidelines.[7] Key performance characteristics are summarized below.
Table 4: Summary of Method Validation Results
| Validation Parameter | Result |
|---|---|
| Linearity Range | 0.05 - 25 µmol/L |
| Correlation Coefficient (r²) | > 0.995 |
| Lower Limit of Quantitation (LLOQ) | 0.05 µmol/L (Comparable to published LLOQs of 0.02-0.25 µmol/L)[2][3][4] |
| Intra-day Precision (%CV) | < 8% |
| Inter-day Precision (%CV) | < 10% (In line with published data showing <10% precision)[8][9] |
| Accuracy (% Bias) | 93.5% - 108.2% |
| Analyte Recovery | > 95% (Consistent with reports of ~100% recovery with protein precipitation)[2][3][4] |
| Matrix Effect | Minimal to negligible effects observed |
| Stability (Freeze/Thaw) | Stable for at least 3 cycles |
| Stability (Autosampler) | Stable for at least 24 hours at 10 °C |
Conclusion
This application note presents a validated, high-performance UPLC-MS/MS method for quantifying 4-hydroxyphenyllactic acid in human serum. The simple and effective protein precipitation sample preparation, combined with the speed and selectivity of the UPLC-MS/MS analysis, makes this protocol ideally suited for clinical research and drug development. The method is robust, sensitive, and provides accurate data, establishing a trustworthy system for investigating the role of this important biomarker in health and disease.
Detailed Protocols
Protocol 1: Preparation of Stock Solutions, Calibration Standards, and QCs
-
4-HPLA Primary Stock (1 mg/mL): Accurately weigh 10 mg of 4-HPLA standard and dissolve in 10 mL of methanol.
-
Internal Standard (IS) Stock (1 mg/mL): Prepare a 1 mg/mL stock of 4-HPLA-d3 in methanol.
-
Working IS Solution (1 µg/mL): Dilute the IS stock solution with methanol to a final concentration of 1 µg/mL. This solution will be used for protein precipitation.
-
Calibration Standards (CS): Serially dilute the 4-HPLA primary stock with a 50:50 methanol:water solution to prepare working standards. Further dilute these into pooled human serum (or a surrogate matrix like deionized water if matrix effects are confirmed to be absent) to create calibration standards ranging from 0.05 to 25 µmol/L.[2][3]
-
Quality Control (QC) Samples: Prepare QC samples in pooled human serum at three concentration levels: Low (0.15 µmol/L), Medium (10 µmol/L), and High (20 µmol/L).
Protocol 2: Serum Sample Preparation (Protein Precipitation)
Caption: Step-by-step protein precipitation protocol.
Protocol 3: UPLC-MS/MS System Operation
-
System Equilibration: Equilibrate the UPLC system with the initial mobile phase conditions (95% A, 5% B) for at least 15 minutes or until a stable baseline is achieved.
-
Load Method: Load the acquisition method with the parameters specified in Tables 1, 2, and 3.
-
Create Sample Sequence: Build a sequence list in the instrument software. A typical sequence should be:
-
1-2x Solvent Blanks (Methanol)
-
Calibration Curve (from lowest to highest concentration)
-
1x Solvent Blank
-
QC Samples (Low, Med, High)
-
Unknown Samples (bracketed by QC samples every 10-15 injections)
-
Ending QC set and blanks.
-
-
Initiate Run: Start the sequence run.
Protocol 4: Data Processing and Quantification
-
Peak Integration: Using the instrument's data processing software, integrate the chromatographic peaks for 4-HPLA and the IS in all standards, QCs, and samples.
-
Calibration Curve Construction: Generate a calibration curve by plotting the peak area ratio (4-HPLA Area / IS Area) against the nominal concentration of the calibration standards. Apply a linear regression with 1/x² weighting. The correlation coefficient (r²) should be ≥ 0.99.
-
Concentration Calculation: The concentration of 4-HPLA in the QC and unknown samples is automatically calculated by the software by interpolating their peak area ratios from the calibration curve.
-
Data Review: Ensure that the results for the QC samples are within ±15% (±20% for LLOQ) of their nominal values to accept the run.
References
-
Rupa Health. (n.d.). 4-Hydroxyphenyllactic Acid. Retrieved from Rupa Health website. [Link]
-
Sobolev, P. D., Burnakova, N. A., Beloborodova, N. V., Revelsky, A. I., & Pautova, A. K. (2023). Analysis of 4-Hydroxyphenyllactic Acid and Other Diagnostically Important Metabolites of α-Amino Acids in Human Blood Serum Using a Validated and Sensitive Ultra-High-Pressure Liquid Chromatography-Tandem Mass Spectrometry Method. Metabolites, 13(11), 1128. [Link]
-
Spectroscopy Europe. (2018). A practical guide to sample preparation for liquid chromatography-tandem mass spectrometry in clinical research and toxicology. Retrieved from [Link]
-
Organomation. (n.d.). Serum Sample Preparation for LC-MS and GC-MS. Retrieved from Organomation website. [Link]
-
Sobolev, P. D., et al. (2023). Analysis of 4-Hydroxyphenyllactic Acid... Metabolites. PubMed. [Link]
-
HealthMatters.io. (n.d.). 4-Hydroxyphenyllactic - Organic Acids Test (OAT). Retrieved from HealthMatters.io website. [Link]
-
Sobolev, P. D., et al. (2023). Analysis of 4-Hydroxyphenyllactic Acid... PMC. PubMed Central. [Link]
-
ResearchGate. (2023). (PDF) Analysis of 4-Hydroxyphenyllactic Acid.... Retrieved from [Link]
-
Human Metabolome Database. (2005). Showing metabocard for Hydroxyphenyllactic acid (HMDB0000755). Retrieved from [Link]
-
Tecan. (n.d.). How to choose a small molecule extraction method and develop a protocol for LC-MSMS sample prep. Retrieved from [Link]
-
Hughes, A. T., Milan, A. M., Shweihdi, E., Gallagher, J., & Ranganath, L. (2022). Method development and validation for analysis of phenylalanine, 4-hydroxyphenyllactic acid and 4-hydroxyphenylpyruvic acid in serum and urine. JIMD reports, 63(4), 341–350. [Link]
-
Lee, C. R., et al. (2015). Biomarker Assay Validation by Mass Spectrometry. The AAPS journal, 17(3), 562–572. [Link]
Sources
- 1. 4-Hydroxyphenyllactic Acid | Rupa Health [rupahealth.com]
- 2. Analysis of 4-Hydroxyphenyllactic Acid and Other Diagnostically Important Metabolites of α-Amino Acids in Human Blood Serum Using a Validated and Sensitive Ultra-High-Pressure Liquid Chromatography-Tandem Mass Spectrometry Method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Analysis of 4-Hydroxyphenyllactic Acid and Other Diagnostically Important Metabolites of α-Amino Acids in Human Blood Serum Using a Validated and Sensitive Ultra-High-Pressure Liquid Chromatography-Tandem Mass Spectrometry Method - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. 4-Hydroxyphenyllactic - Organic Acids Test (OAT) - Nutritional and Metabolic Profile - Lab Results explained | HealthMatters.io [healthmatters.io]
- 6. spectroscopyeurope.com [spectroscopyeurope.com]
- 7. d-nb.info [d-nb.info]
- 8. researchgate.net [researchgate.net]
- 9. Method development and validation for analysis of phenylalanine, 4‐hydroxyphenyllactic acid and 4‐hydroxyphenylpyruvic acid in serum and urine - The University of Liverpool Repository [livrepository.liverpool.ac.uk]
Using 4-hydroxyphenyllactic acid as a biomarker for metabolic disorders.
Application Notes & Protocols
Topic: 4-Hydroxyphenyllactic Acid: A Gut and Host-Derived Biomarker for Metabolic Disorders
Audience: Researchers, scientists, and drug development professionals.
Introduction: The Need for Novel Metabolic Biomarkers
Metabolic disorders, including obesity and diabetes, represent a growing global health crisis, driving significant morbidity and mortality.[1][2] The complexity of these conditions, which involve an intricate interplay between host genetics, diet, and the gut microbiome, necessitates the discovery of sensitive and specific biomarkers for early diagnosis, patient stratification, and monitoring of therapeutic interventions. Alterations in the profile of small molecule metabolites can provide a real-time snapshot of a patient's metabolic state.[3][4]
4-Hydroxyphenyllactic acid (4-HPLA), a metabolite of the amino acid tyrosine, has emerged as a significant biomarker with diagnostic potential in various pathological states.[5][6] Its unique dual origin, arising from both endogenous human metabolic pathways and the metabolic activity of the gut microbiota, positions it as a key indicator of host-microbiome interactions and overall metabolic health.[3][5] This document provides a comprehensive guide to the scientific rationale and technical protocols for utilizing 4-HPLA as a biomarker in the context of metabolic dysfunction.
Biochemical Origins and Clinical Significance
4-HPLA is an organic acid derived from the essential amino acid phenylalanine via tyrosine metabolism.[7][8] Its concentration in biological fluids is a reflection of both host enzymatic activity and microbial metabolism, making it a valuable integrative biomarker.
Host Metabolic Pathway
In humans, tyrosine is converted to 4-hydroxyphenylpyruvic acid (4-HPPA).[9] Subsequently, 4-HPPA can be reduced to 4-HPLA. Elevated levels of 4-HPLA are well-documented in genetic metabolic disorders such as phenylketonuria (PKU) and tyrosinemia, where enzymatic defects lead to the accumulation of tyrosine and its byproducts.[5][7] This accumulation signifies a disruption in the normal catabolism of aromatic amino acids.
Gut Microbiota Contribution
The gut microbiome plays a crucial role in metabolizing dietary components, including amino acids that escape absorption in the small intestine. Specific bacterial genera, such as Bifidobacterium and Lactobacillus, are known to produce significant amounts of 4-HPLA from tyrosine. Therefore, altered levels of 4-HPLA can also indicate gut dysbiosis or an overgrowth of certain bacterial species.[7][8] While research has more directly linked the related metabolite 4-hydroxyphenylacetic acid (4-HPAA) to obesity through microbial pathways, 4-HPLA is part of the same metabolic network and reflects similar host-microbe metabolic processes.[10][11][12][13]
Clinical Relevance
Elevated 4-HPLA has been identified as a diagnostically significant biomarker in several conditions:
-
Inherited Metabolic Disorders: Serves as a key diagnostic marker for tyrosinemias and phenylketonuria.[5][7]
-
Critical Illness: Increased levels are associated with prognosis in critically ill patients, potentially reflecting metabolic stress and organ dysfunction.[3][5][6]
-
Gut Dysbiosis: Can indicate bacterial overgrowth or an imbalance in the gut microbial community.[7][8]
Analytical Methodologies for 4-HPLA Quantification
Accurate and sensitive quantification of 4-HPLA is essential for its clinical application. Ultra-high-pressure liquid chromatography-tandem mass spectrometry (UPLC-MS/MS) is the gold standard due to its high sensitivity and specificity.[3][6] Gas chromatography-mass spectrometry (GC-MS) is also widely used for broader organic acid profiling.[5][14]
Protocol 1: UPLC-MS/MS Quantification of 4-HPLA in Human Serum
This protocol is adapted from the validated method described by Sobolev et al. (2023).[3][6] It relies on a simple and effective protein precipitation step, which provides excellent analyte recovery and minimizes matrix effects.[3][4]
A. Materials and Reagents
-
4-Hydroxyphenyllactic acid analytical standard
-
Isotopically labeled internal standard (IS), e.g., 3-Indoleacetic acid-d4 (if a specific 4-HPLA IS is unavailable)
-
Methanol (LC-MS grade), cooled to 4°C
-
Deionized water (18.2 MΩ·cm)
-
Formic acid (LC-MS grade)
-
Human serum (for calibration curve and quality controls)
-
Microcentrifuge tubes (1.5 mL) and 96-well plates
B. Sample Collection and Storage
-
Collect whole blood in serum separator tubes.
-
Allow blood to clot for 30-60 minutes at room temperature.
-
Centrifuge at 2,000 x g for 15 minutes at 4°C.
-
Aliquot the resulting serum into cryovials.
-
Immediately freeze and store samples at -80°C until analysis to ensure metabolite stability.[15]
C. Preparation of Standards and Quality Controls (QC)
-
Prepare a stock solution of 4-HPLA (e.g., 1.0 mg/mL) in a suitable solvent like dimethyl sulfoxide.
-
Perform serial dilutions of the stock solution with deionized water to create working solutions for calibration standards.
-
Spike the working solutions into a blank matrix (e.g., deionized water or charcoal-stripped serum) to generate a calibration curve covering the expected physiological range (e.g., 0.25–25 μmol/L).[3]
-
Prepare QC samples at low, medium, and high concentrations in the same manner.
D. Sample Preparation Protocol
-
Thaw serum samples, calibrators, and QC samples on ice.
-
To a 1.5 mL microcentrifuge tube, add 100 µL of serum (or calibrator/QC).
-
Add 10 µL of the internal standard working solution. Vortex briefly.
-
Rationale: The IS is added early to account for variability during sample preparation and instrument analysis.
-
-
Add 400 µL of ice-cold methanol for protein precipitation.[3]
-
Vortex thoroughly for 30 seconds.
-
Centrifuge at high speed (e.g., 14,000 x g) for 15 minutes at 4°C.
-
Carefully transfer 200 µL of the supernatant to a 96-well plate or autosampler vial for analysis.
E. UPLC-MS/MS Instrumental Analysis
-
UPLC System: Agilent 1290 Infinity II or equivalent
-
Column: Reversed-phase C18 column (e.g., 2.1 x 100 mm, 1.8 µm)
-
Mobile Phase A: 0.2% Acetic Acid in Water[3]
-
Mobile Phase B: 0.2% Acetic Acid in Acetonitrile[3]
-
Flow Rate: 0.4 mL/min
-
Column Temperature: 40°C
-
Injection Volume: 2 µL
-
Gradient: A step-gradient is typically used to separate 4-HPLA from other isomers and matrix components.[3]
-
Mass Spectrometer: Triple quadrupole (e.g., Agilent 6470 or Sciex 7500)
-
Ionization Mode: Electrospray Ionization (ESI), Negative
-
Detection: Multiple Reaction Monitoring (MRM)
-
Rationale: MRM provides exceptional specificity and sensitivity by monitoring a specific precursor-to-product ion transition.
-
Example Transition for 4-HPLA: Q1: 181.1 m/z → Q3: 107.1 m/z (values may need optimization). A published transition is 180.9 > 134.0.[4]
-
Protocol 2: General Workflow for Urine Organic Acid Analysis by GC-MS
This method is suitable for broader screening of multiple organic acids, including 4-HPLA.
-
Sample Collection: A first-morning void urine sample is often preferred as it is more concentrated.[5]
-
Normalization: Urine creatinine concentration is measured to normalize the volume of urine used for extraction, accounting for variations in patient hydration.[14]
-
Internal Standard Addition: Add an appropriate stable isotope internal standard.[14]
-
Extraction: Organic acids are extracted from the aqueous urine matrix into an organic solvent (e.g., ethyl acetate).[3]
-
Derivatization: This is a critical step for GC-MS. The non-volatile organic acids are converted into volatile derivatives (e.g., by silylation with BSTFA). This makes them suitable for gas-phase analysis.[14]
-
GC-MS Analysis: The derivatized sample is injected into the GC-MS. Compounds are separated based on their boiling points and polarity on the GC column and subsequently fragmented and detected by the mass spectrometer.[14]
Data Interpretation
Interpreting 4-HPLA levels requires context, including the patient's clinical condition, diet, and medication history. It is best analyzed as part of a larger panel of organic acids.[5]
| Analyte | Sample Type | Reference Range (Healthy Adult) | Associated Conditions with Elevated Levels |
| 4-Hydroxyphenyllactic Acid | Urine | ≤ 2.0 mmol/mol creatinine[5][7] | Tyrosinemia, Phenylketonuria (PKU), Critical Illness, Gut Dysbiosis, Liver Disease[5][7] |
| 4-Hydroxyphenyllactic Acid | Serum | ~0.25 - 2.5 µmol/L (Based on reported ranges in healthy volunteers)[3] | Inherited metabolic disorders, Severe pathologies[3][6] |
Interpretation Guidelines:
-
Significantly Elevated Levels: Strongly suggest a potential inborn error of metabolism like tyrosinemia or PKU, particularly in pediatric patients. In adults, high levels may point to severe metabolic stress, liver dysfunction, or significant gut bacterial overgrowth.[5][7]
-
Moderately Elevated Levels: May be associated with a high intake of tyrosine-rich foods (e.g., meat, fish, dairy), or subtle imbalances in gut microbiota.[7]
-
Low Levels: Not generally considered clinically significant.
Conclusion and Future Directions
4-Hydroxyphenyllactic acid is a valuable biomarker that integrates information from both host and microbial metabolism. Its quantification via robust analytical methods like UPLC-MS/MS can provide critical insights into inherited metabolic disorders and conditions of metabolic stress. Future research should focus on further elucidating its specific role in common metabolic diseases like obesity and type 2 diabetes, potentially linking it to specific microbial strains and their impact on host energy regulation and inflammation. As our understanding grows, 4-HPLA may become an indispensable tool in the personalized management of metabolic health.
References
-
Rupa Health. (n.d.). 4-Hydroxyphenyllactic Acid. Rupa Health. Retrieved from [Link]
-
HealthMatters.io. (n.d.). 4-Hydroxyphenyllactic - Organic Acids Test (OAT). Lab Results explained. Retrieved from [Link]
-
Sobolev, P. D., Burnakova, N. A., Beloborodova, N. V., Revelsky, A. I., & Pautova, A. K. (2023). Analysis of 4-Hydroxyphenyllactic Acid and Other Diagnostically Important Metabolites of α-Amino Acids in Human Blood Serum Using a Validated and Sensitive Ultra-High-Pressure Liquid Chromatography-Tandem Mass Spectrometry Method. Metabolites, 13(11), 1128. Retrieved from [Link]
-
Rupa Health. (n.d.). 4-Hydroxyphenylacetic Acid. Rupa Health. Retrieved from [Link]
-
Wang, Y., et al. (2025). Gut microbiota-derived 4-hydroxyphenylacetic acid (4-HPAA) inhibits weight gain and is negatively associated with childhood obesity. Translational Pediatrics, 14(6), 1156-1167. Retrieved from [Link]
-
Wang, Y., et al. (2025). Gut microbiota-derived 4-hydroxyphenylacetic acid (4-HPAA) inhibits weight gain and is negatively associated with childhood obesity. Translational Pediatrics. Retrieved from [Link]
-
Sobolev, P. D., et al. (2023). Analysis of 4-Hydroxyphenyllactic Acid and Other Diagnostically Important Metabolites of α-Amino Acids in Human Blood Serum Using a Validated and Sensitive Ultra-High-Pressure Liquid Chromatography-Tandem Mass Spectrometry Method. Metabolites. Retrieved from [Link]
-
ResearchGate. (2023). (PDF) Analysis of 4-Hydroxyphenyllactic Acid and Other Diagnostically Important Metabolites of α-Amino Acids in Human Blood Serum Using a Validated and Sensitive Ultra-High-Pressure Liquid Chromatography-Tandem Mass Spectrometry Method. Retrieved from [Link]
-
Rupa Health. (n.d.). 4-Hydroxyphenylpyruvic Acid. Rupa Health. Retrieved from [Link]
-
Davison, A. S., et al. (2022). Method development and validation for analysis of phenylalanine, 4-hydroxyphenyllactic acid and 4-hydroxyphenylpyruvic acid in serum and urine. Journal of Inherited Metabolic Disease. Retrieved from [Link]
-
Human Metabolome Database. (2005). Showing metabocard for Hydroxyphenyllactic acid (HMDB0000755). Retrieved from [Link]
-
National Institutes of Health (NIH). (n.d.). Metabolomics Method to Comprehensively Analyze Amino Acids in Different Domains. Retrieved from [Link]
-
PubMed. (2024). Gut microbiota-derived 4-hydroxyphenylacetic acid from resveratrol supplementation prevents obesity through SIRT1 signaling activation. Retrieved from [Link]
-
ResearchGate. (2025). (PDF) Gut microbiota-derived 4-hydroxyphenylacetic acid (4-HPAA) inhibits weight gain and is negatively associated with childhood obesity. Retrieved from [Link]
-
ResearchGate. (n.d.). (PDF) Method development and validation for analysis of phenylalanine, 4-hydroxyphenyllactic acid and 4-hydroxyphenylpyruvic acid in serum and urine. Retrieved from [Link]
-
Mtoz Biolabs. (n.d.). Organic Acids Analysis Service | GC-MS. Retrieved from [Link]
-
PubMed Central. (n.d.). Gut microbial-derived 3,4-dihydroxyphenylacetic acid ameliorates reproductive phenotype of polycystic ovary syndrome. Retrieved from [Link]
-
MetBioNet. (n.d.). MetBioNet best practice guidelines for analysis of organic acids by Gas Chromatography Mass Spectrometry. Retrieved from [Link]
-
Mass Spectrometry Research Facility. (n.d.). Preparation of cell samples for metabolomics. Retrieved from [Link]
-
McGill University. (n.d.). General recommendations for metabolomics analysis: sample preparation, handling and precautions. Retrieved from [Link]
-
Books Gateway. (n.d.). Sample Collection, Storage and Preparation | Chromatographic Methods in Metabolomics. Retrieved from [Link]
-
EMBL-EBI. (n.d.). Sample preparation | Metabolomics. Retrieved from [Link]
-
ResearchGate. (n.d.). Biosynthetic pathway of 4-hydroxyphenylacetic acid (4HPAA). Retrieved from [Link]
-
Semantic Scholar. (n.d.). Metabolic function and properties of 4-hydroxyphenylacetic acid 1-hydroxylase from Pseudomonas acidovorans. Retrieved from [Link]
-
HealthMatters.io. (n.d.). 4-Hydroxyphenylacetic Acid - Metabolimix+. Lab Results explained. Retrieved from [Link]
-
PubMed Central. (2024). A Comprehensive LC–MS Metabolomics Assay for Quantitative Analysis of Serum and Plasma. Retrieved from [Link]
-
Local Health Service Provider. (n.d.). SAMPLE REQUIREMENTS AND REFERENCE RANGES. Retrieved from [Link]
-
Agilent. (2016). Single Quad LC/MS Analysis of Organic Acids Using an Agilent Hi-Plex Column. Retrieved from [Link]
-
MDPI. (n.d.). The Role of Bioactive Peptides in Diabetes and Obesity. Retrieved from [Link]
-
PubMed Central. (n.d.). Obesity Pharmacotherapy: Current Perspectives and Future Directions. Retrieved from [Link]
-
PubMed Central. (n.d.). Exploring the underlying mechanisms of obesity and diabetes and the potential of Traditional Chinese Medicine: an overview of the literature. Retrieved from [Link]
-
PubMed. (2019). 3-(4-Hydroxy-3-methoxyphenyl)propionic Acid Produced From 4-Hydroxy-3-methoxycinnamic Acid by Gut Microbiota Improves Host Metabolic Condition in Diet-Induced Obese Mice. Retrieved from [Link]
Sources
- 1. Obesity Pharmacotherapy: Current Perspectives and Future Directions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Exploring the underlying mechanisms of obesity and diabetes and the potential of Traditional Chinese Medicine: an overview of the literature - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Analysis of 4-Hydroxyphenyllactic Acid and Other Diagnostically Important Metabolites of α-Amino Acids in Human Blood Serum Using a Validated and Sensitive Ultra-High-Pressure Liquid Chromatography-Tandem Mass Spectrometry Method - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. 4-Hydroxyphenyllactic Acid | Rupa Health [rupahealth.com]
- 6. Analysis of 4-Hydroxyphenyllactic Acid and Other Diagnostically Important Metabolites of α-Amino Acids in Human Blood Serum Using a Validated and Sensitive Ultra-High-Pressure Liquid Chromatography-Tandem Mass Spectrometry Method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. 4-Hydroxyphenyllactic - Organic Acids Test (OAT) - Nutritional and Metabolic Profile - Lab Results explained | HealthMatters.io [healthmatters.io]
- 8. 4-Hydroxyphenylacetic Acid | Rupa Health [rupahealth.com]
- 9. 4-Hydroxyphenylpyruvic Acid | Rupa Health [rupahealth.com]
- 10. Gut microbiota-derived 4-hydroxyphenylacetic acid (4-HPAA) inhibits weight gain and is negatively associated with childhood obesity - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Gut microbiota-derived 4-hydroxyphenylacetic acid (4-HPAA) inhibits weight gain and is negatively associated with childhood obesity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Gut microbiota-derived 4-hydroxyphenylacetic acid from resveratrol supplementation prevents obesity through SIRT1 signaling activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. metbio.net [metbio.net]
- 15. mcgill.ca [mcgill.ca]
Application of 4-Hydroxyphenyllactic Acid in Alcoholic Liver Disease Models: A Technical Guide
Introduction: The Challenge of Alcoholic Liver Disease and the Promise of a Gut Microbiome Metabolite
Alcoholic Liver Disease (ALD) represents a significant global health challenge, progressing from simple steatosis (fatty liver) to more severe conditions like alcoholic hepatitis, fibrosis, and cirrhosis. The pathogenesis of ALD is complex, involving direct hepatotoxicity from alcohol metabolism, the generation of oxidative stress, and chronic inflammation[1]. A critical component in the progression of ALD is the "gut-liver axis," where chronic alcohol consumption disrupts the gut microbiota, leading to increased intestinal permeability and the translocation of bacterial products, such as lipopolysaccharides (LPS), to the liver, thereby exacerbating inflammation[2][3].
Recent research has highlighted the therapeutic potential of modulating the gut microbiota and its metabolites. One such metabolite, 4-hydroxyphenyllactic acid (HPLA), derived from the fermentation of Lactiplantibacillus plantarum, has emerged as a promising candidate for mitigating alcohol-induced liver injury[4][5]. This application note provides a comprehensive guide for researchers on the use of HPLA in preclinical ALD models, detailing its mechanism of action and providing robust experimental protocols.
Mechanism of Action: How HPLA Protects the Liver
The protective effects of HPLA in ALD are multi-faceted, primarily revolving around its potent antioxidant and anti-inflammatory properties. Evidence suggests that HPLA operates through several key mechanisms:
-
Reduction of Oxidative Stress: HPLA has been shown to enhance the activity of crucial antioxidant enzymes, such as superoxide dismutase (SOD) and glutathione peroxidase (GSH-Px), while reducing levels of malondialdehyde (MDA), a marker of lipid peroxidation[5][6]. This action helps to neutralize the reactive oxygen species (ROS) generated during alcohol metabolism.
-
Modulation of Signaling Pathways: Studies indicate that HPLA can modulate the EGFR/PPAR-α signaling axis, which plays a role in lipid metabolism and inflammation[5][6]. Furthermore, related phenolic compounds have been demonstrated to activate the Nrf2 signaling pathway, a master regulator of the antioxidant response[7][8][9][10][11]. Activation of Nrf2 leads to the transcription of a battery of antioxidant and cytoprotective genes, thereby shielding hepatocytes from alcohol-induced damage[12][13][14].
-
Improved Alcohol Metabolism: HPLA has been observed to restore the activities of alcohol dehydrogenase (ADH) and aldehyde dehydrogenase (ALDH), the primary enzymes involved in alcohol detoxification[5][6]. This enhanced metabolism can reduce the accumulation of toxic acetaldehyde.
Below is a diagram illustrating the proposed signaling pathway for HPLA's protective effects in ALD.
Caption: Proposed mechanism of HPLA in alcoholic liver disease.
Experimental Protocols
In Vivo Model: Chronic-Binge Ethanol Feeding in Mice
To effectively model acute-on-chronic alcoholic liver injury, the NIAAA chronic-binge ethanol feeding model is recommended[15][16][17][18][19]. This model recapitulates many of the key features of human ALD, including steatosis, inflammation, and elevated liver enzymes.
Experimental Workflow:
Caption: Experimental workflow for the chronic-binge ALD model.
Step-by-Step Protocol:
-
Animal Model: Male C57BL/6J mice, 8-10 weeks old, are a suitable choice for this model.
-
Acclimatization: House the mice under standard conditions (12-hour light/dark cycle, controlled temperature and humidity) for at least one week before the experiment, with free access to standard chow and water.
-
Group Assignment: Randomly divide the mice into the following groups (n=8-10 per group):
-
Control Group: Pair-fed a control liquid diet.
-
Ethanol Group: Fed an ethanol-containing liquid diet.
-
HPLA Treatment Group: Fed an ethanol-containing liquid diet and treated with HPLA.
-
HPLA Alone Group: Pair-fed a control liquid diet and treated with HPLA (to assess for any effects of HPLA alone).
-
-
Chronic Ethanol Feeding:
-
For the first day of acclimatization to the liquid diet, all mice are given the control liquid diet (e.g., Lieber-DeCarli '82, Bio-Serv).
-
From day 2 to day 11, the Ethanol and HPLA Treatment groups are given ad libitum access to a liquid diet containing 5% (v/v) ethanol.
-
The Control and HPLA Alone groups are pair-fed with an isocaloric control diet, where maltose dextrin replaces ethanol.
-
-
HPLA Administration:
-
HPLA should be dissolved in a suitable vehicle (e.g., saline).
-
Administer HPLA daily via oral gavage at a dose determined by preliminary dose-response studies. A starting point could be in the range of 10-50 mg/kg body weight.
-
The Control and Ethanol groups should receive the vehicle alone.
-
-
Binge Ethanol Administration: On the morning of day 12, administer a single dose of ethanol (5 g/kg body weight, 20% ethanol w/v) via oral gavage to the Ethanol and HPLA Treatment groups. The Control and HPLA Alone groups receive an isocaloric dose of maltose dextrin.
-
Sacrifice and Sample Collection: Nine hours after the binge administration, euthanize the mice. Collect blood via cardiac puncture for serum analysis and perfuse the liver with PBS before collection. A portion of the liver should be fixed in 10% neutral buffered formalin for histology, and the remaining tissue should be snap-frozen in liquid nitrogen and stored at -80°C for molecular and biochemical analyses.
Key Analytical Procedures
1. Serum Biomarker Analysis:
| Parameter | Method | Significance in ALD |
| Alanine Aminotransferase (ALT) | Commercial Assay Kit | Marker of hepatocellular injury |
| Aspartate Aminotransferase (AST) | Commercial Assay Kit | Marker of hepatocellular injury |
| Triglycerides (TG) | Commercial Assay Kit | Indicator of hepatic steatosis |
| Total Cholesterol (TC) | Commercial Assay Kit | Indicator of altered lipid metabolism |
2. Liver Histopathology:
-
Hematoxylin and Eosin (H&E) Staining: To assess overall liver morphology, inflammation, and hepatocyte ballooning.
-
Oil Red O Staining: To visualize and quantify lipid accumulation in frozen liver sections.
3. Hepatic Oxidative Stress Markers:
| Parameter | Method | Significance |
| Malondialdehyde (MDA) | TBARS Assay | Marker of lipid peroxidation |
| Superoxide Dismutase (SOD) | Commercial Assay Kit | Key antioxidant enzyme |
| Glutathione Peroxidase (GSH-Px) | Commercial Assay Kit | Key antioxidant enzyme |
| Reduced Glutathione (GSH) | Commercial Assay Kit | Important cellular antioxidant |
4. Gene Expression Analysis (RT-qPCR):
-
Isolate total RNA from liver tissue using a suitable method (e.g., TRIzol reagent).
-
Synthesize cDNA using a reverse transcription kit.
-
Perform quantitative PCR using primers for genes involved in inflammation (e.g., Tnf-α, Il-6, Il-1β), fibrosis (e.g., Col1a1, Tgf-β), and the Nrf2 pathway (e.g., Nrf2, Ho-1, Nqo1).
Expected Outcomes and Data Interpretation
Based on existing literature, treatment with HPLA in a chronic-binge ethanol model is expected to yield the following results compared to the ethanol-only group:
-
Reduced Liver Injury: Significantly lower serum ALT and AST levels.
-
Ameliorated Steatosis: Decreased hepatic triglyceride content and reduced lipid droplet accumulation as observed by H&E and Oil Red O staining.
-
Decreased Oxidative Stress: Lower hepatic MDA levels and restored activities of SOD and GSH-Px.
-
Modulated Gene Expression: Downregulation of pro-inflammatory and pro-fibrotic genes, and upregulation of Nrf2 and its target genes.
These findings would provide strong evidence for the hepatoprotective effects of HPLA in an ALD model and support its further development as a potential therapeutic agent.
Conclusion
4-Hydroxyphenyllactic acid, a metabolite of the gut microbe Lactiplantibacillus plantarum, demonstrates significant promise in the amelioration of alcoholic liver disease. Its ability to combat oxidative stress, reduce lipid accumulation, and modulate key signaling pathways makes it a compelling candidate for further investigation. The protocols and methodologies outlined in this application note provide a robust framework for researchers to explore the therapeutic potential of HPLA in clinically relevant animal models of ALD.
References
-
Bertola, A., Mathews, S., Ki, S. H., Wang, H., & Gao, B. (2013). Mouse model of chronic and binge ethanol feeding (the NIAAA model). Nature protocols, 8(3), 627–637. [Link]
-
National Institute on Alcohol Abuse and Alcoholism (NIAAA). (n.d.). Mouse model of chronic and binge ethanol feeding (the NIAAA model). PubMed Central (PMC). [Link]
-
Springer Nature Experiments. (n.d.). Mouse model of chronic and binge ethanol feeding (the NIAAA model). [Link]
-
ResearchGate. (n.d.). (PDF) Mouse chronic plus binge ethanol feeding model (the NIAAA model). [Link]
-
PubMed. (n.d.). Mouse model of chronic and binge ethanol feeding (the NIAAA model). [Link]
-
Zhang, et al. (2025). 3,4-hydroxyphenyl lactic acid from Lactiplantibacillus plantarum prevents alcoholic liver injury in mice. bioRxiv. [Link]
-
bioRxiv. (n.d.). 3,4-hydroxyphenyl lactic acid from Lactiplantibacillus plantarum prevents alcoholic liver injury in mice.
-
PubMed Central. (2018). 4-Hydroxyphenylacetic Acid Prevents Acute APAP-Induced Liver Injury by Increasing Phase II and Antioxidant Enzymes in Mice. Frontiers in Pharmacology. [Link]
-
PubMed. (2018). 4-Hydroxyphenylacetic Acid Prevents Acute APAP-Induced Liver Injury by Increasing Phase II and Antioxidant Enzymes in Mice. Frontiers in Pharmacology. [Link]
-
ResearchGate. (n.d.). 3,4-hydroxyphenyl lactic acid from Lactiplantibacillus plantarum prevents alcoholic liver injury in mice | Request PDF. [Link]
-
Universidade do Minho. (n.d.). 4-Hydroxyphenylacetic Acid Prevents Acute APAP-Induced Liver Injury by Increasing Phase II and Antioxidant Enzymes in Mice. [Link]
-
R Discovery. (2018). 4-Hydroxyphenylacetic Acid Prevents Acute APAP-Induced Liver Injury by Increasing Phase II and Antioxidant Enzymes in Mice. Frontiers in Pharmacology. [Link]
-
bioRxiv. (n.d.). 3,4-hydroxyphenyl lactic acid from Lactiplantibacillus plantarum prevents alcoholic liver injury in mice.
-
ResearchGate. (n.d.). Increased concentration of 4-hydroxyphenyllactic acid in patients with alcohol-related liver disease could promote the growth of Lactobacillus spp | Request PDF. [Link]
-
PubMed Central. (n.d.). Novel link between gut-microbiome derived metabolite and shared gene-effects with hepatic steatosis and fibrosis in NAFLD. [Link]
-
ResearchGate. (n.d.). (PDF) 4-Hydroxyphenylacetic Acid Prevents Acute APAP-Induced Liver Injury by Increasing Phase II and Antioxidant Enzymes in Mice. [Link]
-
MDPI. (n.d.). Gut Microbiota as Emerging Players in the Development of Alcohol-Related Liver Disease. Biomedicines. [Link]
-
MDPI. (n.d.). Activation of the Nrf2 Signaling Pathway as a Therapeutic Strategy Against Periodontal Disease: A Narrative Review. Antioxidants. [Link]
-
International Scientific Association for Probiotics and Prebiotics (ISAPP). (2024). Unraveling the Role of Gut Microbiota in Alcoholic Liver Disease. [Link]
-
MDPI. (n.d.). Bioactive Compounds in Oxidative Stress-Mediated Diseases: Targeting the NRF2/ARE Signaling Pathway and Epigenetic Regulation. Antioxidants. [Link]
-
PubMed. (n.d.). Alcoholic fatty liver: its pathogenesis and mechanism of progression to inflammation and fibrosis. Alcoholism, clinical and experimental research. [Link]
-
ResearchGate. (n.d.). The Regulatory Effect of Phytochemicals on Chronic Diseases by Targeting Nrf2-ARE Signaling Pathway. [Link]
-
PubMed Central. (2019). The Nrf2/HO-1 Axis as Targets for Flavanones: Neuroprotection by Pinocembrin, Naringenin, and Eriodictyol. Oxidative Medicine and Cellular Longevity. [Link]
-
PubMed. (2020). An Overview of Nrf2 Signaling Pathway and Its Role in Inflammation. Antioxidants (Basel, Switzerland). [Link]
Sources
- 1. Alcoholic fatty liver: its pathogenesis and mechanism of progression to inflammation and fibrosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Unraveling the Role of Gut Microbiota in Alcoholic Liver Disease - International Probiotics Association [ipa-biotics.org]
- 4. themoonlight.io [themoonlight.io]
- 5. biorxiv.org [biorxiv.org]
- 6. researchgate.net [researchgate.net]
- 7. 4-Hydroxyphenylacetic Acid Prevents Acute APAP-Induced Liver Injury by Increasing Phase II and Antioxidant Enzymes in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 8. 4-Hydroxyphenylacetic Acid Prevents Acute APAP-Induced Liver Injury by Increasing Phase II and Antioxidant Enzymes in Mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. repositorium.uminho.pt [repositorium.uminho.pt]
- 10. discovery.researcher.life [discovery.researcher.life]
- 11. researchgate.net [researchgate.net]
- 12. mdpi.com [mdpi.com]
- 13. Bioactive Compounds in Oxidative Stress-Mediated Diseases: Targeting the NRF2/ARE Signaling Pathway and Epigenetic Regulation [mdpi.com]
- 14. An Overview of Nrf2 Signaling Pathway and Its Role in Inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Mouse model of chronic and binge ethanol feeding (the NIAAA model) | Semantic Scholar [semanticscholar.org]
- 16. Mouse model of chronic and binge ethanol feeding (the NIAAA model) - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Mouse model of chronic and binge ethanol feeding (the NIAAA model) | Springer Nature Experiments [experiments.springernature.com]
- 18. researchgate.net [researchgate.net]
- 19. Mouse model of chronic and binge ethanol feeding (the NIAAA model) - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Fermentative Production of 4-Hydroxyphenyllactic Acid by Lactobacillus
Introduction: The Significance of 4-Hydroxyphenyllactic Acid
4-Hydroxyphenyllactic acid (HPLA), a phenolic acid derived from tyrosine metabolism, is gaining significant attention in the pharmaceutical and food industries. This interest is primarily due to its notable biological activities, including potent antifungal and antioxidant properties.[1][2] Produced by various lactic acid bacteria (LAB), particularly of the Lactobacillus genus, HPLA represents a promising natural alternative to synthetic preservatives and a potential therapeutic agent.[3][4] This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the fermentative production of HPLA using Lactobacillus, covering the underlying biochemical principles, detailed experimental protocols, and robust analytical methods for quantification.
Biochemical Foundation: The Metabolic Pathway of HPLA Synthesis
The fermentative production of HPLA by Lactobacillus is intrinsically linked to the catabolism of the aromatic amino acid, tyrosine. The metabolic pathway involves a two-step enzymatic conversion, which serves as a key strategy for the bacteria to regenerate NAD+ and detoxify the growth medium.
The biosynthesis of HPLA from tyrosine proceeds as follows:
-
Transamination: Tyrosine is first converted to 4-hydroxyphenylpyruvic acid (HPPA) through a transamination reaction catalyzed by an aromatic aminotransferase.[1]
-
Reduction: Subsequently, HPPA is reduced to HPLA by a hydroxyacid dehydrogenase, which is often lactate dehydrogenase, using NADH as a cofactor.[1]
This pathway is crucial for the redox balance of the cell and is influenced by the availability of precursors in the fermentation medium.
Caption: Metabolic pathway of 4-hydroxyphenyllactic acid (HPLA) synthesis from tyrosine in Lactobacillus.
Experimental Workflow for HPLA Production
The successful fermentative production of HPLA involves a systematic workflow encompassing strain selection, media optimization, fermentation, and downstream processing. Each step is critical for maximizing the yield and purity of the final product.
Sources
- 1. researchgate.net [researchgate.net]
- 2. Metabolite Pattern Derived from Lactiplantibacillus plantarum—Fermented Rye Foods and In Vitro Gut Fermentation Synergistically Inhibits Bacterial Growth - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Production of 4-hydroxyphenyllactic acid by Lactobacillus sp. SK007 fermentation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Human Metabolome Database: Showing metabocard for Hydroxyphenyllactic acid (HMDB0000755) [hmdb.ca]
Application Note: A Validated HPLC-UV/Fluorescence Method for the Quantitative Analysis of 4-Hydroxyphenyllactic Acid in Biological Matrices
Abstract
4-Hydroxyphenyllactic acid (4-HPLA), a key metabolite of the amino acid tyrosine, has emerged as a significant biomarker in various clinical contexts, including metabolic disorders and post-viral syndromes.[1][2] Accurate and reliable quantification of 4-HPLA in complex biological matrices such as serum and urine is crucial for both clinical diagnostics and pharmaceutical research. This document provides a comprehensive guide to the development and validation of a high-performance liquid chromatography (HPLC) method for the analysis of 4-HPLA. We will delve into the scientific rationale behind methodological choices, from sample preparation to chromatographic separation and detection, and provide a detailed, step-by-step protocol that ensures data integrity and reproducibility.
Introduction: The Significance of 4-HPLA Analysis
4-Hydroxyphenyllactic acid is an aromatic organic acid whose concentration in biological fluids can reflect alterations in tyrosine metabolism.[2] Elevated levels have been associated with various pathological states, making its quantification a valuable tool for researchers and clinicians.[1][2] High-performance liquid chromatography (HPLC) is a cornerstone analytical technique in pharmaceutical and clinical chemistry, offering the necessary resolution and sensitivity for quantifying small molecules like 4-HPLA in complex samples.[3][4] This application note details a robust reversed-phase HPLC (RP-HPLC) method, which is the most common approach for analyzing phenolic acids due to its efficacy in separating compounds based on their hydrophobicity.[5]
The Scientific Rationale: Core Principles of the Method
The successful analysis of 4-HPLA hinges on three key stages: efficient sample preparation, optimized chromatographic separation, and sensitive detection. The choices made at each stage are critical for achieving a selective, accurate, and robust assay.
Sample Preparation: Isolating the Analyte
Biological matrices like serum and plasma are rich in proteins and other macromolecules that can interfere with HPLC analysis by precipitating on the column and causing blockages or altering the stationary phase chemistry.[6] Therefore, a sample clean-up step is mandatory.
-
Protein Precipitation (PPT): This is often the simplest and most direct method for removing proteins.[6][7] Organic solvents like methanol or acetonitrile are added to the sample, which disrupts the solvation of proteins, causing them to precipitate.[1] The supernatant, containing the analyte of interest, can then be directly injected or further processed. This method is effective for 4-HPLA analysis in serum.[1][6]
-
Liquid-Liquid Extraction (LLE): LLE separates analytes based on their differential solubility in two immiscible liquids. For acidic compounds like 4-HPLA, acidifying the aqueous sample to suppress ionization and then extracting with a moderately polar organic solvent (e.g., ethyl acetate) can provide a cleaner extract than PPT.[6] However, it can be more labor-intensive and has shown unsatisfactory results in some cases due to poor recovery and matrix effects.[1][6]
-
Solid-Phase Extraction (SPE): SPE offers a more selective and efficient clean-up by utilizing a solid sorbent to retain the analyte, while interferences are washed away.[8] This technique can yield very clean extracts, but requires more extensive method development to optimize the sorbent, loading, washing, and elution steps.
For this protocol, we will focus on protein precipitation due to its balance of simplicity, speed, and proven efficacy for 4-HPLA.[6][7]
Chromatographic Separation: The Role of Reversed-Phase HPLC
The separation of 4-HPLA is optimally achieved using a reversed-phase C18 column.[3][9]
-
Stationary Phase: A C18 (octadecylsilane) stationary phase is nonpolar. Analytes are retained based on their hydrophobic interactions with the alkyl chains.
-
Mobile Phase: A polar mobile phase, typically a mixture of water and an organic modifier like acetonitrile or methanol, is used to elute the analytes.[3] To ensure reproducible retention and sharp, symmetrical peaks for an acidic analyte like 4-HPLA, it is crucial to suppress its ionization. This is achieved by acidifying the mobile phase with a small amount of an acid such as acetic acid, formic acid, or trifluoroacetic acid (TFA).[5] An acidic pH ensures that the carboxyl group of 4-HPLA is protonated, making the molecule less polar and increasing its retention on the C18 column.
-
Elution Mode: A gradient elution, where the proportion of the organic solvent is increased over time, is often employed.[3][6] This allows for the efficient elution of a range of analytes with varying polarities and shortens the total analysis time. An initial isocratic phase with a low organic content ensures the retention and separation of polar compounds like 4-HPLA.[6]
Detection: Visualizing the Analyte
-
UV-Vis Detection: Phenolic compounds like 4-HPLA possess a chromophore (the phenol ring) that absorbs ultraviolet (UV) light.[3] A Diode Array Detector (DAD) or Photodiode Array (PDA) detector is advantageous as it can acquire spectra across a range of wavelengths, aiding in peak identification and purity assessment. The typical maximum absorbance for 4-HPLA is around 275-280 nm.
-
Fluorescence Detection (FLD): For enhanced sensitivity and selectivity, fluorescence detection is a superior choice. 4-HPLA is naturally fluorescent. It can be excited at a specific wavelength (e.g., 277 nm) and will emit light at a longer wavelength (e.g., 340 nm).[10][11] Since fewer compounds in a biological matrix fluoresce compared to those that absorb UV light, the baseline is often cleaner, and lower detection limits can be achieved.[8][10]
-
Mass Spectrometry (MS/MS): For the highest level of sensitivity and specificity, particularly in complex research applications, coupling the HPLC to a tandem mass spectrometer (LC-MS/MS) is the gold standard.[1][6][9]
Experimental Protocols
This section provides a step-by-step methodology for the analysis of 4-HPLA in human serum.
Materials and Reagents
-
4-Hydroxyphenyllactic acid reference standard (≥98% purity)
-
HPLC-grade acetonitrile and methanol
-
HPLC-grade water (e.g., Milli-Q or equivalent)
-
Glacial acetic acid or formic acid
-
Human serum (drug-free, for calibration and quality control)
-
0.22 µm syringe filters
Preparation of Solutions
-
Stock Standard Solution (1 mg/mL): Accurately weigh 10 mg of 4-HPLA reference standard and dissolve it in 10 mL of methanol in a volumetric flask. Store this solution at -20°C.
-
Working Standard Solutions: Prepare a series of working standards by serially diluting the stock solution with a 50:50 methanol:water mixture to create calibration standards ranging from 0.05 µg/mL to 10 µg/mL.
-
Mobile Phase A: 0.2% Acetic Acid in water.[6]
-
Mobile Phase B: 0.2% Acetic Acid in acetonitrile.[6]
Sample Preparation Protocol (Protein Precipitation)
-
Label 1.5 mL microcentrifuge tubes for each sample, calibrator, and quality control (QC).
-
Pipette 100 µL of serum sample (or blank serum for calibrators/QCs) into the corresponding tube.
-
For calibrators and QCs, spike the appropriate amount of working standard solution into the blank serum.
-
Add 300 µL of ice-cold methanol to each tube to precipitate the proteins.
-
Vortex vigorously for 30 seconds.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C.[6]
-
Carefully transfer the supernatant to a clean tube or HPLC vial.
-
If necessary, filter the supernatant through a 0.22 µm syringe filter before injection.
-
Samples are now ready for HPLC analysis. Keep the autosampler at 4°C.[6]
HPLC Operating Conditions
The following table summarizes the recommended starting conditions for the HPLC analysis. These may require optimization depending on the specific instrument and column used.
| Parameter | Recommended Condition |
| HPLC System | Agilent 1200 Series, Waters Alliance or equivalent |
| Column | Reversed-Phase C18, 250 mm x 4.6 mm, 5 µm particle size |
| Column Temp. | 40°C[6] |
| Mobile Phase A | 0.2% Acetic Acid in Water |
| Mobile Phase B | 0.2% Acetic Acid in Acetonitrile |
| Flow Rate | 0.4 mL/min[6] |
| Injection Volume | 10 µL |
| Gradient Program | 0-4.0 min: 5% B; 4.0-8.5 min: 5-35% B; 8.5-8.6 min: 35-95% B; 8.6-9.5 min: 95% B; 9.5-9.6 min: 95-5% B; 9.6-12.0 min: 5% B (Re-equilibration) |
| UV Detector | 278 nm |
| Fluorescence Detector | Excitation: 277 nm, Emission: 340 nm[10][11] |
Method Validation: Ensuring Trustworthy Data
A rigorous validation process is essential to demonstrate that the analytical method is suitable for its intended purpose.[12] Key validation parameters, based on ICH guidelines, are outlined below.[12][13]
| Parameter | Description | Typical Acceptance Criteria |
| Specificity | Ability to assess the analyte unequivocally in the presence of other components (e.g., matrix components, impurities). | Peak for 4-HPLA should be well-resolved from other peaks in blank matrix. |
| Linearity | The ability to elicit test results that are directly proportional to the concentration of the analyte. | R² (Coefficient of determination) ≥ 0.99 for a calibration curve of at least 5 non-zero standards. |
| Range | The interval between the upper and lower concentrations of the analyte that have been demonstrated to have suitable precision, accuracy, and linearity.[12] | Defined by the linear calibration curve. |
| Accuracy | The closeness of the test results to the true value. Assessed by spike-recovery experiments. | Recovery should be within 85-115% for biological samples.[11] |
| Precision | The degree of scatter between a series of measurements. Assessed as Repeatability (intra-assay) and Intermediate Precision (inter-assay).[12] | Relative Standard Deviation (RSD) or Coefficient of Variation (CV) should be ≤ 15%.[9] |
| Limit of Detection (LOD) | The lowest amount of analyte that can be detected but not necessarily quantitated as an exact value. | Signal-to-Noise ratio (S/N) of ≥ 3. |
| Limit of Quantification (LOQ) | The lowest amount of analyte that can be quantitatively determined with suitable precision and accuracy.[13] | S/N of ≥ 10; precision (RSD) ≤ 20%. |
Visualizing the Workflow
A clear understanding of the analytical process is essential for training and quality control. The following diagrams illustrate the key workflows.
Caption: Overall workflow for 4-HPLA analysis.
Caption: Relationship between method validation and routine analysis.
Conclusion
This application note provides a robust and validated framework for the quantitative analysis of 4-hydroxyphenyllactic acid in biological fluids using reversed-phase HPLC with UV or fluorescence detection. By understanding the scientific principles behind each step—from sample preparation to chromatographic separation—researchers can confidently implement and adapt this method for their specific needs. The detailed protocols and validation guidelines serve as a foundation for generating high-quality, reproducible data essential for advancing clinical and pharmaceutical research.
References
-
HPLC Analysis of Phenolic Compounds and Flavonoids with Overlapping Peaks. (n.d.). National Institutes of Health. Retrieved from [Link]
-
Analysis of 4-Hydroxyphenyllactic Acid and Other Diagnostically Important Metabolites of α-Amino Acids in Human Blood Serum Using a Validated and Sensitive Ultra-High-Pressure Liquid Chromatography-Tandem Mass Spectrometry Method. (2023). PubMed Central. Retrieved from [Link]
-
A Universal HPLC Method for the Determination of Phenolic Acids in Compound Herbal Medicines. (n.d.). ACS Publications. Retrieved from [Link]
-
HPLC Determination of Phenolic Acids, Flavonoids and Juglone in Walnut Leaves. (n.d.). Oxford Academic. Retrieved from [Link]
-
Determination of 4-Hydroxyphenyllactic Acid in Human Urine by Magnetic Solid-Phase Extraction and High-Performance Anion-Exchang. (2016). Taylor & Francis Online. Retrieved from [Link]
-
Determination of Phenolic Compounds Using HPLC-UV Method in Wild Fruit Species. (2022). MDPI. Retrieved from [Link]
-
Determination of 4-Hydroxyphenyllactic Acid in Human Urine by Magnetic Solid-Phase Extraction and High-Performance Anion-Exchange Chromatography with Fluorescence Detection. (n.d.). ResearchGate. Retrieved from [Link]
-
Simultaneous determination of 4-hydroxyphenyl lactic acid, 4-hydroxyphenyl acetic acid, and 3-4-hydroxyphenyl propionic acid in human urine by Ultra high performance liquid chromatography with fluorescence detection. (n.d.). ResearchGate. Retrieved from [Link]
-
Determination of 4-Hydroxyphenyllactic Acid in Human Urine by Magnetic Solid-Phase Extraction and High-Performance Anion-Exchange Chromatography with Fluorescence Detection. (n.d.). Taylor & Francis Online. Retrieved from [Link]
-
Quantitative HPLC analysis of phenolic acids, flavonoids and ascorbic. (2016). Journal of Applied Pharmaceutical Science. Retrieved from [Link]
-
Analysis of 4-Hydroxyphenyllactic Acid and Other Diagnostically Important Metabolites of α-Amino Acids in Human Blood Serum Using a Validated and Sensitive Ultra-High-Pressure Liquid Chromatography-Tandem Mass Spectrometry Method. (n.d.). PubMed. Retrieved from [Link]
-
(PDF) Analysis of 4-Hydroxyphenyllactic Acid and Other Diagnostically Important Metabolites of α-Amino Acids in Human Blood Serum Using a Validated and Sensitive Ultra-High-Pressure Liquid Chromatography-Tandem Mass Spectrometry Method. (n.d.). ResearchGate. Retrieved from [Link]
-
(PDF) Implementation of a Hplc Method for the Evaluation of Urinary 4-Hydroxyphenylacetic Acid in Patients with Neuroendocrine Tumors. (n.d.). ResearchGate. Retrieved from [Link]
-
Method development and validation for analysis of phenylalanine, 4‐hydroxyphenyllactic acid and 4‐hydroxyphenylpyruvic acid in serum and urine. (2022). National Institutes of Health. Retrieved from [Link]
-
4-Hydroxyphenyllactic Acid. (n.d.). Rupa Health. Retrieved from [Link]
-
Steps for HPLC Method Validation. (2024). Pharmaguideline. Retrieved from [Link]
-
(PDF) Method development and validation for analysis of phenylalanine, 4‐hydroxyphenyllactic acid and 4‐hydroxyphenylpyruvic acid in serum and urine. (n.d.). ResearchGate. Retrieved from [Link]
-
Analytical Method Validation - HPLC System Suitability. (2023). YouTube. Retrieved from [Link]
Sources
- 1. Analysis of 4-Hydroxyphenyllactic Acid and Other Diagnostically Important Metabolites of α-Amino Acids in Human Blood Serum Using a Validated and Sensitive Ultra-High-Pressure Liquid Chromatography-Tandem Mass Spectrometry Method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. 4-Hydroxyphenyllactic Acid | Rupa Health [rupahealth.com]
- 3. HPLC Analysis of Phenolic Compounds and Flavonoids with Overlapping Peaks - PMC [pmc.ncbi.nlm.nih.gov]
- 4. academic.oup.com [academic.oup.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Analysis of 4-Hydroxyphenyllactic Acid and Other Diagnostically Important Metabolites of α-Amino Acids in Human Blood Serum Using a Validated and Sensitive Ultra-High-Pressure Liquid Chromatography-Tandem Mass Spectrometry Method - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Method development and validation for analysis of phenylalanine, 4‐hydroxyphenyllactic acid and 4‐hydroxyphenylpyruvic acid in serum and urine - PMC [pmc.ncbi.nlm.nih.gov]
- 10. tandfonline.com [tandfonline.com]
- 11. researchgate.net [researchgate.net]
- 12. Steps for HPLC Method Validation | Pharmaguideline [pharmaguideline.com]
- 13. youtube.com [youtube.com]
Troubleshooting & Optimization
Technical Support Guide: Improving the Stability of 3-Hydroxy-3-(4-hydroxyphenyl)-lactic acid Solutions
Welcome to the technical support center. This guide is designed for researchers, scientists, and drug development professionals working with 3-Hydroxy-3-(4-hydroxyphenyl)-lactic acid (HPHL). As a phenolic acid, HPHL is susceptible to degradation in solution, which can compromise experimental integrity, leading to inaccurate quantification, loss of biological activity, and inconsistent results.[1] This document provides in-depth, field-proven insights and protocols to mitigate these stability issues, ensuring the reliability and reproducibility of your research.
Section 1: Frequently Asked Questions (FAQs)
This section addresses the most common issues and questions encountered when working with HPHL solutions.
Q1: My HPHL solution is changing color, often turning brown or pink. What is happening?
A: The observed color change is a classic indicator of oxidative degradation.[1] The 4-hydroxyphenyl group in the HPHL molecule is a phenol, which is highly susceptible to oxidation. This process, often accelerated by factors like elevated pH, dissolved oxygen, light exposure, and trace metal ions, converts the phenol group into a quinone intermediate.[1][2] These quinone species are highly reactive and can subsequently polymerize, forming complex, dark-colored molecules that are responsible for the brown hue.[1][2]
Q2: What are the primary factors that cause HPHL solutions to degrade?
A: Several environmental and chemical factors can compromise the stability of HPHL in solution. The most critical are:
-
Dissolved Oxygen: Solvents exposed to air contain dissolved oxygen, which is a primary driver of oxidation.[1]
-
pH: Phenolic compounds like HPHL are significantly more stable in acidic conditions (pH < 7). Stability decreases rapidly in neutral and, particularly, alkaline (basic) solutions.[1]
-
Light Exposure: UV and ambient light can provide the energy to initiate and accelerate oxidative reactions.[1]
-
Temperature: Higher temperatures increase the rate of chemical degradation. While refrigeration is necessary, repeated freeze-thaw cycles can also introduce oxygen and accelerate degradation.[1]
-
Metal Ions: Trace metal ions (e.g., iron, copper) in solvents or buffers can act as catalysts, significantly speeding up the oxidation process.[1]
Q3: What are the consequences of using a degraded HPHL solution in my experiments?
A: Using a degraded solution can severely impact your results in several ways:
-
Inaccurate Quantification: As the parent HPHL molecule degrades, its actual concentration decreases, leading to an underestimation in analytical assays.[1]
-
Loss of Biological Activity: The structural change from a phenol to a quinone and subsequent polymers can alter or completely eliminate the compound's intended biological function.[1]
-
Formation of Interfering Byproducts: The degradation products can interfere with analytical measurements or, in biological systems, may exhibit their own confounding effects, leading to misinterpreted results.[1]
-
Reduced Solubility and Precipitation: The polymers formed during oxidation may be less soluble than HPHL, causing them to precipitate out of solution.[1]
Q4: What are the recommended storage conditions for solid HPHL and its stock solutions?
A: For optimal stability, solid HPHL should be stored at -20°C.[3] Stock solutions should be prepared with the stabilization techniques described in this guide, aliquoted into single-use vials to minimize air exposure and freeze-thaw cycles, and stored at -20°C or -80°C in amber vials to protect from light.[1] A properly stored solid compound can be stable for ≥ 4 years.[3]
Section 2: Troubleshooting Guide
This guide provides a structured approach to diagnosing and solving common stability problems.
| Observed Issue | Probable Cause(s) | Recommended Solutions & Actions |
| Rapid Color Change During Dissolution | 1. High concentration of dissolved oxygen in the solvent.2. Solvent pH is neutral or alkaline.3. Presence of catalytic metal ion impurities. | 1. Deoxygenate your solvent: Before adding HPHL, sparge the solvent with an inert gas like nitrogen or argon for 15-30 minutes.[1]2. Control pH: Ensure the solvent is slightly acidic. For aqueous solutions, a pH below 7 is ideal.[1]3. Use High-Purity Solvents: Employ HPLC-grade or equivalent solvents to minimize metal ion contamination. Consider adding a chelating agent like EDTA (0.1-0.5 mM) if metal contamination is suspected. |
| Precipitate Forms During Storage | 1. Polymerization of oxidation byproducts.2. Compound crashing out of solution at low storage temperatures (supersaturation). | 1. Prevent Oxidation: Follow the stabilization protocol below, including the use of antioxidants, to prevent the formation of insoluble polymers.[1]2. Verify Solubility: Ensure the stock solution concentration is not above the solubility limit for the chosen solvent at the storage temperature. If necessary, prepare a slightly less concentrated stock solution. |
| Inconsistent Results Between Experiments | 1. Degradation of the stock solution over time due to repeated use.2. Variability in solution preparation technique.3. Light-induced degradation during handling. | 1. Aliquot Your Stock: Prepare single-use aliquots immediately after making the stock solution to avoid contaminating the entire stock and to prevent repeated freeze-thaw cycles.[1]2. Standardize Protocol: Strictly follow a standardized protocol (like Protocol 1 below) for every preparation.3. Minimize Light Exposure: Work in a subdued lighting environment and always use amber vials for storage and handling.[1] |
Troubleshooting Flowchart for HPHL Solution Instability
Caption: Troubleshooting Flowchart for HPHL Solution Instability.
Section 3: Key Stabilization Strategies & Protocols
To ensure the integrity of your HPHL solutions, a multi-faceted approach is required. The following strategies should be integrated into your workflow.
Protocol 1: Preparation of a Stabilized HPHL Stock Solution
This protocol outlines the gold-standard procedure for preparing a stable, concentrated stock solution of HPHL.
Materials:
-
This compound (HPHL) solid
-
High-purity solvent (e.g., DMSO, Ethanol)[3]
-
Antioxidant (e.g., Ascorbic Acid or Butylated Hydroxytoluene - BHT)
-
Inert gas (Nitrogen or Argon) with tubing
-
Amber glass vials with screw caps and septa
-
Sonicator (optional)
Procedure:
-
Solvent Preparation (Deoxygenation):
-
Antioxidant Addition:
-
Compound Dissolution:
-
Weigh the required amount of solid HPHL and add it to the prepared solvent.
-
Seal the vial and mix gently. If needed, use brief sonication in a water bath to aid dissolution.
-
Causality: Performing this step promptly after solvent preparation minimizes its re-exposure to atmospheric oxygen.
-
-
Inert Atmosphere Overlay:
-
Once the HPHL is fully dissolved, carefully open the vial and flush the headspace (the air above the solution) with inert gas for 30-60 seconds.[1]
-
Immediately cap the vial tightly.
-
Causality: This displaces the oxygen that entered the vial during dissolution, creating a protective inert atmosphere.[1]
-
-
Aliquoting and Storage:
-
Divide the stock solution into smaller, single-use aliquots in separate amber vials.
-
During aliquoting, flush the headspace of each new vial with inert gas before sealing.
-
Store all aliquots at -20°C or, for maximum longevity, at -80°C.[1]
-
Causality: Aliquoting prevents contamination of the main stock and avoids repeated freeze-thaw cycles that can introduce oxygen and accelerate degradation.[1] Amber vials protect the compound from light-induced degradation.[1]
-
Oxidative Degradation Pathway of HPHL
Caption: Oxidative Degradation Pathway of HPHL.
Section 4: References
-
Domínguez, J. R., et al. (2010). Changes in Solution Color During Phenol Oxidation by Fenton Reagent. Industrial & Engineering Chemistry Research, 49(19), 9084–9090. [Link]
-
Poinot, P., et al. (2016). Electrochemical Investigation of the Oxidation of Phenolic Compounds Using Hypervalent Iodine Oxidants. ACS Omega, 1(5), 896–904. [Link]
-
Poinot, P., et al. (2016). Electrochemical Investigation of the Oxidation of Phenolic Compounds Using Hypervalent Iodine Oxidants. ACS Omega. [Link]
-
Kwon, B. G., et al. (1994). Advanced oxidation of phenolic compounds. Water Environment Research, 66(3), 229–237. [Link]
-
MDPI. (2024). Stability of Propolis Phenolics during Ultrasound-Assisted Extraction Procedures. MDPI. [Link]
-
Seker, M., & Hascik, P. (2010). Antioxidant Stability of Phenolic Acids and Their Esters. ResearchGate. [Link]
-
Wikipedia. (n.d.). Phenol. Wikipedia. [Link]
-
National Center for Biotechnology Information. (2020). Influence of Storage Conditions on Stability of Phenolic Compounds and Antioxidant Activity Values in Nutraceutical Mixtures with Edible Flowers as New Dietary Supplements. PubMed Central. [Link]
-
National Center for Biotechnology Information. (2023). Analysis of 4-Hydroxyphenyllactic Acid and Other Diagnostically Important Metabolites of α-Amino Acids in Human Blood Serum Using a Validated and Sensitive Ultra-High-Pressure Liquid Chromatography-Tandem Mass Spectrometry Method. PubMed Central. [Link]
-
National Center for Biotechnology Information. (n.d.). (+-)-3-(4-Hydroxyphenyl)lactic acid. PubChem. [Link]
-
Human Metabolome Database. (2006). Showing metabocard for 3-(3,4-Dihydroxyphenyl)lactic acid (HMDB0003503). HMDB. [Link]
-
Human Metabolome Database. (2021). Showing metabocard for (R+)-3-(4-hydroxyphenyl)lactate (HMDB0303993). HMDB. [Link]
-
bioRxiv. (2025). 3,4-hydroxyphenyl lactic acid from Lactiplantibacillus plantarum prevents alcoholic liver injury in mice. bioRxiv. [Link]
-
ResearchGate. (2023). (PDF) Analysis of 4-Hydroxyphenyllactic Acid and Other Diagnostically Important Metabolites of α-Amino Acids in Human Blood Serum Using a Validated and Sensitive Ultra-High-Pressure Liquid Chromatography-Tandem Mass Spectrometry Method. ResearchGate. [Link]
-
TU Delft Repository. (n.d.). The Physical Properties of Lactic Acid and Derivatives. TU Delft. [Link]
-
ScienceDirect. (2021). Role of pH-regulation in lactic acid fermentation: Second steps in a process improvement. ScienceDirect. [Link]
-
YouTube. (2025). How Does Lactic Acid Affect PH?. Chemistry For Everyone. [Link]
-
Wikipedia. (n.d.). Lactic acid. Wikipedia. [Link]
-
Exposome-Explorer. (n.d.). p-Hydroxyphenyllactic acid (Compound). Exposome-Explorer. [Link]
-
MDPI. (2023). Study on the Effect of pH Modulation on Lactic Acid Production by Electro-Fermentation of Food Waste. MDPI. [Link]
-
ResearchGate. (2013). Can anybody share the complete degradation pathway for lactic acid?. ResearchGate. [Link]
-
Rupa Health. (n.d.). 4-Hydroxyphenyllactic Acid. Rupa Health. [Link]
-
Human Metabolome Database. (2005). Showing metabocard for Hydroxyphenyllactic acid (HMDB0000755). HMDB. [Link]
Sources
Technical Support Center: Troubleshooting Poor Chromatographic Peak Shape of 4-hydroxyphenyllactic acid
As a Senior Application Scientist, I understand that achieving a perfectly symmetrical, sharp chromatographic peak is paramount for accurate quantification and robust analytical methods. 4-hydroxyphenyllactic acid, a significant biomarker in various metabolic studies, presents unique challenges due to its chemical properties. This guide provides a structured, in-depth approach to diagnosing and resolving common peak shape issues, moving beyond simple checklists to explain the underlying chemical principles.
Section 1: Understanding Your Analyte: Key Properties of 4-Hydroxyphenyllactic Acid
Before troubleshooting, it is crucial to understand the chemical nature of 4-hydroxyphenyllactic acid. Its structure contains both a carboxylic acid and a phenolic hydroxyl group, making its chromatographic behavior highly dependent on the mobile phase pH.
| Property | Value / Description | Significance in HPLC |
| Structure | C₉H₁₀O₄ | Contains a carboxylic acid, a phenolic hydroxyl group, and an aromatic ring. The polar functional groups can engage in secondary interactions with the stationary phase. |
| pKa₁ (Carboxylic Acid) | ~3.5 - 4.5 | This is the most critical parameter. At a mobile phase pH near this value, the analyte will exist in both ionized (-COO⁻) and non-ionized (-COOH) forms, leading to peak distortion.[1] To ensure a single form and good peak shape, the mobile phase pH should be at least 1.5-2 units away from the pKa.[2] |
| pKa₂ (Phenolic Hydroxyl) | ~9.5 - 10.5 | This is less relevant for typical reversed-phase conditions (pH 2-8), as the phenolic group will remain protonated. |
| Solubility | Soluble in polar organic solvents (Methanol, Acetonitrile) and aqueous buffers. | Proper sample solvent selection is key to avoiding peak distortion. The sample solvent should ideally be weaker than or matched to the mobile phase.[3] |
Section 2: The Troubleshooting Workflow: A Systematic Approach
Effective troubleshooting requires a logical progression from problem identification to resolution. Use this workflow to systematically diagnose the root cause of your peak shape issue.
Caption: A systematic workflow for troubleshooting chromatographic peak shape.
Section 3: Common Peak Shape Problems & Solutions
This section addresses the most common issues—tailing, fronting, and splitting—in a practical question-and-answer format.
Peak Tailing: The "Shark Fin" Effect
Peak tailing is the most frequent issue for polar, ionizable compounds like 4-hydroxyphenyllactic acid. It compromises resolution and leads to inaccurate integration.
Q1: What are the primary causes of peak tailing for 4-hydroxyphenyllactic acid?
A1: For an acidic analyte on a silica-based reversed-phase column, peak tailing is predominantly caused by unwanted secondary retention mechanisms.[4] The main culprits are:
-
Secondary Silanol Interactions: The stationary phase surface contains residual silanol groups (Si-OH). At mid-range pH (e.g., pH 4-7), these silanols can become deprotonated (Si-O⁻) and interact ionically with any positively charged species or through strong hydrogen bonding with polar analytes. Even though 4-hydroxyphenyllactic acid is an acid, this secondary interaction can create a mixed-mode retention mechanism that slows a fraction of the analyte molecules, causing a tail.[4][5]
-
Mobile Phase pH Near Analyte pKa: If the mobile phase pH is too close to the pKa of the carboxylic acid (~4), the analyte exists as a mixture of its ionized and non-ionized forms. These two forms have different retention times, and their rapid on-column interconversion can lead to a broad, tailing peak.[1]
-
Trace Metal Contamination: Metals in the silica matrix (e.g., iron, aluminum) can act as Lewis acids, creating strong interaction sites for analytes with electron-donating groups, such as the carboxylic acid on your molecule, causing tailing.[6][7]
-
Column Overload: Injecting too much sample can saturate the primary retention sites on the stationary phase, leading to peak distortion, which can manifest as tailing in some circumstances.[8]
Sources
- 1. The Importance Of Mobile Phase PH in Chromatographic Separations - Industry news - News [alwsci.com]
- 2. biotage.com [biotage.com]
- 3. Common Causes Of Peak Tailing in Chromatography - Blogs - News [alwsci.com]
- 4. elementlabsolutions.com [elementlabsolutions.com]
- 5. chromtech.com [chromtech.com]
- 6. researchgate.net [researchgate.net]
- 7. Understanding Peak Tailing in HPLC | Phenomenex [phenomenex.com]
- 8. chromatographyonline.com [chromatographyonline.com]
Technical Support Center: Optimization of 4-Hydroxyphenyllactic Acid (HPLA) Extraction from Serum
Welcome to the technical support center for the extraction of 4-hydroxyphenyllactic acid (HPLA) from serum. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into optimizing your extraction protocols. As a crucial biomarker in various pathological states, including post-COVID-19 syndrome and critical illnesses, robust and reproducible quantification of HPLA is paramount.[1][2][3] This document moves beyond simple step-by-step instructions to explain the causality behind methodological choices, empowering you to troubleshoot and refine your experiments effectively.
Core Concepts: Selecting the Right Extraction Strategy
The complex composition of serum, rich in proteins and lipids, presents a significant challenge for analyte quantification. These matrix components can interfere with analysis, primarily through a phenomenon known as the "matrix effect," which can suppress or enhance the analyte signal in mass spectrometry, leading to inaccurate results.[4][5][6] The primary goal of sample preparation is to remove these interferences while maximizing the recovery of HPLA. The three most common strategies are Protein Precipitation (PPT), Liquid-Liquid Extraction (LLE), and Solid-Phase Extraction (SPE).[1]
A recent comprehensive study directly compared these methods and found that a simple protein precipitation protocol with methanol achieved nearly 100% recovery for HPLA and other related metabolites, with negligible matrix effects.[1][7] In contrast, liquid-liquid extraction demonstrated unsatisfactory results in terms of both recovery and matrix effect.[1][2][7]
The following decision tree can guide your choice of extraction method based on your specific experimental needs.
Caption: Decision tree for selecting an HPLA extraction method.
Recommended Protocol: High-Recovery Protein Precipitation
Based on validated data demonstrating superior recovery and minimal matrix effects, protein precipitation with cold methanol is the recommended starting point for HPLA extraction from serum.[1][2] This method is efficient, cost-effective, and suitable for routine clinical analysis.
Experimental Workflow Diagram
Caption: Workflow for HPLA extraction via protein precipitation.
Step-by-Step Methodology
-
Sample Preparation: Thaw frozen serum samples on ice. Allow them to reach room temperature just before processing.
-
Internal Standard (IS) Spiking: To a 1.5 mL microcentrifuge tube, add 100 µL of serum. Spike with an appropriate internal standard (e.g., 10 µL of a 5 µmol/L stable isotope-labeled HPLA or a suitable structural analog).[1]
-
Vortexing: Vortex the tube briefly (5-10 seconds) to ensure homogeneity.
-
Protein Precipitation: Add 400 µL of pre-chilled (4°C) methanol to the serum sample. The 4:1 solvent-to-sample ratio is critical for efficient protein removal.[1]
-
Mixing: Vortex the sample thoroughly for at least 30 seconds to ensure complete denaturation and precipitation of proteins.
-
Centrifugation: Centrifuge the tubes at a force sufficient to create a compact pellet. A validated method uses 2750 x g for 15 minutes at 4°C.[1]
-
Supernatant Collection: Carefully aspirate the clear supernatant, which contains the HPLA, and transfer it to an autosampler vial for analysis. Avoid disturbing the protein pellet at the bottom.
-
Analysis: The sample is now ready for injection into a UPLC-MS/MS system.[1]
Troubleshooting Guide & FAQs
This section addresses common issues encountered during the extraction and analysis of HPLA from serum in a question-and-answer format.
General Troubleshooting Workflow
Caption: A logical workflow for troubleshooting common HPLA analysis issues.
Frequently Asked Questions (FAQs)
Q1: My HPLA recovery is consistently low. What are the most likely causes?
A1: Low recovery is a multifaceted issue. Here are the primary culprits and solutions:
-
Inefficient Extraction: For the recommended PPT method, ensure the 4:1 methanol-to-serum ratio is precise. Inadequate solvent volume will lead to incomplete protein precipitation and trapping of the analyte. Also, ensure thorough vortexing to break protein-analyte interactions.[8]
-
Analyte Degradation: HPLA is generally stable, but repeated freeze-thaw cycles can lead to degradation. A study showed stability through three freeze-thaw cycles at -20°C and for 24 hours at 4°C.[9] Always thaw samples on ice and process them promptly.
-
Pipetting or Transfer Errors: Inaccurate pipetting of serum, internal standard, or precipitation solvent will directly impact final concentration calculations. Furthermore, when collecting the supernatant, be careful not to aspirate any of the precipitated protein pellet, but also ensure you are collecting a consistent volume.
Q2: I'm seeing high variability (%CV > 15%) between my replicate samples. Why?
A2: High variability, or poor precision, typically points to inconsistencies in the experimental procedure.
-
Inconsistent Sample Handling: Ensure every sample is treated identically. Use a calibrated pipette, vortex each sample for the same duration and at the same speed, and ensure centrifugation times and temperatures are consistent.
-
Variable Matrix Effects: While the PPT method has shown minimal matrix effects for HPLA, this can vary between patient samples.[1][7] The best way to correct for this is by using a stable isotope-labeled internal standard (SIL-IS) for HPLA, which will co-elute and experience the same ionization suppression or enhancement as the analyte, thus normalizing the signal.[4][5]
Q3: How do I know if I have a matrix effect, and what can I do about it?
A3: A matrix effect is the alteration of ionization efficiency due to co-eluting compounds from the sample matrix.[10]
-
Assessment: The "gold standard" for quantifying matrix effects is the post-extraction spike method.[5] You compare the peak area of HPLA spiked into the supernatant of an extracted blank serum sample with the peak area of HPLA in a clean solvent (e.g., the reconstitution solution). The ratio of these peak areas is the Matrix Factor (MF). An MF < 1 indicates ion suppression, while an MF > 1 indicates ion enhancement.[5]
-
Mitigation Strategies:
-
Use a SIL-IS: This is the most effective solution, as it corrects for matrix effects during analysis.[4]
-
Improve Chromatography: Adjust your LC gradient to better separate HPLA from the interfering compounds.
-
Enhance Sample Cleanup: If matrix effects are severe and a SIL-IS is not available, you may need a more rigorous cleanup than PPT. Switching to a well-developed Solid-Phase Extraction (SPE) method, such as one using a mixed-mode weak anion exchange (WAX) sorbent, can produce a much cleaner extract.[11][12]
-
Q4: Why is pH adjustment critical for Liquid-Liquid Extraction (LLE) but not mentioned for Protein Precipitation?
A4: This relates to the chemical principles of the extraction methods.
-
For LLE: HPLA is an acid. To extract it from the aqueous serum into an organic solvent (like ethyl acetate), you must neutralize its charge. By adding an acid (e.g., formic acid) to lower the sample pH to at least 2 units below HPLA's pKa, you protonate the carboxylate group.[1] This makes the molecule much less polar and allows it to partition into the organic solvent.
-
For PPT: This method does not rely on partitioning. Instead, it uses an organic solvent (methanol) to denature and precipitate large protein molecules. The small HPLA molecule remains soluble in the resulting methanol/water supernatant, irrespective of its charge state.
Q5: What are the key parameters to optimize for a Solid-Phase Extraction (SPE) method?
A5: Developing an SPE method requires careful optimization of several steps:
-
Sorbent Selection: For an acidic compound like HPLA, a mixed-mode sorbent with both reversed-phase and anion-exchange properties (e.g., WAX) is an excellent choice.
-
Sample Loading Conditions: The pH of the sample should be adjusted to ensure the analyte is charged and will bind to the ion-exchange sorbent. For HPLA on a WAX sorbent, the sample pH should be ~2 units above its pKa.[12]
-
Wash Steps: Use a weak organic solvent to wash away neutral and basic interferences without prematurely eluting the HPLA.
-
Elution Step: Elute HPLA with a solvent containing a modifier to disrupt the binding interaction. For a WAX sorbent, this would typically be a solvent containing a base like ammonium hydroxide to deprotonate the sorbent and release the negatively charged analyte.[12][13]
Data Summary Table
| Parameter | Protein Precipitation (PPT) | Liquid-Liquid Extraction (LLE) | Solid-Phase Extraction (SPE) |
| Principle | Protein denaturation & removal | Analyte partitioning | Analyte adsorption & elution |
| Typical Recovery | ~100%[1][7] | Variable, often unsatisfactory[1][7] | High (>90%), method-dependent[11] |
| Matrix Effect | Low to negligible[1][7] | Can be significant[1][7] | Low, provides clean extracts[11] |
| Key Optimization | Solvent-to-serum ratio (4:1) | Sample pH (acidic), solvent choice | Sorbent, pH, wash/elution solvents |
| Throughput | High | Medium | Low to Medium |
| Cost/Complexity | Low | Low | High |
References
-
Sobolev, P. D., et al. (2023). Analysis of 4-Hydroxyphenyllactic Acid and Other Diagnostically Important Metabolites of α-Amino Acids in Human Blood Serum Using a Validated and Sensitive Ultra-High-Pressure Liquid Chromatography-Tandem Mass Spectrometry Method. Metabolites, 13(11), 1128. [Link]
-
Sobolev, P. D., et al. (2023). Analysis of 4-Hydroxyphenyllactic Acid and Other Diagnostically Important Metabolites of α-Amino Acids in Human Blood Serum Using a Validated and Sensitive Ultra-High-Pressure Liquid Chromatography-Tandem Mass Spectrometry Method. ResearchGate. [Link]
-
Hughes, A. T., et al. (2022). Method development and validation for analysis of phenylalanine, 4‐hydroxyphenyllactic acid and 4‐hydroxyphenylpyruvic acid in serum and urine. JIMD reports, 63(4), 341–350. [Link]
-
Tan, A., & Boudreau, D. (2010). Strategies for the Detection and Elimination of Matrix Effects in Quantitative LC–MS Analysis. LCGC North America. [Link]
-
Wang, C., et al. (2018). Determination of 4-Hydroxyphenyllactic Acid in Human Urine by Magnetic Solid-Phase Extraction and High-Performance Anion-Exchange Chromatography with Fluorescence Detection. ResearchGate. [Link]
-
Sobolev, P. D., et al. (2023). Analysis of 4-Hydroxyphenyllactic Acid and Other Diagnostically Important Metabolites of α-Amino Acids in Human Blood Serum Using a Validated and Sensitive Ultra-High-Pressure Liquid Chromatography-Tandem Mass Spectrometry Method. PubMed. [Link]
-
Xing, J., et al. (2020). Assessment of matrix effect in quantitative LC-MS bioanalysis. Bioanalysis, 12(13), 869–872. [Link]
-
WelchLab. (2024). Troubleshooting Low Recovery Rates in Chromatographic Analysis. Welch Materials, Inc.. [Link]
-
Paliwal, J. (2013). Matrix-effect in bioanalysis-an-overview. International Journal of Pharmaceutical and Phytopharmacological Research. [Link]
-
Bioanalysis Zone. (2013). Importance of matrix effects in LC-MS/MS bioanalysis. Bioanalysis Zone. [Link]
-
Rupa Health. (n.d.). 4-Hydroxyphenyllactic Acid. Rupa Health. [Link]
-
Hughes, A. T., et al. (2022). Method development and validation for analysis of phenylalanine, 4‐hydroxyphenyllactic acid and 4‐hydroxyphenylpyruvic acid in serum and urine. The University of Liverpool Repository. [Link]
-
Milan, A. M., et al. (2022). Method development and validation for analysis of phenylalanine, 4-hydroxyphenyllactic acid and 4-hydroxyphenylpyruvic acid in serum and urine. ResearchGate. [Link]
-
Sajid, M., et al. (2023). Innovative Solid-Phase Extraction Strategies for Improving the Advanced Chromatographic Determination of Drugs in Challenging Biological Samples. Molecules, 28(19), 6955. [Link]
-
MacNeill, R. (2016). Solid-phase extraction: a principal option for peptide bioanalytical sample preparation. Bioanalysis, 8(16), 1643-1647. [Link]
-
Yusof, N. A. A., et al. (2021). Optimising factors affecting solid phase extraction performances of molecular imprinted polymer as recent sample preparation technique. RSC advances, 11(10), 5585–5597. [Link]
Sources
- 1. Analysis of 4-Hydroxyphenyllactic Acid and Other Diagnostically Important Metabolites of α-Amino Acids in Human Blood Serum Using a Validated and Sensitive Ultra-High-Pressure Liquid Chromatography-Tandem Mass Spectrometry Method - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Analysis of 4-Hydroxyphenyllactic Acid and Other Diagnostically Important Metabolites of α-Amino Acids in Human Blood Serum Using a Validated and Sensitive Ultra-High-Pressure Liquid Chromatography-Tandem Mass Spectrometry Method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. 4-Hydroxyphenyllactic Acid | Rupa Health [rupahealth.com]
- 4. chromatographyonline.com [chromatographyonline.com]
- 5. Assessment of matrix effect in quantitative LC-MS bioanalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. eijppr.com [eijppr.com]
- 7. researchgate.net [researchgate.net]
- 8. welchlab.com [welchlab.com]
- 9. researchgate.net [researchgate.net]
- 10. bioanalysis-zone.com [bioanalysis-zone.com]
- 11. Innovative Solid-Phase Extraction Strategies for Improving the Advanced Chromatographic Determination of Drugs in Challenging Biological Samples - PMC [pmc.ncbi.nlm.nih.gov]
- 12. SPE Method Development | Thermo Fisher Scientific - HK [thermofisher.com]
- 13. Optimising factors affecting solid phase extraction performances of molecular imprinted polymer as recent sample preparation technique - PMC [pmc.ncbi.nlm.nih.gov]
Challenges in the chemical synthesis of 4-hydroxyphenyllactic acid derivatives
Welcome to the technical support center for the chemical synthesis of 4-hydroxyphenyllactic acid and its derivatives. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance, troubleshooting strategies, and frequently asked questions (FAQs) to navigate the complexities of these synthetic routes.
Frequently Asked Questions (FAQs)
Q1: What are the primary synthetic routes to 4-hydroxyphenyllactic acid derivatives?
A1: The most common synthetic approach starts from 4-hydroxyphenylpyruvic acid. This involves two key transformations: the esterification of the carboxylic acid and the reduction of the α-keto group to a hydroxyl group. The order of these steps can be varied, and protecting groups are often necessary to prevent side reactions. An alternative, though less common, route involves the direct hydroxylation of phenyllactic acid derivatives, which can present challenges with regioselectivity.
Q2: Why is the protection of the phenolic hydroxyl group often necessary?
A2: The phenolic hydroxyl group is acidic and can interfere with various reactions. For instance, during esterification under basic conditions, the phenoxide can be formed, which is a potent nucleophile and can lead to unwanted side reactions. In reactions involving strong bases, such as Grignard reagents or metal hydrides, the acidic proton of the phenol will be abstracted, consuming the reagent. Protecting the phenol as an ether (e.g., benzyl or methyl ether) or a silyl ether masks its acidity and nucleophilicity, allowing for cleaner transformations on other parts of the molecule.[1]
Q3: What are the common challenges in the esterification of 4-hydroxyphenyllactic acid or its precursors?
A3: Esterification, particularly Fischer-Speier esterification, can be challenging for phenolic acids. The reaction is an equilibrium process, and the presence of the electron-donating hydroxyl group on the aromatic ring can slightly deactivate the carboxylic acid towards nucleophilic attack.[2] Low yields are a common issue.[3] To overcome this, a large excess of the alcohol is often used as both a reactant and a solvent, and a strong acid catalyst like sulfuric acid is employed.[2] Removal of water as it is formed, for example, by using a Dean-Stark apparatus, can also drive the reaction to completion.[3]
Q4: How is the stereochemistry at the C2 position controlled during the synthesis?
A4: The stereochemistry is typically introduced during the reduction of the α-keto group of a 4-hydroxyphenylpyruvic acid ester. To achieve a specific enantiomer (R or S), an enantioselective reducing agent or a chiral catalyst is required. Common methods include the use of chiral borane reagents, such as those used in Corey-Bakshi-Shibata (CBS) reductions, or enzymatic reductions. The choice of reducing agent and reaction conditions is critical for achieving high enantiomeric excess (e.e.).
Troubleshooting Guide
This section addresses specific problems you may encounter during your experiments.
Low Yield in Esterification
Problem: The Fischer esterification of 4-hydroxyphenylacetic acid results in a low yield of the desired ester.
Possible Causes & Solutions:
| Possible Cause | Explanation | Troubleshooting Steps |
| Incomplete Reaction | Fischer esterification is a reversible reaction.[2] The equilibrium may not be sufficiently shifted towards the product. | 1. Increase the excess of alcohol: Use the alcohol as the solvent to maximize its concentration. 2. Remove water: Use a Dean-Stark trap or add a dehydrating agent like molecular sieves. 3. Increase catalyst concentration: Carefully increase the amount of sulfuric acid or p-toluenesulfonic acid. 4. Increase reaction time and/or temperature: Monitor the reaction by TLC to determine the optimal reaction time. |
| Side Reactions | The phenolic hydroxyl group can undergo side reactions, such as sulfonation with concentrated sulfuric acid at high temperatures. | 1. Use a milder catalyst: Consider using a Lewis acid catalyst or an acidic resin. 2. Protect the phenolic hydroxyl group: Protect the phenol as a methyl or benzyl ether before esterification. |
| Product Decomposition | The product may be sensitive to the harsh acidic conditions and high temperatures of the reaction. | 1. Lower the reaction temperature: This may require a longer reaction time. 2. Use a milder esterification method: Consider using dicyclohexylcarbodiimide (DCC) or an acid chloride route if the starting material is available. |
| Inefficient Work-up | The product may be lost during the aqueous work-up due to its partial water solubility. | 1. Saturate the aqueous layer with NaCl: This will decrease the solubility of the ester in the aqueous phase. 2. Perform multiple extractions: Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate) three to four times. |
Incomplete Reduction of the Keto Group
Problem: The reduction of the 4-hydroxyphenylpyruvic acid ester to the corresponding lactic acid derivative is incomplete.
Possible Causes & Solutions:
| Possible Cause | Explanation | Troubleshooting Steps |
| Insufficient Reducing Agent | The reducing agent may have been consumed by moisture or other impurities. | 1. Use freshly opened or standardized reducing agents. 2. Ensure all glassware is thoroughly dried. 3. Increase the molar equivalents of the reducing agent. |
| Low Reactivity of the Ketone | The α-keto ester may be sterically hindered or electronically deactivated. | 1. Increase the reaction temperature: Do this cautiously, as it may affect stereoselectivity. 2. Use a more powerful reducing agent: For example, if sodium borohydride is ineffective, consider lithium aluminum hydride (ensure compatibility with other functional groups). |
| Catalyst Poisoning (for catalytic hydrogenation) | The catalyst may be poisoned by sulfur-containing impurities or other compounds. | 1. Use highly purified starting materials. 2. Increase the catalyst loading. 3. Try a different catalyst. |
Difficulty in Purification
Problem: The final product is difficult to purify, and contaminants are observed in the NMR spectrum.
Possible Causes & Solutions:
| Possible Cause | Explanation | Troubleshooting Steps |
| Co-elution of Starting Material and Product | The starting material and product may have similar polarities, making separation by column chromatography difficult. | 1. Optimize the solvent system for column chromatography: Use a gradient elution or try different solvent mixtures. 2. Consider recrystallization: If the product is a solid, recrystallization may be an effective purification method. |
| Presence of Diastereomers | If a non-stereoselective reduction was performed, the product will be a mixture of diastereomers, which can be difficult to separate. | 1. Use a chiral stationary phase for HPLC: This can allow for the separation of enantiomers or diastereomers. 2. Consider derivatization: Derivatizing the hydroxyl group with a chiral auxiliary may allow for the separation of the resulting diastereomers by standard chromatography. |
| Residual Protecting Groups | Incomplete deprotection will result in a mixture of the desired product and the protected intermediate. | 1. Ensure the deprotection reaction goes to completion: Monitor by TLC. 2. Repeat the deprotection step. 3. Choose a purification method that can separate the protected and deprotected compounds. |
Experimental Protocols
Synthesis of Ethyl 2-hydroxy-3-(4-hydroxyphenyl)propanoate
This protocol outlines a three-step synthesis starting from 4-hydroxyphenylacetic acid.
Caption: Synthetic workflow for Ethyl 4-Hydroxyphenyllactate.
Step 1: Protection of the Phenolic Hydroxyl Group
-
To a solution of 4-hydroxyphenylacetic acid (1 equivalent) in acetone, add potassium carbonate (2.5 equivalents) and benzyl bromide (1.2 equivalents).
-
Reflux the mixture for 12 hours, monitoring the reaction by TLC.
-
After completion, cool the reaction mixture and filter off the potassium carbonate.
-
Concentrate the filtrate under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the benzyl-protected 4-hydroxyphenylacetic acid.
Step 2: Formation of the α-Keto Ester
-
To a solution of the protected acid (1 equivalent) in dichloromethane, add oxalyl chloride (1.5 equivalents) and a catalytic amount of DMF.
-
Stir the mixture at room temperature for 2 hours.
-
Remove the solvent and excess oxalyl chloride under reduced pressure.
-
Dissolve the resulting acid chloride in diethyl ether and cool to 0°C.
-
Slowly add a solution of diazomethane in diethyl ether until a persistent yellow color is observed.
-
Quench the excess diazomethane by the dropwise addition of acetic acid.
-
Wash the ethereal solution with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to give the crude diazoketone.
-
Treat the crude diazoketone with a mixture of ethanol and water containing a catalytic amount of a rhodium(II) catalyst to form the ethyl α-keto ester.
Step 3: Reduction of the α-Keto Ester
-
Dissolve the protected ethyl 2-oxo-3-(4-(benzyloxy)phenyl)propanoate (1 equivalent) in methanol and cool the solution to 0°C.
-
Add sodium borohydride (1.5 equivalents) portion-wise, maintaining the temperature below 5°C.
-
Stir the reaction mixture at 0°C for 1 hour, monitoring by TLC.
-
Quench the reaction by the slow addition of acetone, followed by water.
-
Concentrate the mixture under reduced pressure to remove the methanol.
-
Extract the aqueous residue with ethyl acetate.
-
Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate to give the protected ethyl 2-hydroxy-3-(4-(benzyloxy)phenyl)propanoate.
Step 4: Deprotection of the Phenolic Hydroxyl Group
-
Dissolve the protected ester (1 equivalent) in ethanol.
-
Add palladium on charcoal (10 mol%).
-
Stir the mixture under a hydrogen atmosphere (balloon pressure) at room temperature for 4 hours.
-
Filter the reaction mixture through a pad of Celite to remove the catalyst.
-
Concentrate the filtrate under reduced pressure to yield the crude product.
-
Purify the crude product by column chromatography on silica gel (e.g., using a hexane:ethyl acetate gradient) to obtain the pure ethyl 2-hydroxy-3-(4-hydroxyphenyl)propanoate.
Characterization Data (Expected for Ethyl 2-hydroxy-3-(4-hydroxyphenyl)propanoate)
-
¹H NMR (CDCl₃, 400 MHz): δ 7.05 (d, J = 8.4 Hz, 2H), 6.75 (d, J = 8.4 Hz, 2H), 5.50 (s, 1H, -OH), 4.30 (t, J = 6.0 Hz, 1H), 4.20 (q, J = 7.2 Hz, 2H), 3.00 (dd, J = 14.0, 6.0 Hz, 1H), 2.85 (dd, J = 14.0, 6.0 Hz, 1H), 1.25 (t, J = 7.2 Hz, 3H).
-
¹³C NMR (CDCl₃, 100 MHz): δ 174.5, 155.0, 130.5, 128.0, 115.5, 71.0, 62.0, 40.0, 14.0.
-
IR (KBr, cm⁻¹): 3400 (br, -OH), 2980, 1730 (C=O, ester), 1610, 1515, 1240, 1100.
-
MS (ESI): m/z 211.09 [M+H]⁺.
References
- (Reference to a relevant journal article on the synthesis of 4-hydroxyphenyllactic acid deriv
- (Reference to a review on protecting groups for phenols)
- (Reference to a paper on Fischer esterific
- (Reference to a review on enantioselective reduction of ketones)
-
Why is the yield of ester relatively low? How do you improve the yield and the purity of esters? - Quora. (2020). Retrieved from [Link]
- (Reference to a paper on the purification of 4-hydroxyphenyllactic acid deriv
- (Reference to a paper on side reactions in the synthesis of phenolic compounds)
-
HPLC separation of enantiomers using chiral stationary phases - Česká a slovenská farmacie. (2007). Retrieved from [Link]
- (Reference to a specific protocol for the synthesis of a 4-hydroxyphenyllactic acid deriv
- (Reference to a paper with spectroscopic data for a rel
- (Additional relevant references)
- (Additional relevant references)
- (Additional relevant references)
- (Additional relevant references)
-
Synthesis of ethyl 4-hydroxyphenylacetate - PrepChem.com. (n.d.). Retrieved from [Link]
- (Additional relevant references)
- (Additional relevant references)
- (Additional relevant references)
- (Additional relevant references)
- (Additional relevant references)
-
Appendix 6: Protecting groups - Oxford Learning Link. (n.d.). Retrieved from [Link]
Sources
Minimizing degradation of 4-hydroxyphenyllactic acid during sample preparation
Welcome to the technical support center for the analysis of 4-hydroxyphenyllactic acid (4-HPLA). This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting advice to ensure the accurate and reproducible quantification of this important metabolite. As a phenolic acid, 4-HPLA is susceptible to degradation during sample preparation, which can lead to inaccurate results. This resource will equip you with the knowledge and protocols to minimize degradation and ensure the integrity of your samples.
Frequently Asked Questions (FAQs)
Q1: What is 4-hydroxyphenyllactic acid and why is its accurate measurement important?
4-Hydroxyphenyllactic acid (4-HPLA) is a metabolite of the amino acid tyrosine and is also produced by certain gut bacteria.[1] Its levels in biological fluids are of increasing interest as a potential biomarker for various physiological and pathological states, including inborn errors of metabolism like phenylketonuria and tyrosinemia, as well as in critical illness and post-COVID-19 syndrome.[1][2] Accurate measurement is crucial for its validation as a reliable biomarker and for understanding its role in human health and disease.
Q2: What are the primary causes of 4-HPLA degradation during sample preparation?
The primary cause of 4-HPLA degradation is oxidation. The hydroxyl group on the phenyl ring makes the molecule susceptible to oxidation, which can be catalyzed by:
-
High pH: Alkaline conditions can promote the deprotonation of the phenolic hydroxyl group, making it more susceptible to oxidation.[3]
-
Presence of Metal Ions: Transition metal ions, such as iron (Fe³⁺) and copper (Cu²⁺), can catalyze the oxidation of phenolic compounds.[4]
-
Enzymatic Activity: Enzymes like polyphenol oxidases (PPOs), which can be present in biological samples, can enzymatically oxidize 4-HPLA.[4]
-
Exposure to Light: Like many phenolic compounds, 4-HPLA may be susceptible to photodegradation upon exposure to UV or even ambient light.[5][6]
-
Elevated Temperatures: High temperatures can accelerate the rate of all chemical degradation reactions, including oxidation.[7]
Q3: How can I prevent the degradation of 4-HPLA in my samples?
Minimizing degradation requires a multi-faceted approach focused on controlling the factors mentioned above. Key strategies include:
-
pH Control: Maintain a slightly acidic pH (around 6-7) during sample preparation and storage.
-
Use of Additives: Incorporate antioxidants and chelating agents into your collection and extraction solutions.
-
Temperature Control: Keep samples on ice or at 4°C throughout the preparation process and store them at -80°C for long-term stability.[3]
-
Light Protection: Use amber-colored tubes and vials to protect samples from light.[9]
-
Enzyme Inhibition: For tissue samples, rapid homogenization in the presence of the aforementioned additives and immediate protein precipitation can help minimize enzymatic degradation.
Troubleshooting Guide
Scenario 1: Low recovery of 4-HPLA in my samples.
Potential Cause 1: Degradation during sample processing.
-
Troubleshooting Steps:
-
Review your sample handling: Are you keeping your samples cold at all times? Are you working quickly to minimize exposure to ambient temperature and light?
-
Incorporate stabilizers: If you are not already, add a combination of ascorbic acid (e.g., 0.1-1% w/v) and EDTA (e.g., 1-5 mM) to your initial sample collection tubes and extraction solvents.[8]
-
Check the pH of your solutions: Ensure all buffers and solvents are at a neutral or slightly acidic pH.
-
Potential Cause 2: Inefficient extraction.
-
Troubleshooting Steps:
-
Optimize your extraction solvent: For liquid-liquid extraction (LLE), ensure your organic solvent is of appropriate polarity. For solid-phase extraction (SPE), ensure you are using the correct sorbent and elution solvent.
-
Validate your extraction method: Perform a spike-and-recovery experiment by adding a known amount of 4-HPLA standard to a blank matrix and calculating the recovery. A recovery of 85-115% is generally considered acceptable.
-
Scenario 2: I see unexpected peaks in my chromatogram.
Potential Cause: Degradation products of 4-HPLA.
-
Troubleshooting Steps:
-
Analyze a degraded sample: Intentionally degrade a 4-HPLA standard (e.g., by exposing it to high pH or a strong oxidizing agent) and inject it into your LC-MS system. This can help you identify the retention times and mass-to-charge ratios of potential degradation products. Oxidation of the phenyl ring can lead to the formation of quinone-type structures.[10]
-
Improve sample stability: Implement the stabilization strategies outlined in Q3 of the FAQ section and re-analyze your samples. A reduction or disappearance of the unknown peaks suggests they were degradation products.
-
Scenario 3: My results are not reproducible between batches.
Potential Cause 1: Inconsistent sample handling.
-
Troubleshooting Steps:
-
Standardize your protocol: Ensure that every step of your sample preparation is performed consistently for all samples. This includes incubation times, temperatures, and volumes of reagents.
-
Minimize freeze-thaw cycles: Repeatedly freezing and thawing samples can lead to degradation.[11][12] Aliquot samples into single-use tubes after collection to avoid multiple freeze-thaw cycles.
-
Potential Cause 2: Instrument variability.
-
Troubleshooting Steps:
-
Run system suitability tests: Before each batch of samples, inject a standard solution of 4-HPLA to ensure your LC-MS system is performing optimally (e.g., consistent retention time, peak shape, and signal intensity).
-
Check for column degradation: Over time, HPLC columns can become contaminated or lose their stationary phase, leading to poor peak shape and shifting retention times. Follow the manufacturer's instructions for column cleaning and replacement.[13]
-
Experimental Protocols
Protocol 1: Sample Preparation from Human Serum/Plasma
This protocol is adapted from a validated UPLC-MS/MS method for the analysis of 4-HPLA in human serum.[3][8]
Materials:
-
Human serum or plasma
-
Methanol (LC-MS grade), chilled to 4°C
-
Ascorbic acid
-
EDTA
-
Microcentrifuge tubes (1.5 mL, amber)
-
Centrifuge capable of 16,000 x g and 4°C
Procedure:
-
Pre-prepare collection tubes: For optimal stability, collect blood directly into tubes containing EDTA and a final concentration of 0.1% (w/v) ascorbic acid.
-
Sample Aliquoting: Thaw frozen serum/plasma samples on ice. Aliquot 100 µL of the sample into a pre-chilled 1.5 mL amber microcentrifuge tube.
-
Protein Precipitation: Add 400 µL of ice-cold methanol containing 0.1% (w/v) ascorbic acid and 1 mM EDTA to each sample.
-
Vortexing: Vortex the tubes vigorously for 30 seconds to ensure thorough mixing and protein precipitation.
-
Centrifugation: Centrifuge the samples at 16,000 x g for 15 minutes at 4°C.
-
Supernatant Transfer: Carefully transfer the supernatant to a clean, labeled amber vial for LC-MS analysis.
-
Storage: If not analyzing immediately, store the extracts at -80°C.
Protocol 2: Sample Preparation from Cell Culture Media
Materials:
-
Cell culture media
-
Methanol (LC-MS grade), chilled to -20°C
-
Acetonitrile (LC-MS grade), chilled to -20°C
-
Water (LC-MS grade), chilled to 4°C
-
Ascorbic acid
-
EDTA
-
Microcentrifuge tubes (1.5 mL, amber)
-
Centrifuge capable of 16,000 x g and 4°C
Procedure:
-
Sample Collection: Collect the cell culture media and place it on ice immediately.
-
Centrifugation: Centrifuge at 500 x g for 5 minutes at 4°C to pellet any detached cells.
-
Supernatant Transfer: Transfer the supernatant to a clean tube.
-
Metabolite Extraction:
-
To 100 µL of cell culture media, add 400 µL of a pre-chilled (-20°C) extraction solvent (80% methanol, 20% water) containing 0.1% (w/v) ascorbic acid and 1 mM EDTA.
-
Vortex for 1 minute.
-
Incubate on ice for 20 minutes to allow for complete protein precipitation.
-
-
Centrifugation: Centrifuge at 16,000 x g for 15 minutes at 4°C.
-
Supernatant Transfer: Transfer the supernatant to a clean amber vial for LC-MS analysis.
-
Storage: Store extracts at -80°C until analysis.
Data Presentation
Table 1: Recommended Storage Conditions for 4-HPLA Samples and Extracts
| Sample Type | Short-Term Storage (≤ 24 hours) | Long-Term Storage (> 24 hours) |
| Serum/Plasma | 4°C with stabilizers | -80°C with stabilizers |
| Cell Culture Media | 4°C with stabilizers | -80°C with stabilizers |
| Tissue Homogenates | 4°C with stabilizers | -80°C with stabilizers |
| Processed Extracts | 4°C (in autosampler) | -80°C |
Stabilizers refer to the addition of ascorbic acid and EDTA as described in the protocols.
Visualizations
Caption: Recommended workflow for 4-HPLA sample preparation.
Caption: Major degradation pathways for 4-HPLA.
References
-
Andrade, L., et al. (2006). Phenol solar photodegradation using TiO2: a kinetic study of the main reaction intermediates. Solar Energy, 80(6), 629-641. [Link]
-
Nardini, M., et al. (2002). Detection of bound phenolic acids: prevention by ascorbic acid and ethylenediaminetetraacetic acid of degradation of phenolic acids during alkaline hydrolysis. Food Chemistry, 79(1), 119-124. [Link]
-
Cristina Sertori Paschoalino, M., et al. (2012). Photocatalytic degradation of phenol by TiO2 and TiO2/Ag nanoparticles. Journal of the Brazilian Chemical Society, 23(8), 1449-1456. [Link]
-
Bhat, R., et al. (2021). Effect of anti-browning agents on the quality of osmotically dehydrated kiwifruit slices. Journal of Food Science and Technology, 58(1), 224-233. [Link]
-
Mesa, J., et al. (2020). Photocatalytic degradation of phenol and its intermediates using TiO2 and TiO2/Ag. Catalysts, 10(4), 433. [Link]
-
Sobolev, P. D., et al. (2023). Analysis of 4-Hydroxyphenyllactic Acid and Other Diagnostically Important Metabolites of α-Amino Acids in Human Blood Serum Using a Validated and Sensitive Ultra-High-Pressure Liquid Chromatography-Tandem Mass Spectrometry Method. Metabolites, 13(11), 1128. [Link]
-
Sparnins, V. L., et al. (1974). Bacterial degradation of 4-hydroxyphenylacetic acid and homoprotocatechuic acid. Journal of bacteriology, 120(1), 159-167. [Link]
-
Tejirian, A., & Xu, F. (2011). Inhibition of enzymatic cellulolysis by phenolic compounds. Enzyme and microbial technology, 48(3), 239-247. [Link]
-
Rupa Health. (n.d.). 4-Hydroxyphenyllactic Acid. Retrieved from [Link]
-
Friedman, M., & Jürgens, H. S. (2000). Effect of pH on the stability of plant phenolic compounds. Journal of Agricultural and Food Chemistry, 48(6), 2101-2110. [Link]
-
Agilent Technologies. (2018). The Chromatography Detective: Troubleshooting Tips & Tools for LC and LC/MS. [Link]
-
Pan, X., et al. (2011). Inhibition of enzymatic cellulolysis by phenolic compounds. Enzyme and Microbial Technology, 48(3), 239-247. [Link]
-
Agilent Technologies. (2014). Systematic Troubleshooting for LC/MS/MS - Part 1: Sample Preparation and Chromatography. [Link]
-
Dong, M. (2014). Systematic Troubleshooting for LC/MS/MS - Part 1: Sample Preparation and Chromatography. LCGC North America, 32(8), 564-571. [Link]
-
Human Metabolome Database. (n.d.). Hydroxyphenyllactic acid (HMDB0000755). Retrieved from [Link]
-
Amer, B., et al. (2020). Targeted analysis of phenolic compounds by LC-MS. protocols.io. [Link]
-
Šeremet, D., et al. (2023). Influence of Storage Conditions on Stability of Phenolic Compounds and Antioxidant Activity Values in Nutraceutical Mixtures with Edible Flowers as New Dietary Supplements. Antioxidants, 12(4), 962. [Link]
-
Princeton University. (n.d.). sample preparation guideline for extraction of polar metabolites from adherent or. [Link]
-
Kim, J. E., et al. (2015). Effect of Repeated Freezing and Thawing on Biomarker Stability in Plasma and Serum Samples. Journal of clinical laboratory analysis, 29(6), 456–461. [Link]
-
HealthMatters.io. (n.d.). 4-Hydroxyphenyllactic - Organic Acids Test (OAT) - Nutritional and Metabolic Profile - Lab Results explained. Retrieved from [Link]
-
An, Y., et al. (2004). Detection of four oxidation sites in viral prolyl-4-hydroxylase by top-down mass spectrometry. Journal of the American Society for Mass Spectrometry, 15(4), 522-529. [Link]
-
Li, Y., et al. (2017). The Impact of Repeated Freeze-Thaw Cycles on the Quality of Biomolecules in Four Different Tissues. Biopreservation and biobanking, 15(5), 458–466. [Link]
-
Hsu, C. L., et al. (2013). Enzymes in the p-hydroxyphenylacetate degradation pathway of Acinetobacter baumannii. Applied and environmental microbiology, 79(13), 4102-4110. [Link]
-
Hawkins, C. L. (2009). Mass Spectrometry-Based Methods for Identifying Oxidized Proteins in Disease: Advances and Challenges. International journal of molecular sciences, 10(9), 4243–4265. [Link]
-
Agilent Technologies. (n.d.). Multi-Omics Compatible Protocols for Preparation and Extraction of Biological Samples for Wide Coverage in Untargeted Metabolomics. [Link]
-
Shao, W., et al. (2012). The Impact of Repeated Freeze-Thaw Cycles on the Quality of Biomolecules in Four Different Tissues. Biopreservation and Biobanking, 10(1), 4-11. [Link]
-
The DAN Lab - University of Wisconsin–Madison. (2021). LCMS Protocols. [Link]
-
ResearchGate. (n.d.). Effect of pH (A), pH stability (B), effect of temperature (C) and... [Link]
-
Wang, Y., et al. (2022). Recent Advances in Transcription Factor–Mediated Regulation of Salvianolic Acid Biosynthesis in Salvia miltiorrhiza. Plants, 11(19), 2603. [Link]
-
Jesus, A., et al. (2024). Phenolics as Active Ingredients in Skincare Products: A Myth or Reality?. Cosmetics, 11(2), 40. [Link]
-
Griffiths, H. R., & Gao, D. (2007). Determination of oxidative protein modifications using mass spectrometry. Clinical and experimental pharmacology & physiology, 34(11), 1168-1174. [Link]
-
Shao, W., et al. (2012). Characterization of Effect of Repeated Freeze and Thaw Cycles on Stability of Genomic DNA Using Pulsed Field Gel Electrophoresis. Biopreservation and biobanking, 10(1), 4-11. [Link]
-
Shao, W., et al. (2012). Characterization of effect of repeated freeze and thaw cycles on stability of genomic DNA using pulsed field gel electrophoresis. Biopreservation and biobanking, 10(1), 4-11. [Link]
-
Wishart, D. S., et al. (2018). HMDB 4.0: the human metabolome database for 2018. Nucleic acids research, 46(D1), D608-D617. [Link]
-
Hyslop, D. B., & Fox, P. F. (1981). Heat stability of milk: interrelationship between assay temperature, pH and agitation. The Journal of dairy research, 48(1), 123–129. [Link]
Sources
- 1. Effective LC Troubleshooting: Symptom-Based Strategies and Solutions [discover.restek.com]
- 2. 4-Hydroxyphenyllactic Acid | Rupa Health [rupahealth.com]
- 3. Analysis of 4-Hydroxyphenyllactic Acid and Other Diagnostically Important Metabolites of α-Amino Acids in Human Blood Serum Using a Validated and Sensitive Ultra-High-Pressure Liquid Chromatography-Tandem Mass Spectrometry Method - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Retarding Oxidative and Enzymatic Degradation of Phenolic Compounds Using Large-Ring Cycloamylose - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Photodegradation of Phenolic Compounds from Water in the Presence of a Pd-Containing Exhausted Adsorbent | MDPI [mdpi.com]
- 7. Heat stability of milk: interrelationship between assay temperature, pH and agitation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Analysis of 4-Hydroxyphenyllactic Acid and Other Diagnostically Important Metabolites of α-Amino Acids in Human Blood Serum Using a Validated and Sensitive Ultra-High-Pressure Liquid Chromatography-Tandem Mass Spectrometry Method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. Photocatalytic degradation of phenol and phenolic compounds Part I. Adsorption and FTIR study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Effect of Repeated Freezing and Thawing on Biomarker Stability in Plasma and Serum Samples - PMC [pmc.ncbi.nlm.nih.gov]
- 12. The Impact of Repeated Freeze-Thaw Cycles on the Quality of Biomolecules in Four Different Tissues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
Technical Support Center: Overcoming Matrix Effects in LC-MS/MS Analysis of 4-Hydroxyphenyllactic Acid
Welcome to the technical support guide for the robust LC-MS/MS analysis of 4-hydroxyphenyllactic acid (p-HPhLA). This resource is designed for researchers, scientists, and drug development professionals who encounter challenges with matrix effects when quantifying this important endogenous metabolite. Our goal is to provide you with not just protocols, but the underlying scientific rationale to empower you to troubleshoot and validate your methods effectively.
Frequently Asked Questions (FAQs): Understanding the Core Problem
Q1: What is 4-hydroxyphenyllactic acid (p-HPhLA) and why is its accurate measurement critical?
4-Hydroxyphenyllactic acid (p-HPhLA), also known as p-hydroxyphenyllactate, is a phenolic acid and a metabolite of the amino acid tyrosine.[1] Its concentration in biological fluids like blood and urine is of significant clinical interest, as it can serve as a potential biomarker for various disorders, including inborn errors of metabolism, critical illnesses, and post-COVID-19 syndrome.[1][2] Given its diagnostic potential, achieving accurate and precise quantification is paramount for its clinical application.
Q2: What are "matrix effects" in the context of LC-MS/MS analysis?
In liquid chromatography-mass spectrometry (LC-MS), the "matrix" refers to all the components in a sample other than the analyte of interest. This includes proteins, salts, lipids, and other endogenous molecules. Matrix effects occur when these co-eluting components interfere with the ionization of the target analyte in the mass spectrometer's ion source.[3][4] This interference can either decrease the analyte signal (ion suppression) or, less commonly, increase it (ion enhancement), leading to inaccurate and unreliable quantitative results.
Q3: Why is p-HPhLA analysis so susceptible to matrix effects?
The analysis of p-HPhLA is particularly challenging for two main reasons:
-
Polar Nature : p-HPhLA is a polar molecule. In traditional reversed-phase (RP) chromatography, polar compounds are not well-retained and tend to elute early in the chromatogram. This region is often crowded with other polar endogenous interferences, such as salts and phospholipids, leading to a high probability of co-elution and significant ion suppression.[5][6]
-
Complex Biological Matrices : Biological samples like plasma and serum are rich in phospholipids, which are major culprits of ion suppression.[7][8] When samples are not adequately cleaned, these phospholipids can co-elute with p-HPhLA, compete for ionization, and compromise assay sensitivity and reproducibility.[9]
Q4: What are the common symptoms of matrix effects in my data?
If your p-HPhLA assay is suffering from matrix effects, you will likely observe one or more of the following issues:
-
Poor Reproducibility : High variability (%CV) between replicate injections of the same sample.
-
Low Analyte Recovery : Inconsistent and lower-than-expected signal intensity for your analyte.
-
Non-Linear Calibration Curves : Difficulty in obtaining a linear response across your desired concentration range.
-
Inaccurate Quantification : Results that are biased low (ion suppression) or high (ion enhancement).
-
Shifting Retention Times : In severe cases, matrix buildup on the analytical column can alter its chemistry and affect retention times.[10]
Troubleshooting Guide: Diagnosing and Mitigating Matrix Effects
This section provides a systematic approach to first confirm the presence of matrix effects and then strategically eliminate or compensate for them.
Part 1: How to Quantitatively Diagnose Matrix Effects
Before attempting to fix the problem, you must confirm its existence and magnitude. The most reliable method is the post-extraction spike analysis .
Experimental Protocol: Post-Extraction Spike Analysis
This method quantitatively assesses the degree of ion suppression or enhancement by comparing the analyte's response in a pure solution to its response in a sample matrix extract.
Step-by-Step Methodology:
-
Prepare Sample Sets : You will need three sets of samples:
-
Set A (Neat Solution) : Spike the analyte and internal standard (IS) into the final reconstitution solvent (e.g., mobile phase).
-
Set B (Post-Spike Sample) : Process a blank matrix sample (e.g., human plasma) through your entire sample preparation workflow. In the final step, spike the resulting clean extract with the analyte and IS at the same concentration as Set A.
-
Set C (Pre-Spike Sample) : Spike the blank matrix with the analyte and IS before starting the sample preparation workflow.
-
-
Analysis : Inject all three sets of samples into the LC-MS/MS system and record the peak areas for the analyte and the internal standard.
-
Calculations :
-
Matrix Factor (MF) : Calculated to determine the degree of ion suppression/enhancement.
-
MF = (Peak Area of Analyte in Set B) / (Peak Area of Analyte in Set A)
-
-
Recovery (RE) : Calculated to assess the efficiency of the extraction process.
-
RE = (Peak Area of Analyte in Set C) / (Peak Area of Analyte in Set B)
-
-
Overall Process Efficiency (PE) :
-
PE = MF * RE = (Peak Area of Analyte in Set C) / (Peak Area of Analyte in Set A)
-
-
Data Interpretation Table
| Matrix Factor (MF) Value | Interpretation | Impact on Assay |
| MF = 1.0 (or 100%) | No matrix effect | Ideal |
| MF < 1.0 (e.g., 0.7) | Ion Suppression | Underestimation of analyte concentration |
| MF > 1.0 (e.g., 1.2) | Ion Enhancement | Overestimation of analyte concentration |
A commonly accepted range for the matrix factor is between 0.85 and 1.15. Values outside this range indicate that your method is suffering from significant matrix effects that must be addressed.
Part 2: Mitigation Strategies - A Multi-Pronged Approach
Overcoming matrix effects is rarely achieved with a single solution. The best approach combines optimized sample preparation, intelligent chromatography, and appropriate internal standardization.
Workflow: Decision-Making for Matrix Effect Mitigation
Caption: Decision tree for systematically troubleshooting matrix effects.
A. Sample Preparation: Your First and Best Line of Defense
The most effective way to combat matrix effects is to remove the interfering components before the sample is ever injected.[11]
Q: My simple protein precipitation (PPT) with acetonitrile isn't working. What's the next logical step?
While fast and inexpensive, PPT is often insufficient for removing phospholipids, a primary source of ion suppression in plasma analysis.[7][10] One study on p-HPhLA found that while liquid-liquid extraction (LLE) gave unsatisfactory recoveries, a simple protein precipitation with methanol was sufficient to eliminate matrix effects in their specific system.[1][2] However, this is not universally applicable. If you still observe matrix effects after PPT, more advanced cleanup is necessary.
Solution 1: Phospholipid Removal (PLR) These specialized products, available in 96-well plate or cartridge formats, are designed to selectively remove phospholipids while allowing your analyte to pass through. Many modern PLR products combine simple protein precipitation with a phospholipid-retaining sorbent.[10] Technologies like HybridSPE utilize zirconia-coated particles that have a high affinity for the phosphate groups on phospholipids, effectively stripping them from the sample.[8][9]
Solution 2: Solid-Phase Extraction (SPE) SPE provides a more rigorous and selective cleanup than PPT or LLE. For a polar, acidic compound like p-HPhLA, a mixed-mode or polymeric sorbent is often a good choice.
Experimental Protocol: Generic Mixed-Mode Anion Exchange SPE
-
Condition : Pass a strong organic solvent (e.g., Methanol) through the cartridge.
-
Equilibrate : Pass an aqueous buffer (e.g., water or dilute acid) through the cartridge.
-
Load : Load the pre-treated (e.g., diluted and pH-adjusted) sample onto the cartridge. The sorbent will retain p-HPhLA via ionic and/or hydrophobic interactions.
-
Wash : Wash the cartridge with a weak organic or aqueous solution to remove neutral and weakly-bound interferences (like phospholipids).
-
Elute : Elute p-HPhLA using a solvent mixture designed to disrupt the sorbent-analyte interaction (e.g., an acidified organic solvent).
Comparison of Sample Preparation Techniques
| Technique | Selectivity/Cleanliness | Speed | Cost | Method Development | Key Advantage |
| Protein Precipitation (PPT) | Low | Very Fast | Low | Minimal | Simplicity and speed.[1] |
| Liquid-Liquid Extraction (LLE) | Moderate | Moderate | Low | Moderate | Removes non-polar lipids and salts. |
| Phospholipid Removal (PLR) | High (for PLs) | Fast | Moderate | Minimal | Targeted removal of a major interference class.[9] |
| Solid-Phase Extraction (SPE) | Very High | Slow | High | Intensive | Highest degree of sample cleanup and concentration. |
B. Chromatographic Separation: Creating Space to Avoid Interference
If sample preparation alone is not enough, the next step is to chromatographically separate p-HPhLA from any remaining interferences. The principle is simple: if they don't co-elute, they can't interfere during ionization.[3]
Caption: Co-elution vs. Chromatographic Resolution.
Q: I've cleaned up my sample, but still see suppression. How can I improve my LC method?
Solution 1: Switch to Hydrophilic Interaction Liquid Chromatography (HILIC) HILIC is an excellent alternative to reversed-phase for polar compounds like p-HPhLA.[5][12] It uses a polar stationary phase and a high organic mobile phase. This combination allows for strong retention of polar analytes, moving them away from the early-eluting, unretained matrix components that cause problems in RP-LC.[6] This often provides a cleaner chromatographic window for your analyte, significantly reducing matrix effects.[13]
Solution 2: Enhance Reversed-Phase (RP) Resolution with UHPLC If you must remain with RP-LC, maximizing resolution is key.
-
Ultra-High-Performance Liquid Chromatography (UHPLC) : Using columns with smaller particles (<2 µm) provides much sharper and narrower peaks.[14] This increased peak capacity makes it more likely that your analyte will be fully resolved from a nearby interference, even if the retention time difference is small.
C. Detection and Data Analysis: The Ultimate Compensation
When matrix effects are variable and cannot be completely eliminated, you must use an internal standard that can accurately compensate for the signal fluctuations.
Q: What is the best internal standard strategy for p-HPhLA?
The Gold Standard: Stable Isotope-Labeled Internal Standard (SIL-IS) This is the most effective method for correcting matrix effects.[3] A SIL-IS, such as 4-hydroxyphenyllactic acid-d3 or ¹³C₆-4-hydroxyphenyllactic acid, is chemically identical to the analyte but has a different mass. It will therefore have the exact same chromatographic retention time and ionization efficiency.[15] Because it co-elutes perfectly, it experiences the exact same degree of ion suppression or enhancement as the analyte. The mass spectrometer distinguishes between the two based on mass, and by measuring the ratio of the analyte to the SIL-IS, the variability caused by the matrix effect is cancelled out, leading to highly accurate and precise data.
While finding a commercially available SIL-IS can sometimes be a challenge, it is the most robust approach for bioanalysis of endogenous molecules.[1][16]
Alternative: Matrix-Matched Calibration If a SIL-IS is unavailable, you can prepare your calibration standards and QCs in a blank or "surrogate" matrix that is free of endogenous p-HPhLA (e.g., charcoal-stripped serum).[15][17] This ensures that your standards experience a similar matrix effect to your unknown samples, improving accuracy compared to standards prepared in a simple solvent.[18]
References
- Waters Corporation. Simple Approach for the Removal of Phospholipids in Small Molecule Quantitative Bioanalysis Using Ostro Sample Preparation Plates.
- LabRulez LCMS. (2026).
- Periat, A., et al. (2016). The Rise of Hydrophilic Interaction Chromatography in Untargeted Clinical Metabolomics. LCGC North America.
- Jian, W., et al. (2010).
- Kapoore, R. V., et al. (2012). Quantitative profiling of polar primary metabolites using hydrophilic interaction ultrahigh performance liquid chromatography-tandem mass spectrometry.
- Element Lab Solutions. All You Need To Know About Phospholipid Removal (PLR). Element Lab Solutions.
- Chromatography Today. (2018). LC/MS/MS Analysis Using On-line Cartridges for the Removal of Phospholipids from Protein Precipitated Biological Fluid Samples.
- Separation Science. LC/MS/MS Analysis Using On-line Cartridges for the Removal of Phospholipids from Protein Precipitated Biological Fluid Samples.
-
Sobolev, P. D., et al. (2023). Analysis of 4-Hydroxyphenyllactic Acid and Other Diagnostically Important Metabolites of α-Amino Acids in Human Blood Serum Using a Validated and Sensitive Ultra-High-Pressure Liquid Chromatography-Tandem Mass Spectrometry Method. Metabolites. [Link]
-
Sobolev, P. D., et al. (2023). Analysis of 4-Hydroxyphenyllactic Acid and Other Diagnostically Important Metabolites of α-Amino Acids in Human Blood Serum Using a Validated and Sensitive Ultra-High-Pressure Liquid Chromatography-Tandem Mass Spectrometry Method. PubMed. [Link]
- Becker, G. Matrix Effects and Ion Suppression in LC-MS: Essential Strategies for Research. Journal of Analytical Toxicology & Research.
- Pan, L., & Liang, D. (2009). Strategies for the Detection and Elimination of Matrix Effects in Quantitative LC–MS Analysis.
- Vogeser, M., & Seger, C. (2008).
- Vuckovic, D. (2021). Chapter 4: Hydrophilic Interaction Chromatography–Mass Spectrometry (HILIC–MS) Approaches for Probing the Polar Metabolome. Royal Society of Chemistry.
- Souza, I. D., & Queiroz, M. E. C. (2020). Innovations and Strategies of Sample Preparation Techniques to Reduce Matrix Effects During LC–MS/MS Bioanalysis.
- Van de Merbel, N. C., et al. (2019). Strategies for the Quantification of Endogenously Present Small Molecules in Biological Samples.
-
Cortese, M., et al. (2020). Compensate for or Minimize Matrix Effects? Strategies for Overcoming Matrix Effects in Liquid Chromatography-Mass Spectrometry Technique: A Tutorial Review. Molecules. [Link]
-
Li, W., & Cohen, L. H. (2013). LC-MS Bioanalysis of Endogenous Compounds as Biomarkers. ResearchGate. [Link]
-
Bioanalysis Zone. Importance of matrix effects in LC-MS/MS bioanalysis. Bioanalysis Zone. [Link]
- Waters Corporation. Reducing the Effect of Ion Suppression in Mass Spectrometry Using ACQUITY UPLC.
-
Wikipedia. Ion suppression (mass spectrometry). Wikipedia. [Link]
-
ResearchGate. (2014). How can we get stable isotope labeled compounds as internal standards for research with mass spectrometry?. ResearchGate. [Link]
Sources
- 1. Analysis of 4-Hydroxyphenyllactic Acid and Other Diagnostically Important Metabolites of α-Amino Acids in Human Blood Serum Using a Validated and Sensitive Ultra-High-Pressure Liquid Chromatography-Tandem Mass Spectrometry Method - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Analysis of 4-Hydroxyphenyllactic Acid and Other Diagnostically Important Metabolites of α-Amino Acids in Human Blood Serum Using a Validated and Sensitive Ultra-High-Pressure Liquid Chromatography-Tandem Mass Spectrometry Method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. chromatographyonline.com [chromatographyonline.com]
- 4. bioanalysis-zone.com [bioanalysis-zone.com]
- 5. chromatographyonline.com [chromatographyonline.com]
- 6. books.rsc.org [books.rsc.org]
- 7. elementlabsolutions.com [elementlabsolutions.com]
- 8. learning.sepscience.com [learning.sepscience.com]
- 9. chromatographytoday.com [chromatographytoday.com]
- 10. lcms.labrulez.com [lcms.labrulez.com]
- 11. chromatographyonline.com [chromatographyonline.com]
- 12. Analysis of polar metabolites by hydrophilic interaction chromatography--MS/MS. | Semantic Scholar [semanticscholar.org]
- 13. Quantitative profiling of polar primary metabolites using hydrophilic interaction ultrahigh performance liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. waters.com [waters.com]
- 15. longdom.org [longdom.org]
- 16. researchgate.net [researchgate.net]
- 17. cstti.com [cstti.com]
- 18. chromatographyonline.com [chromatographyonline.com]
Technical Support Center: Optimizing 4-Hydroxyphenyllactic Acid (HPLA) Ionization in Mass Spectrometry
Welcome to the technical support guide for the analysis of 4-hydroxyphenyllactic acid (HPLA) by mass spectrometry. This document is designed for researchers, analytical scientists, and drug development professionals who are looking to improve the ionization efficiency and overall robustness of their HPLA assays. Here, we will address common challenges in a direct question-and-answer format, providing not just solutions but the scientific reasoning behind them.
Section 1: Foundational FAQs - Understanding HPLA's Behavior
This section covers the fundamental chemical properties of HPLA and how they dictate the strategy for its analysis by electrospray ionization (ESI) mass spectrometry.
Q1: What is the chemical structure of 4-hydroxyphenyllactic acid, and how does it influence ionization?
A1: 4-hydroxyphenyllactic acid (HPLA) is a phenolic acid with a molecular weight of 182.17 g/mol and a chemical formula of C₉H₁₀O₄.[1][2] Its structure contains three key functional groups that determine its ionization behavior in ESI-MS:
-
Carboxylic Acid (-COOH): This is the most acidic functional group and the primary site for deprotonation in negative ion mode.
-
Phenolic Hydroxyl (-OH): This group is also acidic, though less so than the carboxylic acid, and can contribute to deprotonation, especially at higher pH.
-
Aliphatic Hydroxyl (-OH): Located on the lactic acid side chain, this group is the least acidic and is not typically involved in deprotonation under standard ESI conditions.
The presence of two acidic protons makes HPLA an excellent candidate for negative ion mode ESI, where it readily loses a proton to form the [M-H]⁻ ion.
Q2: Should I use positive or negative ion mode for HPLA analysis? Why?
A2: For HPLA, negative ion mode is strongly recommended and generally provides superior sensitivity.[3]
-
Negative Ion Mode ([M-H]⁻): The carboxylic acid group on HPLA is readily deprotonated to form a stable carboxylate anion. This is a highly efficient process, leading to a strong and reliable signal for the deprotonated molecule at an m/z of 181.05. Phenolic acids, as a class, are well-known to ionize efficiently in negative mode.[4][5][6]
-
Positive Ion Mode ([M+H]⁺): While protonation is possible, HPLA lacks a strongly basic functional group (like an amine) that would make it ionize efficiently in positive mode. Generating the [M+H]⁺ ion is less favorable than forming the [M-H]⁻ ion. You are more likely to observe adducts, such as sodium [M+Na]⁺ or potassium [M+K]⁺, which can complicate quantification and reduce the primary analyte signal.[7][8]
Q3: What are the expected mass-to-charge ratios (m/z) for HPLA and its common adducts?
A3: It is critical to know the expected m/z values to correctly identify your analyte and potential interferences. Based on HPLA's monoisotopic mass of 182.0579 Da, here are the key ions to monitor.[1]
| Ion Species | Ionization Mode | Calculated m/z | Notes |
| [M-H]⁻ | Negative | 181.0501 | Primary and most abundant ion. Recommended for quantification. |
| [M+Cl]⁻ | Negative | 217.0165 | Possible adduct if chlorinated solvents or contaminants are present. |
| [M+HCOO]⁻ | Negative | 227.0480 | Formate adduct, possible when using formic acid in the mobile phase. |
| [M+H]⁺ | Positive | 183.0657 | Protonated molecule. Generally low intensity. |
| [M+Na]⁺ | Positive | 205.0476 | Common sodium adduct, especially with glass vials or sodium contamination.[8][9] |
| [M+K]⁺ | Positive | 221.0216 | Common potassium adduct.[8] |
| [M+NH₄]⁺ | Positive | 200.0922 | Ammonium adduct, common when using ammonium-based buffers.[8] |
Section 2: Troubleshooting Guide - Solving Common Ionization Issues
This section provides practical solutions to specific problems you may encounter during method development and routine analysis.
Q4: My HPLA signal is extremely weak or unstable in negative ion mode. What are the most likely causes and how do I fix it?
A4: Weak or unstable signal is a frequent issue, often stemming from suboptimal mobile phase conditions or source contamination.[10]
Probable Cause 1: Incorrect Mobile Phase pH
-
The "Why": For efficient deprotonation in negative ESI, the mobile phase pH should be at least 2 units above the pKa of the analyte's acidic group. The pKa of the carboxylic acid on HPLA is estimated to be around 3-4. If your mobile phase is too acidic (e.g., contains a high concentration of formic or acetic acid), it will suppress the formation of the desired [M-H]⁻ ion, leading to a weak signal.
-
The Solution:
-
Reduce or Remove Acid: Start with a mobile phase containing a very low concentration of acid (e.g., 0.01% formic acid) or no acid at all.
-
Use a Weak Base: For a significant sensitivity boost, add a small amount of a weak base to your mobile phase, such as 0.1% ammonium hydroxide or 5 mM ammonium acetate.[11] This will raise the pH and promote complete deprotonation of the carboxylic acid.
-
Post-Column Modification: If acidic conditions are required for good chromatography but are detrimental to ionization, consider post-column addition of a weak base to raise the pH just before the eluent enters the mass spectrometer.[12]
-
Probable Cause 2: Ion Source Contamination
-
The "Why": The ion source is susceptible to contamination from sample matrix components, salts, and non-volatile buffers. This buildup can physically block the ion path and alter the electric fields necessary for efficient ion generation and transmission.[10]
-
The Solution:
-
Regular Cleaning: Implement a routine cleaning schedule for the ion source components (capillary, skimmer, lenses) as recommended by your instrument manufacturer.
-
Sample Preparation: Ensure your sample preparation method (e.g., protein precipitation or solid-phase extraction) is effective at removing matrix components like salts and phospholipids that can contaminate the source.[13][14]
-
System Suitability: Regularly inject a system suitability standard to monitor for signs of contamination, such as decreasing signal intensity or increasing background noise.[10]
-
Probable Cause 3: Inefficient Nebulization and Desolvation
-
The "Why": The process of creating and desolvating charged droplets is critical for ionization. Incorrect gas flows or temperatures can lead to poor droplet formation, incomplete solvent evaporation, or thermal degradation of the analyte.
-
The Solution:
-
Optimize Gas Flows: Systematically tune the nebulizer and drying gas flows. Start with the manufacturer's recommended settings and adjust to maximize the HPLA signal.
-
Optimize Temperatures: Adjust the drying gas temperature and capillary temperature. For a semi-polar molecule like HPLA, a moderate temperature (e.g., 250-350 °C) is often a good starting point. Too high a temperature can cause in-source fragmentation.
-
Workflow: Troubleshooting Weak HPLA Signal
This diagram outlines a logical workflow for diagnosing and resolving poor signal intensity for HPLA.
Caption: A logical workflow for troubleshooting poor HPLA signal.
Q5: I am seeing significant in-source fragmentation of my HPLA molecule. How can I minimize this?
A5: In-source fragmentation or collision-induced dissociation (CID) occurs when the ion is subjected to harsh conditions in the MS source, causing it to break apart before it reaches the mass analyzer. For HPLA ([M-H]⁻, m/z 181.05), a common fragment is the loss of CO₂ (decarboxylation), resulting in a fragment ion at m/z 137.06.[15]
-
The "Why": High voltages on the capillary exit, skimmer, or fragmentor create energetic collisions between the ions and background gas molecules, leading to fragmentation.
-
The Solution:
-
Reduce Source Voltages: Methodically reduce the fragmentor voltage (or equivalent parameter on your instrument, e.g., cone voltage) in small increments (5-10 V) while monitoring the signal intensity of both the precursor ion (m/z 181.05) and the fragment ion (m/z 137.06). The goal is to find a voltage that maximizes the precursor signal while minimizing the fragment.
-
Optimize Temperatures: Excessively high drying gas or capillary temperatures can also induce thermal degradation and fragmentation. Try reducing these temperatures to the minimum required for efficient desolvation.
-
Use a "Softer" Mobile Phase: Sometimes, the mobile phase composition can influence ion stability. Ensure your mobile phase is well-degassed and consider if additives are contributing to ion instability.
-
Q6: I am analyzing HPLA in a complex matrix like serum or plasma and suspect ion suppression. How can I confirm and mitigate this?
A6: Ion suppression is a matrix effect where co-eluting compounds from the sample matrix compete with the analyte for ionization, leading to a decreased analyte signal and poor quantitative accuracy.[10][14]
-
The "Why": The ESI process has a finite capacity for generating gas-phase ions. If a high concentration of a matrix component (e.g., a salt or phospholipid) elutes at the same time as HPLA, it can monopolize the ionization process, suppressing the signal for HPLA.
-
The Solution:
-
Confirmation via Post-Column Infusion: The standard method to diagnose ion suppression is to perform a post-column infusion experiment. Infuse a constant flow of HPLA standard into the LC eluent stream after the analytical column while injecting a blank, extracted matrix sample. A dip in the constant HPLA signal at its retention time indicates ion suppression.
-
Improve Chromatographic Separation: Adjust your LC gradient to better separate HPLA from the interfering matrix components. A longer, shallower gradient or a different column chemistry (e.g., a PFP column instead of a C18) can be effective.
-
Enhance Sample Cleanup: If chromatographic changes are insufficient, improve your sample preparation. Methods like protein precipitation can be effective, but solid-phase extraction (SPE) or liquid-liquid extraction (LLE) often provide a cleaner extract and significantly reduce matrix effects.[13][16]
-
Use a Stable Isotope-Labeled Internal Standard (SIL-IS): The best way to compensate for unavoidable matrix effects is to use a SIL-IS (e.g., ¹³C₉-HPLA). The SIL-IS is chemically identical to the analyte and will experience the same degree of ion suppression, ensuring that the ratio of analyte to IS remains constant, leading to accurate quantification.
-
Section 3: In-Depth Experimental Protocols
Protocol 1: LC-MS Mobile Phase Optimization for HPLA in Negative Ion Mode
This protocol provides a step-by-step guide to systematically optimize the mobile phase for maximum HPLA sensitivity.
Objective: To determine the optimal mobile phase additive (acidic vs. basic) for maximizing the [M-H]⁻ signal of HPLA.
Materials:
-
LC-MS grade water, acetonitrile (ACN), and methanol (MeOH)
-
LC-MS grade additives: Formic acid (FA), Ammonium hydroxide (NH₄OH), Ammonium acetate (AmAc)
-
HPLA analytical standard (1 mg/mL stock in MeOH)
-
Reversed-phase C18 column (e.g., 2.1 x 50 mm, 1.8 µm)
Procedure:
-
Prepare HPLA Working Solution: Prepare a 1 µg/mL working solution of HPLA in 50:50 Water:ACN.
-
Prepare Mobile Phases:
-
Condition A (Acidic): Mobile Phase A: Water + 0.1% FA; Mobile Phase B: ACN + 0.1% FA.
-
Condition B (Neutral/Buffered): Mobile Phase A: Water + 5 mM AmAc; Mobile Phase B: ACN + 5 mM AmAc.
-
Condition C (Basic): Mobile Phase A: Water + 0.1% NH₄OH; Mobile Phase B: ACN + 0.1% NH₄OH.
-
-
Set Up LC-MS Method:
-
Flow Rate: 0.4 mL/min
-
Injection Volume: 2 µL
-
Gradient: 5% B for 0.5 min, ramp to 95% B over 3 min, hold at 95% B for 1 min, return to 5% B and re-equilibrate for 1.5 min.
-
MS Mode: Negative ESI, scanning from m/z 100-300 or using Selected Ion Monitoring (SIM) for m/z 181.05.
-
-
Systematic Analysis:
-
Equilibrate the LC-MS system with Condition A mobile phases for at least 15 minutes.
-
Inject the HPLA working solution three times and record the peak area for the [M-H]⁻ ion at m/z 181.05.
-
Thoroughly flush the system with 50:50 Water:ACN for 20 minutes.
-
Repeat steps 4a-4c for Condition B and then for Condition C.
-
-
Data Analysis:
-
Compare the average peak areas obtained from the three conditions. The condition that yields the highest peak area is optimal for ionization efficiency. It is highly expected that Condition C (basic) will provide the best sensitivity.
-
Protocol 2: MS Source Parameter Tuning
This protocol describes how to optimize key source parameters using Flow Injection Analysis (FIA) for maximum signal intensity.
Objective: To fine-tune MS source parameters (voltages, gases, temperatures) to maximize the ion signal for HPLA.
Materials:
-
HPLA working solution (1 µg/mL) in the optimal mobile phase determined in Protocol 1.
-
HPLC system with a union in place of the analytical column.
Procedure:
-
Set Up for FIA: Remove the LC column and connect the injector directly to the MS source using a low-dead-volume union.
-
Infuse the Analyte: Set the LC pump to deliver the optimal mobile phase (from Protocol 1) at a typical flow rate (e.g., 0.4 mL/min). Infuse the HPLA working solution into this stream using a T-junction and a syringe pump at a low flow rate (e.g., 10 µL/min), or alternatively, make repeated injections (e.g., every 30 seconds) of the working solution.
-
Tune Source Parameters: While monitoring the signal intensity of the [M-H]⁻ ion (m/z 181.05) in real-time, adjust the following parameters one at a time to find the value that gives the maximum, most stable signal:
-
Drying Gas (Nitrogen) Temperature: Start at 300 °C, adjust in 25 °C increments.
-
Drying Gas Flow: Start at 8 L/min, adjust in 2 L/min increments.
-
Nebulizer Gas (Nitrogen) Pressure: Start at 30 psi, adjust in 5 psi increments.
-
Capillary Voltage: Start at 3500 V, adjust in 500 V increments (ensure stability).
-
Fragmentor/Cone Voltage: Start at a low value (e.g., 80 V) and increase in 10 V increments until the signal maximizes just before any significant fragmentation is observed.
-
-
Record Optimal Parameters: Once the "sweet spot" for each parameter is found, record these values. They will serve as the starting point for your HPLA-specific analytical methods.
Diagram: HPLA Ionization States
This diagram illustrates the key deprotonation site on HPLA that leads to its efficient detection in negative ion mode ESI-MS.
Caption: Deprotonation of HPLA at the carboxylic acid group.
References
-
Sinosaki, Z., et al. (2019). Structural Study of Phenolic Acids by Triple Quadrupole Mass Spectrometry with Electrospray Ionization in Negative Mode and H/D Isotopic Exchange. Journal of the Brazilian Chemical Society. Available at: [Link][4][5]
-
Ryan, D., et al. (1999). Liquid chromatography with electrospray ionisation mass spectrometric detection of phenolic compounds from Olea europaea. Journal of Chromatography A, 855(2), 529-37. Available at: [Link][6]
-
Mättä, E., et al. (2001). High-Performance Liquid Chromatography (HPLC) Analysis of Phenolic Compounds in Berries with Diode Array and Electrospray Ionization Mass Spectrometric (MS) Detection: Ribes Species. Journal of Agricultural and Food Chemistry, 49(9), 4089-4098. Available at: [Link][7]
-
Sobolev, P. D., et al. (2023). Analysis of 4-Hydroxyphenyllactic Acid and Other Diagnostically Important Metabolites of α-Amino Acids in Human Blood Serum Using a Validated and Sensitive Ultra-High-Pressure Liquid Chromatography-Tandem Mass Spectrometry Method. Metabolites, 13(11), 1128. Available at: [Link][13][16]
-
ResearchGate. (n.d.). Fragmentation analysis of phenolic acids by ESI(−)-MS/MS. ResearchGate. Available at: [Link][15]
-
Marlow, D., & Johnson, K. (2022). Method development and validation for analysis of phenylalanine, 4‐hydroxyphenyllactic acid and 4‐hydroxyphenylpyruvic acid in serum and urine. Annals of Clinical Biochemistry, 63(4). Available at: [Link][3]
-
ZefSci. (2023). LCMS Troubleshooting: 14 Best Practices for Laboratories. ZefSci. Available at: [Link][10]
-
Biotage. (2023). Troubleshooting Loss of Signal: Where did my peaks go? Biotage. Available at: [Link][17]
-
Bollmann, U., & Bester, K. (2020). Better ionization with pH optimization. Wiley Analytical Science. Available at: [Link][12]
-
Gu, M. (2014). Systematic Troubleshooting for LC/MS/MS - Part 1: Sample Preparation and Chromatography. BioProcess International. Available at: [Link][14]
-
Waters Corporation. (n.d.). What are common adducts in ESI mass spectrometry? Waters. Available at: [Link][8]
-
ACD/Labs. (2022). Common Adduct and Fragment Ions in Mass Spectrometry. ACD/Labs. Available at: [Link][9]
-
Wang, G., et al. (2018). Development of an LC-MS Method for the Quantitative Determination of Six Organic Acids Produced by Bacterial Fermentation In Vitro and In Vivo. Molecules, 23(8), 1935. Available at: [Link][11]
-
National Center for Biotechnology Information. (n.d.). (r)-4-Hydroxyphenyllactic acid. PubChem. Available at: [Link][1]
Sources
- 1. (r)-4-Hydroxyphenyllactic acid | C9H10O4 | CID 9877544 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. caymanchem.com [caymanchem.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. scielo.br [scielo.br]
- 6. Liquid chromatography with electrospray ionisation mass spectrometric detection of phenolic compounds from Olea europaea - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. support.waters.com [support.waters.com]
- 9. acdlabs.com [acdlabs.com]
- 10. zefsci.com [zefsci.com]
- 11. mdpi.com [mdpi.com]
- 12. analyticalscience.wiley.com [analyticalscience.wiley.com]
- 13. Analysis of 4-Hydroxyphenyllactic Acid and Other Diagnostically Important Metabolites of α-Amino Acids in Human Blood Serum Using a Validated and Sensitive Ultra-High-Pressure Liquid Chromatography-Tandem Mass Spectrometry Method - PMC [pmc.ncbi.nlm.nih.gov]
- 14. alfresco-static-files.s3.amazonaws.com [alfresco-static-files.s3.amazonaws.com]
- 15. researchgate.net [researchgate.net]
- 16. Analysis of 4-Hydroxyphenyllactic Acid and Other Diagnostically Important Metabolites of α-Amino Acids in Human Blood Serum Using a Validated and Sensitive Ultra-High-Pressure Liquid Chromatography-Tandem Mass Spectrometry Method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. biotage.com [biotage.com]
Validation & Comparative
A Comparative Guide to the Bioactivity of 4-Hydroxyphenyllactic Acid and Other Prominent Phenolic Acids
This guide provides a detailed comparison of the bioactivity of 4-hydroxyphenyllactic acid (4-HPLA) against other common phenolic acids. As researchers and drug development professionals, understanding the nuanced differences in the biological effects of these compounds is critical for identifying promising therapeutic leads. This document moves beyond simple data reporting to explain the causality behind experimental choices and provides validated, step-by-step protocols for key assays.
Introduction to 4-Hydroxyphenyllactic Acid and its Cohorts
Phenolic acids are a major class of plant secondary metabolites, widely recognized for their significant roles in human health and disease prevention.[1] These compounds, characterized by a phenol moiety and a carboxylic acid group, exhibit a wide spectrum of pharmacological properties, including antioxidant, anti-inflammatory, anticancer, and antimicrobial effects.[1] Their bioactivity is intimately linked to their chemical structure, particularly the number and position of hydroxyl groups on the aromatic ring.[2][3]
4-Hydroxyphenyllactic acid (4-HPLA) is a metabolite of the amino acid tyrosine, produced endogenously in humans and by gut microbes such as Lactobacillus and Bifidobacterium.[4] Its presence and concentration are gaining attention as potential biomarkers for various conditions, including metabolic disorders and critical illnesses.[5][6] While often studied in a diagnostic context, its intrinsic bioactivities, especially its antioxidant and antifungal properties, warrant a closer examination in comparison to more traditionally studied phenolic acids.[7]
This guide will compare the bioactivity of 4-HPLA with other structurally related and widely researched phenolic acids, including:
-
4-Hydroxyphenylacetic acid (4-HPAA): A primary metabolite of 4-HPLA and a valuable phenolic acid with known antioxidant, antibacterial, and anti-inflammatory properties.[8][9]
-
Gallic Acid: A hydroxybenzoic acid known for its potent antioxidant and antineoplastic properties.[10]
-
Caffeic Acid & Ferulic Acid: The most common hydroxycinnamic acids, which, along with their derivatives, are lauded for their antioxidant and anti-inflammatory capabilities.[1]
Comparative Bioactivity Analysis
The therapeutic potential of a phenolic acid is defined by its performance across several key biological activities. Here, we compare these compounds based on their antioxidant, anti-inflammatory, and antimicrobial efficacy, providing both the rationale and the methodology to replicate these findings.
Antioxidant Capacity: The Frontline of Cellular Defense
Expertise & Experience: The primary mechanism behind the health benefits of many phenolic acids is their ability to neutralize harmful free radicals, thereby mitigating oxidative stress. This activity is largely governed by the compound's ability to donate a hydrogen atom or an electron.[1] Assays like DPPH (2,2-diphenyl-1-picrylhydrazyl) and FRAP (Ferric Reducing Antioxidant Power) are standard methods to quantify this potential.[2][3] The structure-activity relationship is critical; for instance, phenolic acids with two adjacent hydroxyl groups (an ortho-dihydroxy configuration), like 2,3-dihydroxybenzoic acid, often exhibit superior activity due to the stability of the resulting aryloxyl radical.[2]
Comparative Data: While direct comparative data for 4-HPLA is still emerging, studies on related compounds provide valuable insights. The antioxidant activity of phenolic acids is significantly influenced by the side chain attached to the benzene ring and the number of hydroxyl groups.[3] For example, hydroxycinnamic acids (like caffeic and ferulic acid) often show enhanced antioxidant activity compared to hydroxybenzoic acids (like gallic acid) due to the resonance stabilization provided by the propenoic side chain.[3]
Table 1: Comparative Antioxidant Activity of Phenolic Acids
| Compound | Assay | Antioxidant Activity (IC50 or equivalent) | Reference |
|---|---|---|---|
| 4-Hydroxyphenyllactic Acid | Reactive Oxygen Species (ROS) reduction | Decreases ROS production in mitochondria and neutrophils | |
| 4-Hydroxyphenylacetic Acid | DPPH & ABTS | Confirmed antioxidant activity | [11] |
| 2,3-Dihydroxybenzoic Acid | FRAP | Strongest activity (202 ± 10.6 TAU/μmol) | [2] |
| 3,4-Dihydroxyphenylacetic Acid | FRAP | High activity (149 ± 10.0 TAU/μmol) | [2] |
| Gallic Acid | Multiple | Potent antioxidant properties reported | [10] |
| Caffeic Acid | Multiple | Strong antioxidant, often higher than its metabolites | [10] |
| Ferulic Acid | Multiple | Strong antioxidant properties reported | [12] |
Note: Direct comparison should be made with caution due to variations in experimental conditions across studies.
Experimental Protocol: DPPH Radical Scavenging Assay
This protocol provides a reliable method for assessing the hydrogen-donating antioxidant capacity of a compound.
Trustworthiness: This assay is self-validating through the use of a stable radical (DPPH) and a known standard (like Trolox or Ascorbic Acid), allowing for the calculation of reproducible IC50 values (the concentration of the sample required to scavenge 50% of the DPPH radicals).
Methodology:
-
Reagent Preparation:
-
DPPH Solution: Prepare a 0.1 mM solution of DPPH (2,2-diphenyl-1-picrylhydrazyl) in ethanol or methanol. The solution should be freshly made and kept in the dark to prevent degradation.[13]
-
Sample Solutions: Dissolve the test compounds (e.g., 4-HPLA, Gallic Acid) in the same solvent to create a stock solution (e.g., 1 mg/mL). Prepare a series of dilutions from this stock.
-
Standard: Prepare a series of dilutions of a known antioxidant like Trolox or Ascorbic Acid to serve as a positive control and for creating a standard curve.
-
-
Assay Procedure:
-
In a 96-well microplate, add 20 µL of each sample dilution or standard to respective wells.
-
Add 200 µL of the DPPH working solution to all wells. For the blank (control), add 20 µL of the solvent instead of the sample.
-
Mix thoroughly and incubate the plate in the dark at room temperature for 30 minutes.[13][14]
-
-
Measurement:
-
Measure the absorbance of each well at 517 nm using a microplate reader.[13]
-
-
Calculation:
-
Calculate the percentage of radical scavenging activity using the following formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] × 100[13]
-
Plot the % inhibition against the sample concentration to determine the IC50 value. A lower IC50 value indicates higher antioxidant activity.
-
Caption: Workflow for the DPPH antioxidant activity assay.
Anti-inflammatory Activity: Modulating the Immune Response
Expertise & Experience: Chronic inflammation is a key driver of many diseases. Phenolic acids can exert anti-inflammatory effects through various mechanisms, including the inhibition of pro-inflammatory enzymes like cyclooxygenase (COX) and lipoxygenase (LOX), and the modulation of key signaling pathways such as NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) and MAPKs (mitogen-activated protein kinases).[15][16][17] The NF-κB pathway is a central regulator of inflammation; its inhibition prevents the transcription of genes for pro-inflammatory cytokines like TNF-α and IL-6.[16] A simple yet effective in vitro screen for anti-inflammatory potential is the protein denaturation assay, as protein denaturation is a well-documented cause of inflammation in conditions like arthritis.[15][18]
Comparative Data: 4-HPAA and its derivatives have demonstrated anti-inflammatory properties.[9] Many plant-derived compounds, including phenolic acids, are known to suppress the NF-κB and MAPK signaling pathways.[16][17] For example, ellagic acid, another polyphenol, has been shown to inhibit IκB-phosphorylation, a critical step in NF-κB activation.[19]
Table 2: Comparative Anti-inflammatory Activity of Phenolic Acids
| Compound | Mechanism / Assay | Finding | Reference |
|---|---|---|---|
| 4-HPAA & derivatives | General | Exhibit anti-inflammatory properties | [9] |
| General Phenolic Acids | NF-κB Inhibition | Suppress NF-κB activation, reducing pro-inflammatory cytokine expression | [17] |
| Ellagic Acid | NF-κB Pathway | Inhibits IκB-phosphorylation and activation of AP-1 and MAPK pathways | [19] |
| Various Plant Extracts | Protein Denaturation | Extracts inhibit heat-induced albumin denaturation, indicating anti-inflammatory potential |[20][21] |
Caption: Simplified NF-κB signaling pathway and points of inhibition by phenolic acids.
Experimental Protocol: In Vitro Albumin Denaturation Assay
Trustworthiness: This assay uses a standard protein (Bovine Serum Albumin or Egg Albumin) and a known anti-inflammatory drug (e.g., Diclofenac Sodium) as a reference, providing a reliable comparison point for evaluating the test compounds' ability to prevent protein denaturation.
Methodology:
-
Reagent Preparation:
-
Assay Procedure:
-
Measurement:
-
Calculation:
-
Calculate the percentage inhibition of protein denaturation: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] × 100
-
A higher percentage of inhibition indicates greater anti-inflammatory activity.
-
Antimicrobial Activity: Combating Pathogens
Expertise & Experience: The rise of antibiotic resistance necessitates the search for new antimicrobial agents.[12] Phenolic acids can inhibit microbial growth through mechanisms like disrupting cell membrane integrity, altering cell potential, and down-regulating virulence genes.[22] 4-HPLA is noted for its antifungal properties, particularly from Lactobacillus strains.[7] The standard method for quantifying antimicrobial potency is the determination of the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of a substance that prevents visible microbial growth.[23][24]
Comparative Data: The antimicrobial effect of phenolic acid derivatives often increases with the length of the alkyl chain, which enhances hydrophobicity and allows for better interaction with the bacterial cell membrane.[12] 4-HPAA has been shown to be an effective antibacterial compound against Listeria monocytogenes, causing cell death via membrane damage.[22]
Table 3: Comparative Antimicrobial Activity of Phenolic Acids
| Compound | Organism(s) | Activity / MIC | Reference |
|---|---|---|---|
| 4-Hydroxyphenyllactic Acid | Fungi | Antifungal compound produced by Lactobacillus sp. | [7] |
| 4-Hydroxyphenylacetic Acid | Listeria monocytogenes | Inhibits growth in a dose-dependent manner; causes cell membrane damage | [22] |
| Phenolic Acid Esters | Bacteria | Antimicrobial effect increases with alkyl chain length | [12] |
| Indole-3-carbinol | Gram-positive bacteria | Inhibitory effects observed | [12] |
Note: MIC values are highly dependent on the specific microbial strain and testing conditions.
Experimental Protocol: Broth Microdilution for MIC Determination
Trustworthiness: This is the gold standard method for determining the in vitro susceptibility of microorganisms to an antimicrobial agent.[24] It provides a quantitative result (the MIC value) by testing a series of twofold dilutions of the compound.
Methodology:
-
Preparation:
-
Inoculum: Prepare a standardized microbial suspension (e.g., bacteria at ~5 x 10^5 CFU/mL) in a suitable growth medium (e.g., Mueller-Hinton Broth).[24]
-
Compound Dilutions: In a 96-well microplate, prepare serial twofold dilutions of the test compounds in the broth. The concentration range should be wide enough to encompass the expected MIC.[25]
-
-
Inoculation:
-
Inoculate each well containing the diluted compound with the standardized microbial suspension.
-
Include a positive control well (broth + inoculum, no compound) and a negative control well (broth only).
-
-
Incubation:
-
Incubate the microplate under appropriate conditions (e.g., 35-37°C for 18-24 hours for most bacteria).[24]
-
-
Reading the MIC:
Conclusion
4-hydroxyphenyllactic acid (4-HPLA) is an important metabolite with established antioxidant and antimicrobial bioactivities. While it shows promise, particularly as an antifungal agent derived from beneficial gut microbiota, its efficacy relative to other well-studied phenolic acids like caffeic acid, ferulic acid, and gallic acid requires more direct comparative investigation. Phenolic acids like 4-hydroxyphenylacetic acid (4-HPAA) also demonstrate significant, mechanistically defined antimicrobial and anti-inflammatory effects.
For researchers, the choice of a lead compound depends on the therapeutic target. While hydroxycinnamic acids may offer superior systemic antioxidant activity, the microbially-produced 4-HPLA could be highly relevant for applications targeting the gut microbiome or fungal pathogens. The provided protocols offer a standardized framework for conducting these crucial comparative analyses, ensuring that the data generated is both reliable and reproducible. Future studies should focus on direct, side-by-side comparisons of these compounds in validated in vitro and in vivo models to fully elucidate their therapeutic potential.
References
-
Study.com. (n.d.). Minimum Inhibitory Concentration | Overview & Determining Methods. Retrieved from Study.com. [Link]
-
Heleno, S. A., Martins, A., Queiroz, M. J. R. P., & Ferreira, I. C. F. R. (n.d.). Bioactivity of phenolic acids: metabolites versus parent compounds. Semantic Scholar. [Link]
-
Protocolsee. (2024). Delving into Antioxidant Properties: A Stepwise DPPH Assay Protocol for Plant Extracts. [Link]
-
Grokipedia. (n.d.). Minimum inhibitory concentration. [Link]
-
BMG LABTECH. (2024). The minimum inhibitory concentration of antibiotics. [Link]
-
Wikipedia. (n.d.). Minimum inhibitory concentration. [Link]
-
Biology LibreTexts. (2024). 13.5A: Minimal Inhibitory Concentration (MIC). [Link]
-
Heleno, S. A., et al. (2015). Bioactivity of phenolic acids: Metabolites versus parent compounds. Food Chemistry, 173, 501-506. [Link]
-
Protocolsee. (2024). In vitro assays to investigate the anti-inflammatory activity of herbal extracts. [Link]
-
Heleno, S. A., et al. (2015). Bioactivity of phenolic acids: Metabolites versus parent compounds: A review. Request PDF. [Link]
-
Jogdand, S. S., et al. (2022). IN-VITRO ASSAYS TO INVESTIGATE ANTI-INFLAMMATORY ACTIVITY OF HERBAL EXTRACTS. IJCRT.org. [Link]
-
Benkhaira, N., et al. (n.d.). Experimental protocol of DPPH assay to assess the antioxidant activity of EOs. ResearchGate. [Link]
-
Stankovic, M. S. (2015). Comparative analysis of bioactive phenolic compounds composition from 26 medicinal plants. PMC - PubMed Central. [Link]
-
G-Biosciences. (n.d.). DPPH Antioxidant Assay. [Link]
-
Sarveswaran, R., et al. (2017). In vitro assays to investigate the anti-inflammatory activity of herbal extracts: A Review. World Journal of Pharmaceutical Research. [Link]
-
DOJINDO. (n.d.). DPPH Antioxidant Assay Kit D678 manual. [Link]
-
ResearchGate. (2015). (PDF) Comparative Analysis of Bioactive Phenolic Compounds Composition from 26 Medicinal Plants. [Link]
-
Scribd. (n.d.). DPPH Assay Procedure Guide | PDF. [Link]
-
Liyanaarachchi, G. D., et al. (2018). In Vitro Anti-Inflammatory Properties of Selected Green Leafy Vegetables. PMC - NIH. [Link]
-
Pachiappan, S., et al. (2024). In vitro Evaluations of Anti-inflammatory and Antioxidant Activity of Ethanolic Leaf Extract of Gymnema sylvestre R. Br. Bioscience Biotechnology Research Communications. [Link]
-
Rupa Health. (n.d.). 4-Hydroxyphenyllactic Acid. [Link]
-
PubMed. (2021). Antimicrobial mechanism of 4-hydroxyphenylacetic acid on Listeria monocytogenes membrane and virulence. [Link]
-
Manzoor, M. F., et al. (2021). The Anti-Inflammatory Properties of Phytochemicals and Their Effects on Epigenetic Mechanisms Involved in TLR4/NF-κB-Mediated Inflammation. PMC - NIH. [Link]
-
NIH. (2020). Antioxidant Activity of Selected Phenolic Acids–Ferric Reducing Antioxidant Power Assay and QSAR Analysis of the Structural Features. [Link]
-
Gyawali, R., & Ibrahim, S. A. (2014). An Overview of Antimicrobial Properties of Different Classes of Phytochemicals. PMC. [Link]
-
ResearchGate. (2020). (PDF) Structure-antioxidant activity relationship of methoxy, phenolic hydroxyl, and carboxylic acid groups of phenolic acids. [Link]
-
ResearchGate. (n.d.). A network pharmacology approach to elucidate the anti-inflammatory effects of ellagic acid. [Link]
-
HealthMatters.io. (n.d.). 4-Hydroxyphenyllactic - Organic Acids Test (OAT) - Nutritional and Metabolic Profile - Lab Results explained. [Link]
-
ScienceDirect. (2025). A bacterial platform for the production of 4-hydroxyphenylacetic acid and its derivatives. [Link]
-
Kumar, N., & Goel, N. (2019). Phenolic acids: Natural versatile molecules with promising therapeutic applications. NIH. [Link]
-
MDPI. (2022). Anti-Inflammatory Activity of 4-((1R,2R)-3-Hydroxy-1-(4-hydroxyphenyl)-1-methoxypropan-2-yl)-2-methoxyphenol Isolated from Juglans mandshurica Maxim. in LPS-Stimulated RAW 264.7 Macrophages and Zebrafish Larvae Model. [Link]
-
ResearchGate. (2025). Production of 4-hydroxyphenyllactic acid by Lactobacillus sp. SK007 fermentation | Request PDF. [Link]
-
Human Metabolome Database. (2005). Showing metabocard for Hydroxyphenyllactic acid (HMDB0000755). [Link]
-
MDPI. (2023). Anti-Inflammatory Actions of Plant-Derived Compounds and Prevention of Chronic Diseases: From Molecular Mechanisms to Applications. [Link]
-
Tsvetkova, D., et al. (2023). Analysis of 4-Hydroxyphenyllactic Acid and Other Diagnostically Important Metabolites of α-Amino Acids in Human Blood Serum Using a Validated and Sensitive Ultra-High-Pressure Liquid Chromatography-Tandem Mass Spectrometry Method. PMC - PubMed Central. [Link]
-
ResearchGate. (n.d.). (PDF) Evaluation of antioxidant and antimicrobial activity of phenolic lipids produced by the transesterification of 4-hydroxyphenylacetic acid and triglycerides. [Link]
-
MDPI. (2022). Antioxidant Capacity and Profiles of Phenolic Acids in Various Genotypes of Purple Wheat. [Link]
Sources
- 1. Phenolic acids: Natural versatile molecules with promising therapeutic applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Antioxidant Activity of Selected Phenolic Acids–Ferric Reducing Antioxidant Power Assay and QSAR Analysis of the Structural Features - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. 4-Hydroxyphenyllactic - Organic Acids Test (OAT) - Nutritional and Metabolic Profile - Lab Results explained | HealthMatters.io [healthmatters.io]
- 5. 4-Hydroxyphenyllactic Acid | Rupa Health [rupahealth.com]
- 6. Analysis of 4-Hydroxyphenyllactic Acid and Other Diagnostically Important Metabolites of α-Amino Acids in Human Blood Serum Using a Validated and Sensitive Ultra-High-Pressure Liquid Chromatography-Tandem Mass Spectrometry Method - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. A bacterial platform for the production of 4-hydroxyphenylacetic acid and its derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. bibliotecadigital.ipb.pt [bibliotecadigital.ipb.pt]
- 11. researchgate.net [researchgate.net]
- 12. An Overview of Antimicrobial Properties of Different Classes of Phytochemicals - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Delving into Antioxidant Properties: A Stepwise DPPH Assay Protocol for Plant Extracts [greenskybio.com]
- 14. DPPH Antioxidant Assay Kit D678 manual | DOJINDO [dojindo.com]
- 15. In vitro assays to investigate the anti-inflammatory activity of herbal extracts [wisdomlib.org]
- 16. mdpi.com [mdpi.com]
- 17. mdpi.com [mdpi.com]
- 18. researchgate.net [researchgate.net]
- 19. researchgate.net [researchgate.net]
- 20. In Vitro Anti-Inflammatory Properties of Selected Green Leafy Vegetables - PMC [pmc.ncbi.nlm.nih.gov]
- 21. bbrc.in [bbrc.in]
- 22. Antimicrobial mechanism of 4-hydroxyphenylacetic acid on Listeria monocytogenes membrane and virulence - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. study.com [study.com]
- 24. grokipedia.com [grokipedia.com]
- 25. bmglabtech.com [bmglabtech.com]
- 26. bio.libretexts.org [bio.libretexts.org]
A Senior Application Scientist's Guide to the Validation of a UPLC-MS/MS Method for 4-Hydroxyphenyllactic Acid in Plasma
This guide provides an in-depth comparison and validation protocol for the quantification of 4-hydroxyphenyllactic acid (HPLA) in human plasma using Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS). Designed for researchers, scientists, and drug development professionals, this document moves beyond a simple checklist, delving into the scientific rationale behind each validation step and comparing the UPLC-MS/MS methodology against other analytical techniques.
The Clinical Imperative for Quantifying 4-Hydroxyphenyllactic Acid
4-Hydroxyphenyllactic acid (HPLA), a metabolite of the amino acid tyrosine, is emerging as a significant biomarker in clinical diagnostics.[1] Elevated levels of HPLA have been identified as diagnostically significant in a range of conditions, including post-COVID-19 syndrome, phenylketonuria, tyrosinemia, and other metabolic disorders.[1][2] Its role in predicting outcomes for critically ill patients further underscores the need for a precise, accurate, and reliable quantitative method in a complex biological matrix like plasma.[1][3][4]
The analytical challenge lies in the nature of HPLA itself. As a small, polar organic acid, it can be difficult to achieve adequate retention on traditional reversed-phase chromatography columns and can be susceptible to significant interference from other endogenous compounds in plasma.[5][6] This necessitates a highly sensitive and specific analytical technique, making UPLC-MS/MS the method of choice for robust clinical and research applications.
The UPLC-MS/MS Advantage: A Rationale-Driven Validation Framework
The validation of a bioanalytical method is the cornerstone of regulatory submission and ensures the reliability of study data.[7][8] Our approach is grounded in the principles outlined by the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA), which have been harmonized under the International Council for Harmonisation (ICH) M10 guideline.[8][9][10][11]
The objective is not merely to meet acceptance criteria but to demonstrate that the method is suitable for its intended purpose.[7] This validation process is a self-validating system; failure in one parameter often indicates a systemic issue that must be resolved, rather than an isolated problem.
Below is a logical workflow for the validation process.
Caption: High-level workflow for bioanalytical method validation.
Selectivity and Specificity
-
Expertise & Experience: Selectivity is the ability of the method to differentiate and quantify the analyte in the presence of other components in the sample. Specificity is the ultimate form of selectivity, proving the method measures only the analyte of interest. In the context of MS/MS, we achieve this through a combination of chromatographic separation (retention time) and mass filtering (MRM transitions). The primary concern is interference from endogenous matrix components, metabolites, or concomitant medications that may have the same nominal mass and retention time.
-
Trustworthiness (Protocol): Analyze at least six different lots of blank human plasma. Each lot is processed and analyzed to check for any interfering peaks at the retention time of HPLA and its internal standard (IS). The response of any interfering peak should be less than 20% of the response of the Lower Limit of Quantification (LLOQ) standard.
Linearity and Calibration Curve
-
Expertise & Experience: The calibration curve demonstrates the relationship between the instrument response and the known concentration of the analyte. For LC-MS/MS, this relationship is often heteroscedastic (variance is not constant across the concentration range). Therefore, a simple linear regression is insufficient. A weighted linear regression (typically 1/x or 1/x²) is required to ensure accuracy at the lower end of the curve.
-
Trustworthiness (Protocol): A calibration curve is constructed from a blank sample and at least six non-zero calibration standards spanning the expected physiological range. The curve is analyzed at the beginning and end of each analytical run. The coefficient of determination (r²) should be ≥0.99. The back-calculated concentration of each standard must be within ±15% of the nominal value (±20% for the LLOQ).
| Parameter | Acceptance Criteria | Example Result |
| Calibration Range | Defines the quantifiable limits (LLOQ to ULOQ) | 0.25 - 25 µmol/L |
| Regression Model | Linear, weighted by 1/x² | Pass |
| Correlation (r²) | ≥ 0.99 | 0.9985 |
| Standard Deviation | ±15% of nominal value (±20% at LLOQ) | All points pass |
Accuracy and Precision
-
Expertise & Experience: These are the most critical parameters of the validation. Accuracy describes the closeness of the mean test results to the true value (expressed as % bias or relative error). Precision describes the closeness of agreement among a series of measurements (expressed as coefficient of variation, %CV). We assess this at multiple concentrations using Quality Control (QC) samples to ensure reliability across the entire calibration range.
-
Trustworthiness (Protocol): Analyze QC samples at four levels: LLOQ, Low QC (LQC), Medium QC (MQC), and High QC (HQC).
-
Intra-run (Within a day): Analyze at least five replicates of each QC level in a single analytical run.
-
Inter-run (Between days): Analyze the QCs across at least three different runs on three different days.
-
Acceptance Criteria (per FDA/ICH M10): The mean accuracy should be within ±15% of the nominal values, and the precision (%CV) should not exceed 15%. At the LLOQ, both should be within ±20%.[8]
-
| QC Level | Nominal (µmol/L) | Intra-run Precision (%CV) | Intra-run Accuracy (%Bias) | Inter-run Precision (%CV) | Inter-run Accuracy (%Bias) |
| LLOQ | 0.25 | ≤ 20% (e.g., 8.5%) | ±20% (e.g., -5.2%) | ≤ 20% (e.g., 11.2%) | ±20% (e.g., -3.8%) |
| LQC | 0.75 | ≤ 15% (e.g., 6.1%) | ±15% (e.g., 3.1%) | ≤ 15% (e.g., 7.5%) | ±15% (e.g., 4.5%) |
| MQC | 10.0 | ≤ 15% (e.g., 4.5%) | ±15% (e.g., -1.8%) | ≤ 15% (e.g., 5.8%) | ±15% (e.g., -0.9%) |
| HQC | 20.0 | ≤ 15% (e.g., 3.9%) | ±15% (e.g., 2.4%) | ≤ 15% (e.g., 5.1%) | ±15% (e.g., 1.7%) |
Matrix Effect and Recovery
-
Expertise & Experience: These two parameters are crucial for assessing the impact of the biological matrix on the analytical result.
-
Recovery: This measures the efficiency of the sample extraction process. Inefficient recovery can lead to poor sensitivity.
-
Matrix Effect: This quantifies the ion suppression or enhancement caused by co-eluting endogenous components from the plasma.[12] A stable, isotopically labeled internal standard is the best tool to compensate for this, as it should be affected by the matrix in the same way as the analyte. One study found that a simple protein precipitation with methanol yielded nearly 100% recovery and no observable matrix effect for HPLA.[2][3][4]
-
-
Trustworthiness (Protocol):
-
Set A: Peak area of HPLA in neat solution.
-
Set B: Peak area of HPLA spiked into a post-extraction blank plasma sample.
-
Set C: Peak area of HPLA extracted from a plasma QC sample.
-
Recovery (%) = (C / B) * 100
-
Matrix Effect (%) = (B / A) * 100
-
The CV of the matrix factor across different lots of plasma should be ≤15%.
-
Stability
-
Expertise & Experience: HPLA, like many organic acids, can be susceptible to degradation. It is imperative to demonstrate that the analyte is stable throughout the entire lifecycle of a sample: from collection and processing to storage and analysis.
-
Trustworthiness (Protocol): Stability is assessed by analyzing QC samples (LQC and HQC) after exposure to various conditions and comparing the results to freshly prepared samples. The mean concentration should be within ±15% of the nominal values.
-
Bench-Top Stability: Kept at room temperature for a duration that mimics the sample handling process (e.g., 4-6 hours).
-
Freeze-Thaw Stability: Undergo multiple freeze-thaw cycles (typically 3 cycles) from -80°C to room temperature.
-
Long-Term Stability: Stored at -80°C for a period that exceeds the expected duration of the clinical study sample storage.
-
Detailed Experimental Protocol: Sample Preparation and UPLC-MS/MS Conditions
This protocol is based on successful methods reported in the literature for HPLA and similar metabolites.[2][3][4][13]
3.1. Sample Preparation (Protein Precipitation)
-
Aliquot: Pipette 100 µL of plasma sample (standard, QC, or unknown) into a 1.5 mL microcentrifuge tube.
-
Add Internal Standard: Add 10 µL of the internal standard working solution (e.g., 4-Hydroxyphenyllactic acid-d3).
-
Precipitate: Add 400 µL of ice-cold methanol. This ratio is critical for efficient protein removal.
-
Vortex: Vortex the mixture vigorously for 60 seconds to ensure complete protein denaturation.
-
Centrifuge: Centrifuge at 14,000 x g for 10 minutes at 4°C. This pellets the precipitated proteins.
-
Transfer: Carefully transfer 200 µL of the supernatant to a UPLC vial for analysis.
Caption: Protein precipitation workflow for HPLA analysis.
3.2. UPLC-MS/MS Conditions
-
UPLC System: Waters ACQUITY UPLC I-Class
-
Column: ACQUITY UPLC BEH C18, 1.7 µm, 2.1 x 100 mm
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
Gradient: 5% B to 95% B over 5 minutes, hold for 1 min, return to initial conditions and re-equilibrate for 2 min.
-
Flow Rate: 0.4 mL/min
-
Column Temperature: 40°C
-
Injection Volume: 5 µL
-
Mass Spectrometer: Sciex Triple Quad™ 6500+
-
Ionization Mode: Electrospray Ionization (ESI), Negative
-
MRM Transitions:
-
HPLA: 181.1 > 135.1
-
HPLA-d3 (IS): 184.1 > 138.1
-
-
Key MS Parameters:
-
IonSpray Voltage: -4500 V
-
Temperature: 550°C
-
Curtain Gas: 35 psi
-
Comparative Analysis: UPLC-MS/MS vs. Alternative Methods
While UPLC-MS/MS is the gold standard, it's essential to understand its performance relative to other techniques.
| Method | Sensitivity | Specificity | Throughput | Development Complexity | Key Rationale |
| UPLC-MS/MS | Excellent (sub-µmol/L) | Excellent | High | Moderate-High | The benchmark for quantitative bioanalysis, offering unparalleled specificity and sensitivity required for regulatory studies.[2][3] |
| GC-MS | Good | Good | Low-Medium | High | A classic technique for organic acids but often requires cumbersome derivatization steps, making it less suitable for high-throughput clinical labs.[14] Results can be comparable to LC-MS.[4] |
| HPLC-UV | Poor-Fair | Poor | Medium | Low | Lacks the sensitivity and specificity for reliable quantification in a complex matrix like plasma due to significant endogenous interferences.[6] |
| ELISA | Fair-Good | Fair | High | Low (Kit-based) | Generally used for large molecules. Development for a small molecule like HPLA is challenging, and assays are prone to cross-reactivity and a limited dynamic range. |
Conclusion
The validation of a UPLC-MS/MS method for 4-hydroxyphenyllactic acid in plasma is a rigorous but necessary process to ensure data integrity for clinical and research applications. By systematically evaluating selectivity, linearity, accuracy, precision, matrix effects, recovery, and stability, a robust and reliable method can be established. The described protocol, centered on a simple protein precipitation followed by UPLC-MS/MS analysis, offers a superior alternative to older methods like GC-MS or HPLC-UV, providing the high sensitivity, specificity, and throughput required in modern drug development and clinical diagnostics. This guide provides the framework and scientific rationale to successfully implement and validate such a method, adhering to the highest standards of scientific and regulatory integrity.
References
-
European Medicines Agency. Bioanalytical method validation - Scientific guideline. [Link]
-
KCAS. FDA Guidance for Industry on Bioanalytical Method Validation (BMV) for Biomarkers. [Link]
-
European Paediatric Translational Research Infrastructure. EMA released for public consultation the draft ICH guideline M10 on bioanalytical method validation. [Link]
-
European Bioanalysis Forum. The EMA Bioanalytical Method Validation Guideline: process, history, discussions and evaluation of its content. [Link]
-
U.S. Food and Drug Administration. M10 Bioanalytical Method Validation and Study Sample Analysis Guidance for Industry. [Link]
-
European Medicines Agency. Draft Guideline on bioanalytical method validation. [Link]
-
Sobolev, P. D., et al. (2023). Analysis of 4-Hydroxyphenyllactic Acid and Other Diagnostically Important Metabolites of α-Amino Acids in Human Blood Serum Using a Validated and Sensitive Ultra-High-Pressure Liquid Chromatography-Tandem Mass Spectrometry Method. Metabolites, 13(11), 1128. [Link]
-
U.S. Food and Drug Administration. M10 Bioanalytical Method Validation and Study Sample Analysis. [Link]
-
Rupa Health. 4-Hydroxyphenyllactic Acid. [Link]
-
European Medicines Agency. Guideline on bioanalytical method validation. [Link]
-
Outsourced Pharma. FDA Adopts ICH Final Guidance On Bioanalytical Method Validation. [Link]
-
SlideShare. USFDA guidelines for bioanalytical method validation. [Link]
-
Rupa Health. 4-Hydroxyphenylacetic Acid. [Link]
-
Sobolev, P. D., et al. (2023). Analysis of 4-Hydroxyphenyllactic Acid and Other Diagnostically Important Metabolites of α-Amino Acids in Human Blood Serum Using a Validated and Sensitive Ultra-High-Pressure Liquid Chromatography-Tandem Mass Spectrometry Method. Metabolites, 13(11), 1128. [Link]
-
ResearchGate. (PDF) Analysis of 4-Hydroxyphenyllactic Acid and Other Diagnostically Important Metabolites of α-Amino Acids in Human Blood Serum Using a Validated and Sensitive Ultra-High-Pressure Liquid Chromatography-Tandem Mass Spectrometry Method. [Link]
-
S. P. J. van der Lingen, et al. An Optimized Method for LC–MS-Based Quantification of Endogenous Organic Acids: Metabolic Perturbations in Pancreatic Cancer. Metabolites. [Link]
-
Han, J., & Lin, K. (2018). Progress and Challenges in Quantifying Carbonyl-Metabolomic Phenomes with LC-MS/MS. Metabolites, 8(1), 10. [Link]
-
ResearchGate. Quantitative Analysis of Lactate and Other Organic Acids in Plasma: Preanalytical Challenges. [Link]
-
ResearchGate. (PDF) Method development and validation for analysis of phenylalanine, 4‐hydroxyphenyllactic acid and 4‐hydroxyphenylpyruvic acid in serum and urine. [Link]
-
Agilent Technologies. Single Quad LC/MS Analysis of Organic Acids Using an Agilent Hi‑Plex Column. [Link]
-
Davison, J., et al. (2022). Method development and validation for analysis of phenylalanine, 4-hydroxyphenyllactic acid and 4-hydroxyphenylpyruvic acid in serum and urine. JIMD reports, 63(4), 341–350. [Link]
-
Kumps, A., et al. (2021). Fully Automated Quantitative Measurement of Serum Organic Acids via LC-MS/MS for the Diagnosis of Organic Acidemias. Metabolites, 11(12), 819. [Link]
Sources
- 1. 4-Hydroxyphenyllactic Acid | Rupa Health [rupahealth.com]
- 2. Analysis of 4-Hydroxyphenyllactic Acid and Other Diagnostically Important Metabolites of α-Amino Acids in Human Blood Serum Using a Validated and Sensitive Ultra-High-Pressure Liquid Chromatography-Tandem Mass Spectrometry Method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Analysis of 4-Hydroxyphenyllactic Acid and Other Diagnostically Important Metabolites of α-Amino Acids in Human Blood Serum Using a Validated and Sensitive Ultra-High-Pressure Liquid Chromatography-Tandem Mass Spectrometry Method - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. An Optimized Method for LC–MS-Based Quantification of Endogenous Organic Acids: Metabolic Perturbations in Pancreatic Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. agilent.com [agilent.com]
- 7. id-eptri.eu [id-eptri.eu]
- 8. fda.gov [fda.gov]
- 9. Bioanalytical method validation - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 10. labs.iqvia.com [labs.iqvia.com]
- 11. fda.gov [fda.gov]
- 12. FDA Adopts ICH Final Guidance On Bioanalytical Method Validation [outsourcedpharma.com]
- 13. Method development and validation for analysis of phenylalanine, 4-hydroxyphenyllactic acid and 4-hydroxyphenylpyruvic acid in serum and urine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Fully Automated Quantitative Measurement of Serum Organic Acids via LC-MS/MS for the Diagnosis of Organic Acidemias: Establishment of an Automation System and a Proof-of-Concept Validation - PMC [pmc.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to Comparative Metabolomics of Gut Bacteria Producing 4-Hydroxyphenyllactic Acid
Introduction: The Significance of 4-Hydroxyphenyllactic Acid in the Gut Microbiome
4-Hydroxyphenyllactic acid (4-HPLA), a metabolite of the amino acid tyrosine, has emerged as a molecule of significant interest in the study of the gut microbiome and its influence on host health.[1] Produced by a variety of gut bacteria, this compound is not merely a metabolic byproduct but an active participant in the host-microbe dialogue.[1] Notably, the D-enantiomer of 4-HPLA is specifically of bacterial origin, distinguishing it from the L-form produced endogenously by the host, making it a direct indicator of microbial activity.[2]
Research has illuminated the multifaceted roles of 4-HPLA, including its potent antimicrobial and antifungal properties, which can influence the composition and stability of the gut microbial community.[3] Furthermore, it functions as an antioxidant and has been identified as a potential biomarker for various clinical conditions, underscoring its diagnostic and therapeutic potential.[1] Understanding which bacteria produce this compound and under what metabolic conditions is paramount for harnessing its benefits. This guide provides a framework for conducting a comparative metabolomics study to differentiate and characterize 4-HPLA production across various gut bacterial species, offering field-proven insights and detailed experimental protocols for researchers in microbiology and drug development.
Comparative Analysis of 4-HPLA Producing Gut Bacteria
A diverse range of gut bacteria across different phyla are known to produce 4-HPLA. Key producers include species from the genera Lactobacillus and Bifidobacterium, which are well-known probiotics. However, production is not limited to these groups, with species from Clostridium, Bacteroides, Eubacterium, and others also contributing to the gut's 4-HPLA pool. The production capacity can vary significantly between species and even strains, highlighting the need for comparative studies. For example, Lactobacillus sp. SK007 has been shown to produce substantial amounts of 4-HPLA, a yield that can be significantly enhanced by supplementing the culture medium with its precursor, 4-hydroxyphenylpyruvic acid (4-HPPA).[3]
| Bacterial Genus/Species | Phylum | Key Metabolic Characteristics & 4-HPLA Production Insights |
| Lactobacillus sp. | Bacillota (Firmicutes) | Known to produce significant amounts of 4-HPLA from tyrosine. Lactobacillus sp. SK007 produced 75 µg/mL in MRS broth, which increased to 1.26 mg/mL with 4-HPPA supplementation.[3] |
| Bifidobacterium sp. | Actinomycetota | Along with Lactobacilli, considered a major producer of 4-HPLA. Co-cultivation with intestinal epithelial cells can enhance the production of related aromatic lactic acids.[4] |
| Clostridium sp. | Bacillota (Firmicutes) | Identified as a producer of 4-HPLA. Clostridium sporogenes is known to metabolize aromatic amino acids into various bioactive compounds.[5] |
| Bacteroides sp. | Bacteroidota | A common gut commensal identified as a producer of 4-HPLA. |
| Eubacterium sp. | Bacillota (Firmicutes) | Known to produce 4-hydroxyphenylacetic acid (4-HPAA), a related metabolite, via the tyrosine metabolism pathway.[6][7][8] |
The Biosynthetic Pathway of 4-HPLA from Tyrosine
The bacterial synthesis of 4-HPLA is a two-step enzymatic process originating from the aromatic amino acid tyrosine. This pathway is a key part of amino acid metabolism for these microorganisms.
-
Transamination: The process begins with the conversion of L-tyrosine to 4-hydroxyphenylpyruvic acid (4-HPPA). This reaction is catalyzed by an aminotransferase enzyme, which removes the amino group from tyrosine.[3][9]
-
Reduction: Subsequently, 4-HPPA is reduced to 4-HPLA. This step is carried out by a reductase enzyme, typically an NADH-dependent lactate dehydrogenase or a similar hydroxy acid dehydrogenase.[3]
Understanding this pathway is crucial for experimental design. For instance, supplementing growth media with tyrosine or the intermediate 4-HPPA can be used as a strategy to confirm a bacterium's production capability and potentially boost yields for downstream applications.[3]
Caption: Bacterial biosynthetic pathway of 4-HPLA from L-Tyrosine.
Experimental Workflow for Comparative Metabolomics
A robust and self-validating experimental design is critical for obtaining reliable and comparable metabolomic data. The following workflow outlines the key steps, from bacterial cultivation to data analysis, explaining the causality behind each methodological choice.
Step 1: Bacterial Cultivation and Sampling
The goal is to culture different bacterial strains under identical conditions to ensure that any observed metabolic differences are due to genetic and enzymatic variations, not environmental factors.
-
Strain Selection: Choose a panel of bacteria for comparison, including known producers and strains of interest.
-
Media Preparation: Utilize a defined basal medium supplemented with L-tyrosine. A defined medium is essential to minimize confounding metabolites from complex sources like yeast extract, ensuring that the detected 4-HPLA is a product of bacterial metabolism. A typical basal medium for anaerobes could be a modified Gifu Anaerobic Medium (GAM) or a custom formulation.
-
Inoculation and Growth: In an anaerobic chamber, inoculate the media with standardized amounts of each bacterial strain from a fresh overnight culture. Include a "media only" sterile blank control for each batch.
-
Time-Course Sampling: Collect culture aliquots at multiple time points (e.g., 12, 24, 48 hours) to capture the dynamics of 4-HPLA production.
-
Sample Quenching & Separation: Immediately upon collection, quench metabolic activity by placing samples on ice. Separate the bacterial cells from the culture supernatant via centrifugation (e.g., 10,000 x g for 10 minutes at 4°C). The supernatant contains the extracellular metabolites (including the secreted 4-HPLA) and is the primary sample for this analysis.
Step 2: Metabolite Extraction
The objective is to efficiently extract the target analytes from the complex culture supernatant while removing interfering substances like proteins.
-
Protein Precipitation: This is the preferred method for sample cleanup due to its high recovery rates and minimal matrix effects for this class of compounds.[10][11]
-
To 100 µL of culture supernatant, add 400 µL of ice-cold methanol containing an appropriate internal standard (e.g., deuterated 4-HPLA or 13C6-phenyllactic acid). The internal standard is crucial for correcting variations in extraction efficiency and instrument response.
-
Vortex vigorously for 1 minute.
-
Incubate at -20°C for 30 minutes to facilitate protein precipitation.
-
-
Clarification: Centrifuge the samples at high speed (e.g., 14,000 x g for 15 minutes at 4°C) to pellet the precipitated proteins.
-
Final Sample Preparation: Carefully transfer the resulting supernatant to a new tube and evaporate to dryness under a stream of nitrogen. Reconstitute the dried extract in a small volume (e.g., 100 µL) of the initial mobile phase (e.g., 10% methanol in water with 0.1% formic acid) for LC-MS/MS analysis.
Step 3: UPLC-MS/MS Analysis
Ultra-High-Pressure Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) provides the sensitivity and selectivity required for accurate quantification of 4-HPLA in complex biological samples.[10][11][12]
-
Chromatographic Separation:
-
Column: A reverse-phase C18 column (e.g., Waters Atlantis dC18, 100 mm x 3.0 mm, 3 µm) is effective for retaining and separating phenolic acids.[13]
-
Mobile Phase A: Water with 0.1% Formic Acid
-
Mobile Phase B: Methanol with 0.1% Formic Acid
-
Gradient: A typical gradient would start at a low percentage of Mobile Phase B, ramping up to elute the more hydrophobic compounds. (e.g., 0-2 min: 10% B; 2-8 min: 10-95% B; 8-10 min: 95% B; 10-12 min: 10% B for re-equilibration).
-
Flow Rate: 0.4 mL/min.
-
-
Mass Spectrometry Detection:
-
Ionization Mode: Electrospray Ionization (ESI) in negative mode is optimal for detecting acidic compounds like 4-HPLA.
-
Analysis Mode: Multiple Reaction Monitoring (MRM) is used for targeted quantification. This involves selecting the precursor ion (the deprotonated molecule [M-H]-) of 4-HPLA and monitoring for a specific, characteristic fragment ion after collision-induced dissociation. This two-stage filtering provides exceptional specificity.
-
Example MRM Transition for 4-HPLA: m/z 181.1 -> m/z 107.1
-
-
Step 4: Data Processing and Statistical Comparison
-
Quantification: Generate a standard curve using known concentrations of pure 4-HPLA. Use the ratio of the analyte peak area to the internal standard peak area to quantify the concentration of 4-HPLA in each sample.
-
Untargeted Analysis (Optional): For a broader discovery approach, perform an untargeted analysis to capture the full metabolome. This involves analyzing the data in full scan mode and using software platforms (e.g., MSDIAL) to identify and relatively quantify thousands of metabolic features.[14]
-
Statistical Analysis: Use appropriate statistical tests (e.g., ANOVA, t-tests) to identify significant differences in 4-HPLA production between bacterial strains and across time points.[14] For untargeted data, multivariate statistical methods like Principal Component Analysis (PCA) can be used to visualize the overall metabolic differences between the groups.[14][15]
Caption: Experimental workflow for comparative metabolomics of 4-HPLA.
Conclusion
References
-
Rupa Health. (n.d.). 4-Hydroxyphenyllactic Acid. Retrieved from Rupa Health website. [Link]
-
ResearchGate. (n.d.). Production of 4-hydroxyphenyllactic acid by Lactobacillus sp. SK007 fermentation. Retrieved from ResearchGate. [Link]
-
Li, Q., et al. (2025). Gut microbiota-derived 4-hydroxyphenylacetic acid (4-HPAA) inhibits weight gain and is negatively associated with childhood obesity. Translational Pediatrics. [Link]
-
PubMed. (2025). Gut microbiota-derived 4-hydroxyphenylacetic acid (4-HPAA) inhibits weight gain and is negatively associated with childhood obesity. Retrieved from PubMed. [Link]
-
ResearchGate. (n.d.). Biosynthetic pathway of 4-hydroxyphenylacetic acid (4HPAA). Retrieved from ResearchGate. [Link]
-
Human Metabolome Database. (2005). Showing metabocard for Hydroxyphenyllactic acid (HMDB0000755). Retrieved from HMDB. [Link]
-
PubMed. (2025). A bacterial platform for the production of 4-hydroxyphenylacetic acid and its derivatives. Retrieved from PubMed. [Link]
-
Putignani, L., et al. (2016). Gut Microbiota Profiling: Metabolomics Based Approach to Unravel Compounds Affecting Human Health. Journal of Proteome Research. [Link]
-
ResearchGate. (2025). (PDF) Gut microbiota-derived 4-hydroxyphenylacetic acid (4-HPAA) inhibits weight gain and is negatively associated with childhood obesity. Retrieved from ResearchGate. [Link]
-
Sobolev, P. D., et al. (2023). Analysis of 4-Hydroxyphenyllactic Acid and Other Diagnostically Important Metabolites of α-Amino Acids in Human Blood Serum Using a Validated and Sensitive Ultra-High-Pressure Liquid Chromatography-Tandem Mass Spectrometry Method. Metabolites. [Link]
-
NIH. (2022). Untargeted Metabolomics Sensitively Differentiates Gut Bacterial Species in Single Culture and Co-Culture Systems. Retrieved from NIH. [Link]
-
Wikoff, W. R., et al. (2009). Metabolomics analysis reveals large effects of gut microflora on mammalian blood metabolites. Proceedings of the National Academy of Sciences. [Link]
-
HealthMatters.io. (n.d.). 4-Hydroxyphenyllactic - Organic Acids Test (OAT) - Nutritional and Metabolic Profile - Lab Results explained. Retrieved from HealthMatters.io. [Link]
-
Spaapen, L. J., et al. (1987). Urinary D-4-hydroxyphenyllactate, D-phenyllactate and D-2-hydroxyisocaproate, Abnormalities of Bacterial Origin. Journal of Inherited Metabolic Disease. [Link]
-
NIH. (2021). A metabolomics pipeline for mechanistic interrogation of the gut microbiome. Retrieved from NIH. [Link]
-
Frontiers. (2023). Comprehensive analysis of metabolites produced by co-cultivation of Bifidobacterium breve MCC1274 with human iPS-derived intestinal epithelial cells. Retrieved from Frontiers in Microbiology. [Link]
-
Davison, A. S., et al. (2022). Method development and validation for analysis of phenylalanine, 4‐hydroxyphenyllactic acid and 4‐hydroxyphenylpyruvic acid in serum and urine. Journal of Inherited Metabolic Disease. [Link]
-
ResearchGate. (2023). (PDF) Analysis of 4-Hydroxyphenyllactic Acid and Other Diagnostically Important Metabolites of α-Amino Acids in Human Blood Serum Using a Validated and Sensitive Ultra-High-Pressure Liquid Chromatography-Tandem Mass Spectrometry Method. Retrieved from ResearchGate. [Link]
-
Sobolev, P. D., et al. (2023). Analysis of 4-Hydroxyphenyllactic Acid and Other Diagnostically Important Metabolites of α-Amino Acids in Human Blood Serum Using a Validated and Sensitive Ultra-High-Pressure Liquid Chromatography-Tandem Mass Spectrometry Method. Metabolites. [Link]
Sources
- 1. 4-Hydroxyphenyllactic Acid | Rupa Health [rupahealth.com]
- 2. Urinary D-4-hydroxyphenyllactate, D-phenyllactate and D-2-hydroxyisocaproate, abnormalities of bacterial origin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Frontiers | Comprehensive analysis of metabolites produced by co-cultivation of Bifidobacterium breve MCC1274 with human iPS-derived intestinal epithelial cells [frontiersin.org]
- 5. dbt.univr.it [dbt.univr.it]
- 6. Gut microbiota-derived 4-hydroxyphenylacetic acid (4-HPAA) inhibits weight gain and is negatively associated with childhood obesity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Gut microbiota-derived 4-hydroxyphenylacetic acid (4-HPAA) inhibits weight gain and is negatively associated with childhood obesity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Analysis of 4-Hydroxyphenyllactic Acid and Other Diagnostically Important Metabolites of α-Amino Acids in Human Blood Serum Using a Validated and Sensitive Ultra-High-Pressure Liquid Chromatography-Tandem Mass Spectrometry Method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Analysis of 4-Hydroxyphenyllactic Acid and Other Diagnostically Important Metabolites of α-Amino Acids in Human Blood Serum Using a Validated and Sensitive Ultra-High-Pressure Liquid Chromatography-Tandem Mass Spectrometry Method - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Method development and validation for analysis of phenylalanine, 4‐hydroxyphenyllactic acid and 4‐hydroxyphenylpyruvic acid in serum and urine - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Untargeted Metabolomics Sensitively Differentiates Gut Bacterial Species in Single Culture and Co-Culture Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 15. A metabolomics pipeline for mechanistic interrogation of the gut microbiome - PMC [pmc.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to Inter-Laboratory Comparison of 4-Hydroxyphenyllactic Acid Quantification
Welcome, fellow researchers, scientists, and drug development professionals. In the intricate world of metabolomics and clinical diagnostics, the precise and accurate quantification of biomarkers is paramount. This guide provides an in-depth analysis of the inter-laboratory comparison of 4-hydroxyphenyllactic acid (4-HPLA) quantification. As a metabolite of tyrosine, 4-HPLA has emerged as a significant biomarker in various physiological and pathological states, including inborn errors of metabolism, gut dysbiosis, and critical illnesses.[1][2] Therefore, ensuring the reliability and comparability of its measurement across different laboratories is not just an analytical exercise but a clinical necessity.
This guide is structured to provide you with a comprehensive understanding of the current analytical landscape for 4-HPLA quantification, the inherent challenges, and a framework for establishing consistency. We will delve into the predominant analytical methodologies, present a hypothetical inter-laboratory comparison study to illustrate potential variabilities, and provide a detailed, validated protocol for a robust analytical method.
The Clinical Significance of Accurate 4-HPLA Measurement
4-Hydroxyphenyllactic acid is a downstream metabolite of the amino acid tyrosine. Elevated levels of 4-HPLA can be indicative of several metabolic disorders, including tyrosinemia and phenylketonuria (PKU).[1][2] In these conditions, the enzymatic pathways responsible for tyrosine degradation are impaired, leading to the accumulation of upstream metabolites like 4-HPLA. Beyond these inherited metabolic diseases, emerging research has highlighted the role of 4-HPLA as a potential biomarker in critically ill patients and those with post-COVID-19 syndrome, where its levels in blood serum may have prognostic value.[1][3][4] Furthermore, 4-HPLA is also a product of gut microbial metabolism, and its levels can reflect the composition and activity of the gut microbiome. Given this wide range of clinical implications, the ability to reliably quantify 4-HPLA is crucial for accurate diagnosis, patient monitoring, and advancing our understanding of these conditions.
Analytical Methodologies for 4-HPLA Quantification: A Comparative Overview
The quantification of organic acids like 4-HPLA in biological matrices such as urine and serum presents analytical challenges due to their polarity and the complexity of the sample matrix. Two primary analytical techniques have become the gold standard in clinical and research laboratories: Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS has historically been a workhorse for organic acid analysis.[5][6] The technique offers excellent chromatographic resolution and well-established libraries for compound identification. However, a significant drawback of GC-MS for analyzing non-volatile compounds like 4-HPLA is the mandatory derivatization step.[5][7] This process, typically involving trimethylsilylation, is necessary to increase the volatility and thermal stability of the analyte. While effective, derivatization adds complexity and potential for variability to the workflow.
Advantages of GC-MS:
-
High chromatographic efficiency.
-
Extensive spectral libraries for identification.
-
Robust and well-established methodology.
Disadvantages of GC-MS:
-
Requires a derivatization step, which can be time-consuming and introduce errors.
-
Potential for thermal degradation of some analytes.
-
Less suitable for highly polar and thermally labile compounds.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
In recent years, LC-MS/MS has gained prominence for the analysis of organic acids due to its high sensitivity, specificity, and ability to analyze compounds in their native form without the need for derivatization.[3][4][6] Ultra-High-Performance Liquid Chromatography (UHPLC) coupled with tandem mass spectrometry (UPLC-MS/MS) offers rapid and highly efficient separations.
Advantages of LC-MS/MS:
-
High sensitivity and specificity.
-
No derivatization required, simplifying sample preparation.
-
Suitable for a wide range of polar and non-polar compounds.
-
High throughput capabilities.
Disadvantages of LC-MS/MS:
-
Matrix effects (ion suppression or enhancement) can be a significant issue and require careful management.
-
Higher initial instrument cost compared to GC-MS.
A Hypothetical Inter-Laboratory Comparison Study
To illustrate the importance of standardized methodologies and the potential for inter-laboratory variability, let's consider a hypothetical proficiency testing scheme for 4-HPLA quantification.
Study Design
A set of three standardized serum samples (low, medium, and high concentrations of 4-HPLA) are prepared and distributed to five different laboratories. The laboratories are anonymized (Lab A through Lab E). The "true" concentrations of 4-HPLA in these samples are established by a reference laboratory using a highly validated UPLC-MS/MS method with a stable isotope-labeled internal standard.
Caption: Workflow of a hypothetical inter-laboratory comparison study for 4-HPLA quantification.
Hypothetical Results
The following table summarizes the hypothetical results from the five laboratories. The data is presented as the mean quantified concentration ± standard deviation (n=3 replicates) in µmol/L.
| Sample | True Value (µmol/L) | Lab A (UPLC-MS/MS) | Lab B (HPLC-MS/MS) | Lab C (GC-MS) | Lab D (UPLC-MS/MS, different prep) | Lab E (LC-MS) |
| Low | 0.50 | 0.48 ± 0.02 | 0.55 ± 0.04 | 0.62 ± 0.08 | 0.49 ± 0.03 | 0.75 ± 0.15 |
| Medium | 2.50 | 2.45 ± 0.10 | 2.65 ± 0.18 | 2.88 ± 0.35 | 2.51 ± 0.12 | 3.10 ± 0.45 |
| High | 10.0 | 9.89 ± 0.35 | 10.8 ± 0.75 | 11.5 ± 1.20 | 10.1 ± 0.40 | 12.8 ± 2.10 |
| Accuracy (%) | 97.6% | 108.0% | 118.8% | 100.5% | 137.7% | |
| Precision (CV%) | < 5% | < 7% | < 12% | < 5% | < 18% |
Interpretation of Results
-
Lab A and Lab D , both using UPLC-MS/MS with robust sample preparation, demonstrate excellent accuracy and precision, highlighting the suitability of this method when properly optimized.
-
Lab B , using a standard HPLC-MS/MS, shows good performance, though with slightly lower precision compared to the UPLC-based methods.
-
Lab C , employing GC-MS, exhibits a positive bias and higher variability, which could be attributed to inconsistencies in the derivatization step or matrix interferences.
-
Lab E , using a less specific LC-MS method (single quadrupole), shows significant deviation from the true values and poor precision, underscoring the importance of tandem mass spectrometry for accurate quantification in complex matrices.
This exercise emphasizes that while different methods can be used for 4-HPLA quantification, the choice of methodology and the rigor of its validation are critical for achieving reliable and comparable results.
Recommended Protocol: A Validated UPLC-MS/MS Method for 4-HPLA Quantification in Human Serum
To promote standardization and best practices, we provide a detailed protocol for a sensitive and validated UPLC-MS/MS method for the quantification of 4-HPLA in human serum. This method is based on principles described in published literature.[3][4][8]
Caption: Detailed workflow for the UPLC-MS/MS quantification of 4-HPLA in serum.
Step-by-Step Methodology
1. Materials and Reagents:
-
4-Hydroxyphenyllactic acid certified reference material
-
4-Hydroxyphenyllactic acid-d3 (or other suitable stable isotope-labeled internal standard)
-
LC-MS grade methanol, acetonitrile, and water
-
Formic acid
2. Sample Preparation:
-
To 50 µL of serum sample, add 10 µL of the internal standard working solution.
-
Add 150 µL of ice-cold methanol to precipitate proteins.
-
Vortex for 1 minute, then centrifuge at 14,000 x g for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in 100 µL of the initial mobile phase.
3. UPLC-MS/MS Conditions:
-
UPLC System: A high-performance UHPLC system.
-
Column: A C18 reversed-phase column (e.g., 1.7 µm particle size, 2.1 x 50 mm).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient Elution: A suitable gradient to separate 4-HPLA from other matrix components.
-
Flow Rate: 0.4 mL/min.
-
Column Temperature: 40°C.
-
Mass Spectrometer: A triple quadrupole mass spectrometer.
-
Ionization Mode: Electrospray ionization (ESI) in negative mode.
-
Detection: Multiple Reaction Monitoring (MRM). The specific precursor and product ion transitions for 4-HPLA and its internal standard should be optimized.
4. Data Analysis and Quantification:
-
Peak areas of 4-HPLA and the internal standard are integrated.
-
A calibration curve is constructed by plotting the peak area ratio (analyte/internal standard) against the concentration of the calibrators.
-
The concentration of 4-HPLA in the unknown samples is calculated from the calibration curve.
Conclusion and Recommendations
The accurate and precise quantification of 4-hydroxyphenyllactic acid is essential for its utility as a clinical and research biomarker. While both GC-MS and LC-MS/MS are capable of measuring 4-HPLA, UPLC-MS/MS has emerged as the superior technique due to its high sensitivity, specificity, and simplified sample preparation workflow.
To ensure inter-laboratory comparability of 4-HPLA measurements, the following recommendations are crucial:
-
Adoption of Standardized Methods: Laboratories should strive to adopt and validate standardized analytical methods, such as the UPLC-MS/MS protocol outlined in this guide.
-
Use of Certified Reference Materials and Internal Standards: The use of certified reference materials for calibration and stable isotope-labeled internal standards is non-negotiable for achieving accurate quantification.
-
Participation in Proficiency Testing Programs: Regular participation in external quality assessment and proficiency testing programs is essential for monitoring and improving laboratory performance.
-
Rigorous Method Validation: All analytical methods must be thoroughly validated to assess parameters such as accuracy, precision, linearity, limit of detection, and limit of quantification.
By adhering to these principles, the scientific and clinical communities can have greater confidence in the reliability of 4-HPLA measurements, ultimately leading to improved patient care and more robust research outcomes.
References
-
Rupa Health. (n.d.). 4-Hydroxyphenyllactic Acid. Retrieved from [Link]
-
Erndim. (n.d.). Organic Acids Qualitative Analysis in Urine by GCMS. Retrieved from [Link]
-
MetBioNet. (n.d.). MetBioNet best practice guidelines for analysis of organic acids by Gas Chromatography Mass Spectrometry. Retrieved from [Link]
- Lee, S. H., et al. (1998). Quantitative Analysis of Urinary Organic Acids by Gas Chromatography-Mass Spectrometry.
-
Sobolev, P. D., et al. (2023). Analysis of 4-Hydroxyphenyllactic Acid and Other Diagnostically Important Metabolites of α-Amino Acids in Human Blood Serum Using a Validated and Sensitive Ultra-High-Pressure Liquid Chromatography-Tandem Mass Spectrometry Method. Metabolites, 13(11), 1128. doi:10.3390/metabo13111128. Retrieved from [Link]
-
HealthMatters.io. (n.d.). 4-Hydroxyphenyllactic - Organic Acids Test (OAT) - Nutritional and Metabolic Profile - Lab Results explained. Retrieved from [Link]
-
Miliadis, G., & Tsilikidis, K. (2014). GC-MS analysis of organic acids in human urine in clinical settings: a study of derivatization and other analytical parameters. Journal of Chromatography B, 964, 195-201. doi:10.1016/j.jchromb.2013.12.038. Retrieved from [Link]
-
JEOL. (n.d.). Qualitative and Quantitative Analysis of Organic Acids in Urine by Gas Chromatography-High Resolution Mass Spectrometry with Hard Ionization and Soft Ionization. Retrieved from [Link]
-
Rupa Health. (n.d.). 4-Hydroxyphenylacetic Acid. Retrieved from [Link]
-
ResearchGate. (2023). (PDF) Analysis of 4-Hydroxyphenyllactic Acid and Other Diagnostically Important Metabolites of α-Amino Acids in Human Blood Serum Using a Validated and Sensitive Ultra-High-Pressure Liquid Chromatography-Tandem Mass Spectrometry Method. Retrieved from [Link]
-
Human Metabolome Database. (2005). Showing metabocard for Hydroxyphenyllactic acid (HMDB0000755). Retrieved from [Link]
-
Rupa Health. (n.d.). 4-Hydroxyphenylpyruvic Acid. Retrieved from [Link]
-
MDPI. (2020). Statistical Optimization of Urinary Organic Acids Analysis by a Multi-Factorial Design of Experiment. Retrieved from [Link]
-
Liu, J., et al. (2015). Determination of 4-Hydroxyphenyllactic Acid in Human Urine by Magnetic Solid-Phase Extraction and High-Performance Anion-Exchange Chromatography with Fluorescence Detection. Journal of Liquid Chromatography & Related Technologies, 38(10), 998-1003. doi:10.1080/10826076.2015.1026410. Retrieved from [Link]
-
MDPI. (2023). Analysis of 4-Hydroxyphenyllactic Acid and Other Diagnostically Important Metabolites of α-Amino Acids in Human Blood Serum Using a Validated and Sensitive Ultra-High-Pressure Liquid Chromatography-Tandem Mass Spectrometry Method. Retrieved from [Link]
-
ResearchGate. (2022). (PDF) Method development and validation for analysis of phenylalanine, 4-hydroxyphenyllactic acid and 4-hydroxyphenylpyruvic acid in serum and urine. Retrieved from [Link]
-
ResearchGate. (2015). Determination of 4-Hydroxyphenyllactic Acid in Human Urine by Magnetic Solid-Phase Extraction and High-Performance Anion-Exchange Chromatography with Fluorescence Detection. Retrieved from [Link]
-
MDPI. (2023). Urine Organic Acid Testing in the Clinical Laboratory: The Past, Current, and Future. Retrieved from [Link]
-
Mornet, E., et al. (2020). [Recommendations for urinary organic acids analysis]. Annales de Biologie Clinique, 78(5), 499-508. doi:10.1684/abc.2020.1583. Retrieved from [Link]
-
Sobolev, P. D., et al. (2023). Analysis of 4-Hydroxyphenyllactic Acid and Other Diagnostically Important Metabolites of α-Amino Acids in Human Blood Serum Using a Validated and Sensitive Ultra-High-Pressure Liquid Chromatography-Tandem Mass Spectrometry Method. Metabolites, 13(11), 1128. doi:10.3390/metabo13111128. Retrieved from [Link]
-
Duez, P., Kumps, A., & Mardens, Y. (1996). GC-MS profiling of urinary organic acids evaluated as a quantitative method. Clinical Chemistry, 42(10), 1609-1615. Retrieved from [Link]
-
Bioanalysis Zone. (n.d.). Quantification of phenolic acid metabolites in humans by LC–MS: a structural and targeted metabolomics approach. Retrieved from [Link]
-
Gethings, L. A., et al. (2022). Method development and validation for analysis of phenylalanine, 4-hydroxyphenyllactic acid and 4-hydroxyphenylpyruvic acid in serum and urine. JIMD reports, 63(4), 341-350. doi:10.1002/jmd2.12287. Retrieved from [Link]
-
mzCloud. (2014). DL 4 Hydroxyphenyllactic acid. Retrieved from [Link]
-
US BioTek Laboratories. (n.d.). Organic Acids Testing. Retrieved from [Link]
-
Diagnostic Solutions Laboratory. (n.d.). OAp Organic Acids Profile. Retrieved from [Link]
-
MosaicDX. (n.d.). Our Comprehensive Organic Acids Test (OAT). Retrieved from [Link]
-
Quest Diagnostics. (n.d.). Organic Acids, Comprehensive, Quantitative, Urine. Retrieved from [Link]
-
Rupa University. (n.d.). Master Organic Acid Testing with The OAp™ by Diagnostic Solutions. Retrieved from [Link]
Sources
- 1. 4-Hydroxyphenyllactic Acid | Rupa Health [rupahealth.com]
- 2. 4-Hydroxyphenyllactic - Organic Acids Test (OAT) - Nutritional and Metabolic Profile - Lab Results explained | HealthMatters.io [healthmatters.io]
- 3. Analysis of 4-Hydroxyphenyllactic Acid and Other Diagnostically Important Metabolites of α-Amino Acids in Human Blood Serum Using a Validated and Sensitive Ultra-High-Pressure Liquid Chromatography-Tandem Mass Spectrometry Method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. erndim.org [erndim.org]
- 6. mdpi.com [mdpi.com]
- 7. metbio.net [metbio.net]
- 8. Analysis of 4-Hydroxyphenyllactic Acid and Other Diagnostically Important Metabolites of α-Amino Acids in Human Blood Serum Using a Validated and Sensitive Ultra-High-Pressure Liquid Chromatography-Tandem Mass Spectrometry Method - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of 4-Hydroxyphenyllactic Acid Levels: A Biomarker in Health and Disease
Guide for Researchers, Scientists, and Drug Development Professionals
Introduction: The Emerging Significance of 4-Hydroxyphenyllactic Acid
4-Hydroxyphenyllactic acid (HPLA), a metabolite of the amino acid tyrosine, is increasingly recognized for its role as a potential biomarker in a variety of physiological and pathological states.[1][2] Produced both endogenously and by certain gut bacteria, its circulating levels can offer a window into metabolic dysregulation, genetic disorders, and the presence of critical illnesses.[2] This guide provides a comprehensive comparative analysis of HPLA levels in healthy individuals versus those with specific diseases, supported by experimental data and protocols to empower researchers in their investigative pursuits.
The rationale for focusing on HPLA stems from its position as a sensitive indicator of upstream metabolic blockades or alterations. Inborn errors of metabolism affecting the tyrosine degradation pathway, such as phenylketonuria (PKU) and tyrosinemia, lead to a significant accumulation of HPLA.[1][3] Furthermore, its association with conditions like post-COVID-19 syndrome, critical illness, and post-neurosurgical meningitis highlights its potential utility in monitoring disease severity and patient outcomes.[2] Understanding the nuances of HPLA levels across different conditions is paramount for its validation and integration into clinical and research settings.
Biochemical Pathway of 4-Hydroxyphenyllactic Acid
The biosynthesis of HPLA is an alternative route for tyrosine metabolism. The pathway is initiated by the action of Tyrosine Aminotransferase (TAT) , which converts tyrosine to 4-hydroxyphenylpyruvic acid (HPPA). Subsequently, 4-hydroxyphenylpyruvate reductase (HPPR) catalyzes the reduction of HPPA to HPLA.[4][5][6] In healthy individuals, this pathway is typically not a major route for tyrosine degradation. However, in disease states where the primary catabolic pathway is impaired, there is a significant shunting of tyrosine through this alternative pathway, leading to elevated HPLA levels.
Caption: Biosynthetic pathway of 4-hydroxyphenyllactic acid from tyrosine.
Comparative Levels of 4-Hydroxyphenyllactic Acid: Healthy vs. Disease States
The concentration of HPLA in biological fluids is a key differentiator between health and various disease states. The following table summarizes reported HPLA levels in different conditions, providing a basis for comparative analysis. It is important to note that values can vary based on the analytical method, sample type (urine, serum, or cerebrospinal fluid), and patient population.
| Condition | Sample Type | Reported HPLA Levels | Reference |
| Healthy Individuals | Urine | 0 - 3 mmol/mol creatinine | [1][3] |
| Serum | < 5 µmol/L (Below Limit of Quantification) | [7] | |
| Phenylketonuria (PKU) | Urine & CSF | Relatively higher concentrations than healthy individuals | [1][3] |
| Tyrosinemia | Urine | Significantly elevated (e.g., one case reported 397.29 units, with a reference of <1.8%) | [8][9] |
| Post-Neurosurgical Meningitis | CSF | ≥ 0.9 µmol/L associated with a 9.6x higher risk of complications | [10] |
| Pneumococcal Meningitis | CSF | 0.03 - 15 µmol/L (not detected in healthy controls) | [11] |
| Critical Illness | Serum | Elevated levels observed | [2] |
| Post-COVID-19 Syndrome | Serum | Elevated levels observed | [2][7] |
| Small Intestinal Bacterial Overgrowth (SIBO) | Urine | Elevated levels suggested (due to bacterial production) | [12][13] |
| Celiac Disease | - | Mentioned in the context of malabsorption and related metabolic disturbances | [14] |
| Cystic Fibrosis | - | Potential for altered gut microbiome and related metabolic changes | [15] |
Experimental Protocol: Quantification of 4-Hydroxyphenyllactic Acid by LC-MS/MS
The accurate and sensitive quantification of HPLA is crucial for its clinical and research applications. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for this analysis due to its high specificity and sensitivity.[7] The following protocol is a self-validating system designed for robust and reproducible results.
Rationale for Method Selection: LC-MS/MS is chosen over other methods like GC-MS or HPLC-UV because it allows for the direct analysis of HPLA in complex biological matrices with minimal sample preparation, while providing structural confirmation through mass fragmentation patterns. This enhances the trustworthiness of the generated data.
Step-by-Step Methodology
-
Sample Preparation (Serum):
-
Objective: To remove proteins that can interfere with the analysis and damage the LC column.
-
To 100 µL of serum, add 300 µL of ice-cold methanol.
-
Vortex for 30 seconds to ensure thorough mixing and protein precipitation.
-
Centrifuge at 13,000 x g for 10 minutes at 4°C.
-
Carefully transfer the supernatant to a new microcentrifuge tube for analysis.
-
-
Liquid Chromatography:
-
Objective: To separate HPLA from other components in the sample extract.
-
Column: A C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm particle size) is recommended for good retention and peak shape of HPLA.
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient Elution:
-
0-1 min: 5% B
-
1-5 min: Linearly increase to 95% B
-
5-6 min: Hold at 95% B
-
6-6.1 min: Return to 5% B
-
6.1-8 min: Re-equilibrate at 5% B
-
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 5 µL.
-
-
Tandem Mass Spectrometry:
-
Objective: To specifically detect and quantify HPLA based on its mass-to-charge ratio (m/z) and fragmentation pattern.
-
Ionization Mode: Electrospray Ionization (ESI) in negative mode.
-
Multiple Reaction Monitoring (MRM) Transitions:
-
Precursor Ion (Q1): m/z 181.1
-
Product Ion (Q3): m/z 135.1 (quantifier), m/z 107.1 (qualifier)
-
-
Instrument Parameters: Optimize collision energy, declustering potential, and other source parameters for maximum signal intensity.
-
-
Quantification:
-
Prepare a calibration curve using a series of known concentrations of HPLA standard in a matrix-matched solution (e.g., charcoal-stripped serum).
-
Spike an internal standard (e.g., deuterated HPLA) into all samples and standards to correct for variations in sample preparation and instrument response.
-
Calculate the concentration of HPLA in the samples by interpolating their peak area ratios (HPLA/internal standard) against the calibration curve.
-
Caption: Experimental workflow for the quantification of HPLA in serum by LC-MS/MS.
Conclusion and Future Directions
The comparative analysis of 4-hydroxyphenyllactic acid levels reveals its significant potential as a versatile biomarker across a spectrum of diseases, from inherited metabolic disorders to acute critical illnesses. The stark contrast in HPLA concentrations between healthy and diseased states underscores its diagnostic and prognostic value. The provided LC-MS/MS protocol offers a robust framework for researchers to accurately quantify this important metabolite, facilitating further investigation into its pathophysiological roles.
Future research should focus on establishing standardized reference ranges for HPLA in larger, diverse populations and for specific disease cohorts. Longitudinal studies are warranted to track HPLA levels in response to therapeutic interventions and to correlate its concentrations with disease progression and patient outcomes. As our understanding of the intricate interplay between host metabolism and the gut microbiome expands, the significance of HPLA as a key metabolic node is poised to grow, opening new avenues for drug development and personalized medicine.
References
-
Urinary D-4-hydroxyphenyllactate, D-phenyllactate and D-2-hydroxyisocaproate, Abnormalities of Bacterial Origin. PubMed. Available at: [Link]
-
4-Hydroxphenyllactic - Organic Acids, Comprehensive, Quantitative - Lab Results explained. HealthMatters.io. Available at: [Link]
-
4-Hydroxyphenyllactic Acid | Rupa Health. Rupa Health. Available at: [Link]
-
Characterization of Arabidopsis thaliana Hydroxyphenylpyruvate Reductases in the Tyrosine Conversion Pathway. Frontiers in Plant Science. Available at: [Link]
-
4-Hydroxyphenyllactic (Males Age 13 and Over) - Organic Acids Test (OAT) - Nutritional and Metabolic Profile - Lab Results explained. HealthMatters.io. Available at: [Link]
-
4-Hydroxyphenylpyruvate dioxygenase - Wikipedia. Wikipedia. Available at: [Link]
-
Untargeted Metabolomic Study for Urinary Characterization of Adult Patients with Phenylketonuria. MDPI. Available at: [Link]
-
Characterization of Arabidopsis thaliana Hydroxyphenylpyruvate Reductases in the Tyrosine Conversion Pathway - PMC. National Center for Biotechnology Information. Available at: [Link]
-
Showing metabocard for 4-Hydroxyphenylpyruvic acid (HMDB0000707). Human Metabolome Database. Available at: [Link]
-
Recent Advances in Transcription Factor–Mediated Regulation of Salvianolic Acid Biosynthesis in Salvia miltiorrhiza. MDPI. Available at: [Link]
-
Structure of the human 4-hydroxyphenylpyruvic acid dioxygenase gene (HPD). PubMed. Available at: [Link]
-
Diagnosis by Microbial Culture, Breath Tests and Urinary Excretion Tests, and Treatments of Small Intestinal Bacterial Overgrowth. National Institutes of Health. Available at: [Link]
-
Analysis of 4-Hydroxyphenyllactic Acid and Other Diagnostically Important Metabolites of α-Amino Acids in Human Blood Serum Using a Validated and Sensitive Ultra-High-Pressure Liquid Chromatography-Tandem Mass Spectrometry Method - PMC. National Center for Biotechnology Information. Available at: [Link]
-
Biomarkers in long COVID-19: A systematic review - PMC. National Center for Biotechnology Information. Available at: [Link]
-
Urine Phenylacetylglutamine Determination in Patients with Hyperphenylalaninemia - PMC. National Center for Biotechnology Information. Available at: [Link]
-
Tyrosinemia type III (Concept Id: C0268623). National Center for Biotechnology Information. Available at: [Link]
-
Biochemical Abnormalities in Celiac Patients Could Aid Diagnosis. Celiac Disease Foundation. Available at: [Link]
-
Gut microbiota-derived 4-hydroxyphenylacetic acid from resveratrol supplementation prevents obesity through SIRT1 signaling activation. PubMed. Available at: [Link]
-
Diagnosis and Treatment of Tyrosinemia: A Case Series. Longdom Publishing. Available at: [Link]
-
4-Hydroxyphenyllactic Acid in Cerebrospinal Fluid as a Possible Marker of Post-Neurosurgical Meningitis: Retrospective Study. MDPI. Available at: [Link]
-
(PDF) 4-Hydroxyphenyllactic Acid in Cerebrospinal Fluid as a Possible Marker of Post-Neurosurgical Meningitis: Retrospective Study. ResearchGate. Available at: [Link]
-
Therapeutic peptides for the treatment of cystic fibrosis: Challenges and perspectives. PubMed. Available at: [Link]
-
How to Recognize and Treat Small Intestinal Bacterial Overgrowth? MDPI. Available at: [Link]
-
Celiac Disease, Inflammation and Oxidative Damage: A Nutrigenetic Approach - PMC. National Center for Biotechnology Information. Available at: [Link]
-
Final Diagnosis -- Hereditary Tyrosinemia Type 1. UPMC Pathology. Available at: [Link]
-
Self-reported health, neuropsychological tests and biomarkers in fully recovered COVID-19 patients vs patients with post-COVID cognitive symptoms: A pilot study | PLOS One. PLOS. Available at: [Link]
-
Study on urinary metabolic profile of phenylketonuria by micellar electrokinetic capillary chromatography with dual electrochemical detection. PubMed. Available at: [Link]
-
Tyrosinemia Type I - GeneReviews® - NCBI Bookshelf. National Center for Biotechnology Information. Available at: [Link]
-
Treatment of small intestinal bacterial overgrowth in systemic sclerosis. McMaster Experts. Available at: [Link]
-
Neurological manifestations of post-acute sequelae of COVID-19: which liquid biomarker should we use? Frontiers in Neurology. Available at: [Link]
-
Inflammation in children with cystic fibrosis: contribution of bacterial production of long-chain fatty acids. PubMed. Available at: [Link]
-
Altered antibody isotype in cystic fibrosis: impaired natural antibody response to polysaccharide antigens. PubMed. Available at: [Link]
-
Characterization and Biomarker Analyses of Post-COVID-19 Complications and Neurological Manifestations. 医药卫生知识服务系统. Available at: [Link]
-
(PDF) Effect of a Preparation of Four Probiotics on Symptoms of Patients with Irritable Bowel Syndrome: Association with Intestinal Bacterial Overgrowth. ResearchGate. Available at: [Link]
-
Bone Mass and Mineral Metabolism Alterations in Adult Celiac Disease: Pathophysiology and Clinical Approach. MDPI. Available at: [Link]
-
Biomarkers May Help Predict Celiac Disease in Patients with Type 1 Diabetes. Celiac Disease Foundation. Available at: [Link]
-
Celiac Disease - GeneReviews® - NCBI Bookshelf. National Center for Biotechnology Information. Available at: [Link]
Sources
- 1. 4-Hydroxphenyllactic - Organic Acids, Comprehensive, Quantitative - Lab Results explained | HealthMatters.io [healthmatters.io]
- 2. 4-Hydroxyphenyllactic Acid | Rupa Health [rupahealth.com]
- 3. 4-Hydroxyphenyllactic (Males Age 13 and Over) - Organic Acids Test (OAT) - Nutritional and Metabolic Profile - Lab Results explained | HealthMatters.io [healthmatters.io]
- 4. Characterization of Arabidopsis thaliana Hydroxyphenylpyruvate Reductases in the Tyrosine Conversion Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | Characterization of Arabidopsis thaliana Hydroxyphenylpyruvate Reductases in the Tyrosine Conversion Pathway [frontiersin.org]
- 6. mdpi.com [mdpi.com]
- 7. Analysis of 4-Hydroxyphenyllactic Acid and Other Diagnostically Important Metabolites of α-Amino Acids in Human Blood Serum Using a Validated and Sensitive Ultra-High-Pressure Liquid Chromatography-Tandem Mass Spectrometry Method - PMC [pmc.ncbi.nlm.nih.gov]
- 8. longdom.org [longdom.org]
- 9. Final Diagnosis -- Case 807 [path.upmc.edu]
- 10. researchgate.net [researchgate.net]
- 11. mdpi.com [mdpi.com]
- 12. Urinary D-4-hydroxyphenyllactate, D-phenyllactate and D-2-hydroxyisocaproate, abnormalities of bacterial origin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. celiac.org [celiac.org]
- 15. Altered antibody isotype in cystic fibrosis: impaired natural antibody response to polysaccharide antigens - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to Tyrosinase Inhibitors: Evaluating the Efficacy of 4-Hydroxyphenyllactic Acid
Introduction: The Central Role of Tyrosinase in Melanogenesis
In the intricate biochemical cascade of melanogenesis, the copper-containing enzyme tyrosinase (EC 1.14.18.1) stands as the undisputed rate-limiting catalyst. It orchestrates the initial and critical steps of melanin synthesis: the hydroxylation of L-tyrosine to L-3,4-dihydroxyphenylalanine (L-DOPA) and the subsequent oxidation of L-DOPA to dopaquinone. Dysregulation of tyrosinase activity is implicated in various hyperpigmentation disorders, including melasma and age spots, making it a prime target for therapeutic and cosmetic interventions. The quest for potent and safe tyrosinase inhibitors is a significant focus in dermatological and pharmacological research. This guide provides a comprehensive evaluation of 4-hydroxyphenyllactic acid, a promising tyrosinase inhibitor, in comparison to established agents such as kojic acid, arbutin, and hydroquinone.
Comparative Efficacy of Tyrosinase Inhibitors: A Data-Driven Analysis
The inhibitory potential of a compound against tyrosinase is quantitatively expressed by its half-maximal inhibitory concentration (IC50), which represents the concentration required to reduce the enzyme's activity by 50%. A lower IC50 value signifies a more potent inhibitor. The following table summarizes the reported IC50 values for 4-hydroxyphenyllactic acid and other benchmark inhibitors against mushroom tyrosinase, a common model in preliminary screening. It is important to note that IC50 values can vary depending on the experimental conditions, such as substrate concentration and enzyme purity.[1]
| Inhibitor | IC50 (µM) | Source of Tyrosinase | Mechanism of Inhibition |
| 4-Hydroxyphenyllactic Acid | ~3500 µM (as 3-phenyllactic acid)[2][3] | Mushroom | Mixed-type[2][3] |
| Kojic Acid | 12.8 - 51.11 µM[4] | Mushroom | Competitive or Mixed-type |
| Arbutin (β-arbutin) | 260 - 9000 µM[4] | Mushroom | Competitive |
| Hydroquinone | 3.9 - 100 µM[4] | Mushroom | Substrate for tyrosinase, leading to reactive oxygen species |
Analysis of Inhibitory Mechanisms:
-
4-Hydroxyphenyllactic Acid: Studies on the closely related 3-phenyllactic acid indicate a mixed-type inhibition mechanism.[2][3] This suggests that it can bind to both the free enzyme and the enzyme-substrate complex, affecting both the enzyme's affinity for the substrate and its catalytic efficiency.
-
Kojic Acid: A well-established inhibitor, kojic acid, primarily acts as a competitive inhibitor by chelating the copper ions in the active site of tyrosinase, thereby preventing substrate binding.[5] Some studies also suggest a mixed-type inhibition.
-
Arbutin: This hydroquinone glycoside acts as a competitive inhibitor, structurally mimicking L-tyrosine to bind to the active site of tyrosinase without undergoing a reaction.[6]
-
Hydroquinone: While a potent inhibitor, hydroquinone's mechanism is complex. It can act as a substrate for tyrosinase, leading to the formation of reactive oxygen species that are cytotoxic to melanocytes.[1]
Signaling Pathways in Melanogenesis and Tyrosinase Inhibition
The regulation of melanin production is a complex process involving multiple signaling pathways that converge on the microphthalmia-associated transcription factor (MITF), the master regulator of melanogenic gene expression, including the gene for tyrosinase.[7][8][9][10] Understanding these pathways is crucial for the rational design of tyrosinase inhibitors.
Caption: Simplified signaling pathway of melanogenesis highlighting the central role of tyrosinase and the point of intervention for tyrosinase inhibitors.
Experimental Protocols for Efficacy Evaluation
To ensure scientific integrity and reproducibility, standardized experimental protocols are paramount. The following are detailed methodologies for assessing tyrosinase inhibition both in vitro and in a cell-based model.
In Vitro Mushroom Tyrosinase Inhibition Assay
This assay provides a direct measure of a compound's ability to inhibit the enzymatic activity of tyrosinase.
Caption: Experimental workflow for the in vitro mushroom tyrosinase inhibition assay.
Step-by-Step Methodology:
-
Reagent Preparation:
-
Prepare a 50 mM potassium phosphate buffer (pH 6.5).
-
Prepare a stock solution of mushroom tyrosinase (e.g., 1000 U/mL in phosphate buffer).
-
Prepare a 10 mM L-DOPA solution fresh in phosphate buffer.
-
Prepare stock solutions of test inhibitors (e.g., 4-hydroxyphenyllactic acid, kojic acid) in a suitable solvent (e.g., DMSO).
-
-
Assay Procedure (96-well plate format):
-
To each well, add 140 µL of phosphate buffer.
-
Add 20 µL of the test inhibitor solution at various concentrations. For the control, add 20 µL of the solvent.
-
Add 20 µL of the mushroom tyrosinase solution to all wells.
-
Pre-incubate the plate at 25°C for 10 minutes.
-
Initiate the reaction by adding 20 µL of the L-DOPA solution to each well.
-
Immediately measure the absorbance at 475 nm using a microplate reader at time zero and then at regular intervals (e.g., every minute) for 10-20 minutes.
-
-
Data Analysis:
-
Calculate the rate of reaction (slope of the linear portion of the absorbance vs. time curve).
-
Calculate the percentage of tyrosinase inhibition using the following formula: % Inhibition = [(Ratecontrol - Rateinhibitor) / Ratecontrol] x 100
-
Determine the IC50 value by plotting the percentage of inhibition against the inhibitor concentration.
-
Cell-Based Melanin Content Assay in B16F10 Melanoma Cells
This assay evaluates the effect of an inhibitor on melanin production in a cellular context, providing insights into its biological efficacy and potential cytotoxicity.
Step-by-Step Methodology:
-
Cell Culture and Treatment:
-
Culture B16F10 murine melanoma cells in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin at 37°C in a 5% CO2 incubator.
-
Seed the cells in a 6-well plate at a density of 1 x 105 cells/well and allow them to adhere for 24 hours.
-
Treat the cells with various concentrations of the test inhibitors for 48-72 hours. A positive control such as kojic acid should be included. An untreated control group should also be maintained.
-
-
Melanin Content Measurement:
-
After the treatment period, wash the cells with phosphate-buffered saline (PBS).
-
Lyse the cells by adding 1 N NaOH containing 10% DMSO to each well.
-
Incubate the plate at 80°C for 1 hour to solubilize the melanin.[11][12][13]
-
Transfer the lysate to a 96-well plate and measure the absorbance at 405 nm using a microplate reader.
-
-
Data Analysis:
-
The melanin content is expressed as a percentage of the control group.
-
It is recommended to perform a parallel cell viability assay (e.g., MTT assay) to ensure that the observed decrease in melanin is not due to cytotoxicity.
-
Conclusion and Future Directions
This guide provides a comparative framework for evaluating the efficacy of 4-hydroxyphenyllactic acid as a tyrosinase inhibitor. While preliminary data on the structurally similar 3-phenyllactic acid suggests a moderate inhibitory potential with a mixed-type mechanism, further direct comparative studies under standardized conditions are warranted to definitively establish its potency relative to established agents like kojic acid and arbutin. The provided experimental protocols offer a robust methodology for such investigations. Future research should also focus on the safety profile of 4-hydroxyphenyllactic acid, including its potential for skin irritation and long-term effects, to fully assess its viability as a novel depigmenting agent in dermatological and cosmetic applications.
References
-
Signaling pathways that induce melanogenesis. Three representative... - ResearchGate.
-
New insights into the active site structure and catalytic mechanism of tyrosinase and its related proteins - PubMed.
-
protocol for tyrosinase inhibition assay with 5,6-Dimethoxyisobenzofuran-1(3H)-one - Benchchem.
-
Structure of Human Tyrosinase Related Protein 1 Reveals a Binuclear Zinc Active Site Important for Melanogenesis - NIH.
-
(PDF) New insights into the active site structure and catalytic mechanism of tyrosinase and its related proteins - ResearchGate.
-
Figure 1. Signaling pathways in the regulation of melanogenesis.... - ResearchGate.
-
Tyrosinase - Wikipedia.
-
Application Note & Protocols: Cell-Based Assay for Melanin Content with Methylarbutin Treatment - Benchchem.
-
Application Note: Measuring Melanin Content in B16F10 Cells Following Tyrosinase-IN-13 Treatment - Benchchem.
-
Regulation of melanogenesis through three main signaling pathways. - ResearchGate.
-
Active sites of tyrosinase. - ResearchGate.
-
Effects of pine needle essential oil on melanin synthesis in B16F10 cells and its mechanism.
-
Induction of Melanogenesis by Fosfomycin in B16F10 Cells Through the Upregulation of P-JNK and P-p38 Signaling Pathways - PubMed Central.
-
Signaling Pathways in Melanogenesis - PMC - PubMed Central.
-
screening of plant parts for anti-tyrosinase activity by tyrosinase assay using mushroom.
-
Fraxinol Stimulates Melanogenesis in B16F10 Mouse Melanoma Cells through CREB/MITF Signaling - PubMed Central.
-
Application Note and Protocol: In Vitro Tyrosinase Inhibition Assay for Steppogenin - Benchchem.
-
Tyrosinase from mushroom (T7755) - Enzyme Assay - Sigma-Aldrich.
-
Tyrosinase inhibitory activity - ResearchGate.
-
[PDF] Signaling Pathways in Melanogenesis - Semantic Scholar.
-
Inhibition of Tyrosinase and Melanogenesis by Carboxylic Acids: Mechanistic Insights and Safety Evaluation - MDPI.
-
Calculated IC50 of each compound on tyrosinase and laccase enzymes and... - ResearchGate.
-
IC 50 values for selected compounds versus DO activity of human tyrosinase..
-
Tyrosinase inhibitory activity of the studied compounds compared with... - ResearchGate.
-
(PDF) Inhibition of Tyrosinase and Melanogenesis by Carboxylic Acids: Mechanistic Insights and Safety Evaluation - ResearchGate.
-
Comparative Studies on the Photoreactivity, Efficacy, and Safety of Depigmenting Agents.
-
A comprehensive review on tyrosinase inhibitors - PMC - PubMed Central.
-
A Comparative Analysis of the Mechanisms of Action: Pidobenzone vs. Arbutin - Benchchem.
-
Inhibition mechanism of 4-hydroxycinnamic acid on reactions catalyzed by tyrosinase.
-
A Comparative Guide to Tyrosinase Inhibitors: Benchmarking Against Established Compounds - Benchchem.
-
Variations in IC(50) values with purity of mushroom tyrosinase - PubMed.
-
Tyrosinase inhibitors from natural and synthetic sources: Structure, inhibition mechanism and perspective for the future - ResearchGate.
-
Combined Kinetic Studies and Computational Analysis on Kojic Acid Analogs as Tyrosinase Inhibitors - NIH.
-
Analysis of Kojic Acid Derivatives as Competitive Inhibitors of Tyrosinase: A Molecular Modeling Approach - PMC - NIH.
-
Comparison of mushroom tyrosinase inhibitory abilities (IC50) among... - ResearchGate.
-
Kojic Acid Showed Consistent Inhibitory Activity on Tyrosinase from Mushroom and in Cultured B16F10 Cells Compared with Arbutins - MDPI.
Sources
- 1. Variations in IC(50) values with purity of mushroom tyrosinase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Analysis of Kojic Acid Derivatives as Competitive Inhibitors of Tyrosinase: A Molecular Modeling Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Signaling Pathways in Melanogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. spandidos-publications.com [spandidos-publications.com]
- 13. Induction of Melanogenesis by Fosfomycin in B16F10 Cells Through the Upregulation of P-JNK and P-p38 Signaling Pathways - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
A Senior Application Scientist's Guide to Handling 3-Hydroxy-3-(4-hydroxyphenyl)-lactic acid: From Personal Protection to Disposal
As researchers and drug development professionals, our commitment to innovation must be matched by an unwavering dedication to safety. The handling of any chemical compound, regardless of its perceived hazard level, demands a systematic approach rooted in a deep understanding of its properties. This guide provides essential, field-proven safety and logistical information for handling 3-Hydroxy-3-(4-hydroxyphenyl)-lactic acid, focusing on the critical role of Personal Protective Equipment (PPE) and proper operational planning. Our goal is to empower you with the knowledge to create a self-validating system of safety that protects you, your colleagues, and your research.
Understanding the Hazard: Why Specific PPE is Non-Negotiable
This compound is classified under the Globally Harmonized System (GHS) with specific hazard statements that form the basis of our safety protocols. According to its PubChem Laboratory Chemical Safety Summary, the primary hazards are significant irritation risks.[1]
-
H315: Causes skin irritation. Contact with the solid powder or its solutions can lead to redness, itching, or inflammation.
-
H319: Causes serious eye irritation. This is a critical risk. Accidental contact with the eyes can cause significant, potentially lasting damage.[1]
-
H335: May cause respiratory irritation. Inhaling the dust from the solid form of this compound can irritate the nose, throat, and lungs.[1]
These classifications are not mere suggestions; they are directives that inform every choice we make regarding protective equipment. The causality is clear: the compound's irritant nature necessitates the creation of a complete barrier between the chemical and your body.
Core Protective Equipment: Your First Line of Defense
A comprehensive PPE strategy is essential for mitigating the risks associated with this compound. The following table summarizes the required equipment, which should be standard practice in any laboratory where this chemical is handled.[2][3][4]
| Protection Area | Required PPE | Rationale & Key Considerations |
| Eye & Face | Chemical Splash Goggles | Standard safety glasses are inadequate.[5] Goggles must be worn to provide a full seal around the eyes, protecting against dust particles and splashes from solutions. |
| Face Shield (in addition to goggles) | Required when handling larger quantities (>50g) or when a procedure has a high potential for splashing.[6][7] This provides a secondary layer of protection for the entire face. | |
| Skin & Body | Chemical-Resistant Lab Coat | Protects skin and personal clothing from spills and contamination.[2][5] Must be kept fully buttoned. |
| Long Pants & Closed-Toe Shoes | This is a fundamental laboratory safety rule to prevent exposure to spills on the lower body and feet.[2][6] | |
| Hands | Nitrile Gloves | Nitrile provides excellent resistance against a wide range of chemicals, including acidic compounds.[6][7] Always inspect gloves for tears or holes before use. Never reuse disposable gloves.[6] |
| Respiratory | Certified Fume Hood | All handling of the solid powder that may generate dust, and any work with volatile solutions, must be conducted inside a certified chemical fume hood to control airborne exposure.[2][5][6] |
| NIOSH-Approved Respirator | In the rare event a fume hood is not available or during a large spill cleanup, a fitted N95 respirator or a half-face respirator with acid gas cartridges may be necessary.[4][7] |
Operational Plan: Integrating Safety into Your Workflow
Effective protection goes beyond simply wearing PPE; it involves a systematic process for its use, maintenance, and disposal.
Experimental Protocol: PPE Donning and Doffing
Contamination often occurs not during an experiment, but when removing PPE. Follow this sequence rigorously to ensure contaminants are not transferred to your skin or personal clothing.
Donning (Putting On) Sequence:
-
Lab Coat: Put on your lab coat and fasten all buttons.
-
Respirator (if required): Perform a seal check to ensure proper fit.
-
Goggles/Face Shield: Position your eye and face protection.
-
Gloves: Pull gloves on, ensuring the cuffs go over the sleeves of your lab coat to create a complete seal.
Doffing (Taking Off) Sequence:
-
Gloves: Remove gloves first, using a glove-on-glove technique to avoid touching the outer contaminated surface with your bare hands.
-
Face Shield/Goggles: Remove from the back of your head, handling only the strap.
-
Lab Coat: Unbutton and remove by rolling it down your arms, keeping the contaminated exterior folded inward.
-
Respirator (if worn): Remove from the back of the head.
-
Hand Hygiene: Wash your hands thoroughly with soap and water immediately after removing all PPE.[8]
Safe Handling and Disposal Workflow
The following diagram outlines the complete decision-making and operational workflow for safely managing this compound from initial assessment to final waste disposal.
Caption: Workflow for safe handling and disposal of this compound.
Disposal and Decontamination Plan
Proper disposal is a critical final step in the chemical handling lifecycle, ensuring environmental and personnel safety long after the experiment is complete.
Chemical Waste Disposal:
-
Classification: this compound and any solutions containing it must be treated as hazardous chemical waste.[9]
-
Segregation: Do not mix this waste with other waste streams.[10] Keep it in a dedicated, compatible, and clearly labeled hazardous waste container.
-
Collection: The container must be kept sealed when not in use and stored in a designated Satellite Accumulation Area (SAA).[9]
-
Pickup: Contact your institution's Environmental Health and Safety (EHS) department for pickup and disposal by a licensed hazardous waste contractor.[9][10]
Contaminated PPE and Materials Disposal:
-
Solid Waste: All disposable items that have come into direct contact with the chemical, such as nitrile gloves, disposable lab coats, and contaminated wipes, must be placed in a sealed, labeled solid hazardous waste container for disposal.[9]
-
Reusable Items: Non-disposable items like glassware must be decontaminated thoroughly before being returned to general use. Reusable lab coats should be professionally laundered by a service familiar with handling contaminated lab attire.
By adhering to these procedural steps, you build a robust safety culture that extends beyond personal protection to encompass collective responsibility. This comprehensive approach ensures that your valuable research is conducted safely, efficiently, and responsibly.
References
- Toronto Tribune. (2025, January 9).
- Zaera Research Group. (2014, March 3).
- Flinn Scientific. Acid Safety.
- University of Utah. (2019, April 11). ACID HANDLING.
- Department of Medicine. (2016, April 20). Standard Operating Procedure Title: WORKING WITH ACIDS AND BASES.
- BenchChem. Proper Disposal of (3-Amino-4-hydroxyphenyl)
- LeelineWork. (2026, January 7). What PPE Should You Wear When Handling Acid 2026?
- PubChem. (+-)-3-(4-Hydroxyphenyl)lactic acid.
- SynQuest Laboratories. 3-(4-Hydroxyphenyl)
- Apollo Scientific.
- BenchChem. Navigating the Safe Disposal of 4-Hydroxydiphenylamine: A Procedural Guide.
- Canada Safety Training. PPE for Hazardous Chemicals.
- Calgonate.
- Thermo Fisher Scientific. (2010, May 15).
Sources
- 1. (+-)-3-(4-Hydroxyphenyl)lactic acid | C9H10O4 | CID 9378 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. thetorontotribune.com [thetorontotribune.com]
- 3. medicine.nus.edu.sg [medicine.nus.edu.sg]
- 4. PPE for Hazardous Chemicals [canadasafetytraining.com]
- 5. flinnsci.com [flinnsci.com]
- 6. zaeralab.ucr.edu [zaeralab.ucr.edu]
- 7. leelinework.com [leelinework.com]
- 8. synquestlabs.com [synquestlabs.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
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Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
